Product packaging for 3-Methoxypiperidine hydrochloride(Cat. No.:CAS No. 688809-94-1)

3-Methoxypiperidine hydrochloride

Cat. No.: B1592737
CAS No.: 688809-94-1
M. Wt: 151.63 g/mol
InChI Key: ZRDDHBSVIQRILE-UHFFFAOYSA-N
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Description

3-Methoxypiperidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B1592737 3-Methoxypiperidine hydrochloride CAS No. 688809-94-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDDHBSVIQRILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630947
Record name 3-Methoxypiperidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688809-94-1
Record name 3-Methoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypiperidine hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methoxypiperidine Hydrochloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Strategic Overview

3-Methoxypiperidine hydrochloride is a heterocyclic organic compound featuring a piperidine scaffold substituted with a methoxy group at the 3-position. As a crystalline solid, its hydrochloride salt form is intentionally prepared to enhance stability, increase aqueous solubility, and improve handling characteristics compared to its free base form.[1][2][3][4][5] This strategic formulation is critical in pharmaceutical development, where consistent physical properties are paramount for reliable and reproducible research outcomes.[3]

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to interact with a wide array of biological targets within the central nervous system (CNS).[6][7] The introduction of a methoxy group at the 3-position subtly modulates the molecule's polarity, lipophilicity, and conformational preferences. These modifications can significantly influence its pharmacokinetic and pharmacodynamic profiles, making this compound a valuable and versatile building block in the synthesis of novel therapeutics, particularly for neurological disorders.[8][9] This guide provides an in-depth examination of its properties, synthesis, and applications for researchers in drug discovery and chemical development.

Section 2: Chemical Identity and Physicochemical Properties

Precise identification of this compound is crucial, as it exists in racemic and enantiomerically pure forms, each with a distinct CAS Registry Number. The choice between a racemic mixture and a specific stereoisomer is a critical decision in drug design, as biological systems often exhibit high stereoselectivity.[10] The hydrochloride salt dramatically improves the compound's utility in aqueous media, a key advantage for both biological assays and formulation studies.[5]

PropertyValueSource(s)
IUPAC Name 3-methoxypiperidine;hydrochloride[]
CAS Number 688809-94-1 (Racemic)[12][13][14]
688809-95-2 ((R)-enantiomer)
688809-96-3 ((S)-enantiomer)[10]
4045-29-8 (Free Base)[15][16][17]
Molecular Formula C₆H₁₃NO · HCl (or C₆H₁₄ClNO)[12]
Molecular Weight 151.63 g/mol
Appearance Powder / Crystalline Solid
Melting Point 108-112 °C
Solubility Enhanced water solubility due to salt form.[5]
Storage Conditions 2-8°C, Inert atmosphere, tightly sealed container.[13]

Section 3: Synthesis, Purification, and Structural Elucidation

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The causality behind this chosen pathway lies in the strategic use of protecting groups to prevent undesirable side reactions at the nitrogen atom, thereby directing the chemical transformation to the intended hydroxyl group.

Experimental Protocol: A Lgical Synthetic Workflow

A robust and common approach begins with the commercially available precursor, 3-Hydroxypiperidine.[18][19]

  • N-Protection: The secondary amine of 3-Hydroxypiperidine is first protected to prevent its reaction in the subsequent etherification step. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its straightforward removal under acidic conditions. The reaction proceeds by treating 3-Hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

  • O-Methylation (Williamson Ether Synthesis): The hydroxyl group of the N-Boc-3-hydroxypiperidine is then converted to a methoxy group. This is achieved by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form an alkoxide. The resulting nucleophile is then reacted with an electrophilic methyl source, typically methyl iodide (CH₃I), to form the ether linkage.

  • N-Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is accomplished by treating the N-Boc-3-methoxypiperidine with a strong acid. Using hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether serves the dual purpose of cleaving the Boc group and concurrently forming the desired this compound salt, which often precipitates from the solution and can be easily isolated.

Workflow Visualization

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B (Boc)2O, TEA C N-Boc-3-methoxypiperidine B->C 1. NaH 2. CH3I D This compound C->D HCl in Dioxane

Caption: Synthetic pathway for this compound.

Protocol for Purification and Characterization

The trustworthiness of any synthesized compound relies on rigorous purification and characterization.

  • Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to remove any unreacted starting materials or byproducts.

  • Characterization (A Self-Validating System):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure.[20] The ¹H NMR spectrum should show a characteristic singlet for the methoxy group protons (~3.3-3.4 ppm) and distinct multiplets for the piperidine ring protons. The integration of these signals must correspond to the number of protons in the structure. Salt formation is indicated by shifts in the signals of protons adjacent to the nitrogen atom.[20][21][22][23]

    • Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups and confirm the absence of others (like the starting -OH group). A broad peak in the 2700-2400 cm⁻¹ region is characteristic of the N-H⁺ stretch in an amine salt, providing strong evidence of hydrochloride formation.[20][22]

    • Mass Spectrometry (MS): MS provides the molecular weight of the free base cation, confirming the compound's elemental composition.

    • Melting Point Analysis: A sharp and defined melting point range is a strong indicator of the compound's purity.

Section 4: Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the CNS.[17][18] The design of CNS-active drugs is a significant challenge, primarily due to the need for molecules to cross the highly selective blood-brain barrier (BBB).[9]

The physicochemical properties of the piperidine scaffold, when modified with substituents like the methoxy group, can be fine-tuned to achieve the optimal balance of lipophilicity, polarity, and molecular size required for BBB penetration.[6][9] The 3-methoxy group can influence receptor binding affinity and selectivity by participating in hydrogen bonding or by altering the molecule's conformational rigidity.

This building block and its derivatives are actively used in research programs aimed at developing:

  • Neurological Disorder Therapeutics: As intermediates in the synthesis of agonists and antagonists for various receptors implicated in conditions like depression, anxiety, and schizophrenia.[18]

  • Kinase Inhibitors: Chiral derivatives of 3-methoxypiperidine are used to construct selective inhibitors for targets like Janus kinase (JAK), which are relevant in treating inflammatory and autoimmune diseases.[10]

Section 5: Safety, Handling, and Storage Protocols

Ensuring the safety of laboratory personnel is paramount. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Information (GHS)
Pictogram(s) GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement(s) H302: Harmful if swallowed.
H335: May cause respiratory irritation.
Mandatory Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.

  • Dispensing and Handling:

    • Use spatulas and weigh boats for transferring the solid. Avoid creating dust.

    • Ensure all containers are clearly labeled.

    • Do not eat, drink, or smoke in the laboratory area.

  • First Aid Measures:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor.

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[13]

Section 6: Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with the enhanced properties of its hydrochloride salt form, provides a reliable and versatile starting point for the synthesis of sophisticated molecular architectures. The strategic placement of the methoxy group offers a handle for chemists to fine-tune molecular properties, directly impacting the potential efficacy and safety of next-generation therapeutics. As the demand for novel CNS-targeted drugs continues to grow, the importance of foundational building blocks like this compound in both academic and industrial research is set to expand.

References

Unraveling the CNS Enigma of 3-Methoxypiperidine Hydrochloride: A Technical Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in the architecture of numerous centrally active pharmaceuticals, celebrated for its versatility in engaging a wide array of neurological targets.[1][2][3][4][5] 3-Methoxypiperidine hydrochloride, a simple derivative of this privileged structure, is currently recognized primarily as a synthetic intermediate in the creation of more complex molecules.[6][7][8] However, its own potential to modulate CNS function remains a compelling but largely unexplored frontier. This guide eschews a conventional review, instead presenting a proactive, in-depth technical roadmap for the scientific community. We will dissect the probable mechanistic avenues for this compound based on the well-documented pharmacology of its chemical relatives and provide a comprehensive, tiered experimental strategy to systematically uncover its true biological role. This document is designed to be a practical handbook for researchers poised to investigate this intriguing compound, transforming it from a chemical footnote into a candidate for novel CNS therapies.

The Piperidine Scaffold: A Privileged Passkey to the CNS

The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in a multitude of natural alkaloids and synthetic drugs with profound effects on the central nervous system.[1][2][4][5] Its prevalence is not accidental; the piperidine ring offers a combination of desirable properties for a CNS drug candidate:

  • Structural Rigidity and Conformational Flexibility: It provides a stable anchor for pharmacophoric groups while allowing for conformational adaptations that can be crucial for optimal receptor fit.

  • Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, influencing solubility and the potential for ionic interactions with biological targets. The overall lipophilicity can be readily modulated by substitution, a key factor in blood-brain barrier penetration.[9]

  • Metabolic Stability: The piperidine ring itself is often metabolically robust, contributing to favorable pharmacokinetic profiles.[5]

These attributes have enabled the development of piperidine-containing drugs across diverse therapeutic areas, including potent analgesics, antipsychotics, and treatments for neurodegenerative diseases.[10][11][12][13][14]

This compound: From Synthetic Intermediate to Therapeutic Prospect

This compound (CAS No. 688809-94-1) is a simple monosubstituted piperidine.[15][16] Its chemical structure is presented below:

Chemical Structure:

  • Molecular Formula: C₆H₁₄ClNO

  • Molecular Weight: 151.63 g/mol

Currently, the primary role of this compound in the scientific literature is that of a building block in organic synthesis.[6][7] However, the history of pharmacology is replete with examples of intermediates and precursors later found to possess significant biological activity of their own. The structural simplicity of this compound, combined with the established neuropharmacology of the piperidine core, warrants a dedicated investigation into its intrinsic CNS effects.

Hypothesized CNS Mechanisms of Action: A Guided Exploration

Based on the extensive literature surrounding piperidine derivatives, we can formulate several plausible hypotheses for the CNS mechanism of action of this compound. These hypotheses should serve as the foundational lines of inquiry for a comprehensive research program.

Potential Interaction with Sigma (σ) Receptors

Sigma receptors, particularly the σ₁ subtype, are intracellular chaperone proteins predominantly located at the mitochondria-associated endoplasmic reticulum membrane.[17] They are implicated in a wide range of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular stress responses. Many piperidine-containing compounds exhibit high affinity for sigma receptors.[18][19][20]

Rationale for Investigation: The lipophilic nature of the piperidine ring and the potential for specific hydrogen bonding interactions make it a favorable scaffold for sigma receptor ligands. The methoxy group at the 3-position could influence the binding affinity and selectivity for σ₁ versus σ₂ subtypes.

Potential Modulation of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[21] Dysfunction of NMDA receptor signaling is implicated in numerous neurological and psychiatric disorders. Several piperidine-containing molecules are known to act as NMDA receptor antagonists.[22][23][24][25]

Rationale for Investigation: The piperidine nitrogen could interact with the phencyclidine (PCP) binding site within the NMDA receptor ion channel. The overall size and substitution pattern of this compound are consistent with other known channel blockers.

Potential Activity at Opioid Receptors

The piperidine ring is a core structural element of morphine and many synthetic opioids, such as fentanyl and pethidine, which primarily target mu-opioid receptors to produce analgesia.[10][11]

Rationale for Investigation: The fundamental structure of this compound shares features with the essential pharmacophore for opioid receptor binding. While likely to be a much weaker interaction than highly potent analgesics, a screening against opioid receptors is a logical step.

A Phased Experimental Roadmap for Mechanistic Elucidation

The following is a detailed, step-by-step guide for a research program aimed at systematically uncovering the CNS mechanism of action of this compound.

Phase 1: In Vitro Target Screening and Validation

The initial phase focuses on broad, unbiased screening to identify potential molecular targets, followed by more focused assays to validate these initial findings.

1.1. Broad Receptor Binding Profiling

This is a critical first step to identify the most promising avenues for further investigation.

Protocol: Comprehensive Radioligand Binding Assay Panel

  • Objective: To determine the binding affinity of this compound across a wide range of CNS receptors, ion channels, and transporters.

  • Procedure:

    • Engage a contract research organization (CRO) or utilize an in-house platform offering a broad CNS liability panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Submit this compound for screening at a primary concentration of 10 µM against a panel of at least 40-50 CNS targets, including but not limited to:

      • Sigma Receptors: σ₁, σ₂

      • Glutamate Receptors: NMDA (PCP site), AMPA, Kainate

      • Opioid Receptors: µ, δ, κ

      • Dopamine Receptors: D₁-D₅

      • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, etc.

      • Adrenergic Receptors: α₁, α₂, β₁, β₂

      • Histamine Receptors: H₁, H₂, H₃[20][26]

      • Muscarinic Receptors: M₁-M₅

      • GABA Receptors: GABAₐ, GABAₑ

      • Monoamine Transporters: DAT, SERT, NET

  • Data Analysis: Identify any targets where this compound exhibits significant inhibition of radioligand binding (typically >50% at 10 µM).

1.2. Affinity Determination for "Hit" Targets

For any targets identified in the initial screen, the next step is to determine the precise binding affinity (Ki).

Protocol: Saturation and Competition Radioligand Binding Assays

  • Objective: To calculate the inhibition constant (Ki) of this compound for the identified target(s).

  • Methodology (Example for σ₁ Receptor):

    • Cell Culture and Membrane Preparation: Use a stable cell line expressing the human σ₁ receptor (e.g., HEK293 cells). Culture cells to confluence, harvest, and prepare a crude membrane fraction by homogenization and centrifugation.

    • Competition Binding Assay:

      • Incubate a constant concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine) with the membrane preparation in the presence of increasing concentrations of this compound.

      • Incubations are typically carried out at room temperature for a defined period (e.g., 120 minutes) in a binding buffer.

      • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

      • Quantify the radioactivity retained on the filters using liquid scintillation counting.[27]

    • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Experimental Workflow:

G cluster_phase1 Phase 1: In Vitro Screening Broad_Screening Broad Receptor Panel (>40 CNS Targets, 10 µM) Hit_Identification Identify Targets with >50% Inhibition Broad_Screening->Hit_Identification Data Analysis Affinity_Determination Competition Binding Assay (Determine IC50 and Ki) Hit_Identification->Affinity_Determination Proceed with 'Hits' Functional_Assay Functional Assay (Agonist/Antagonist Mode) Affinity_Determination->Functional_Assay Validate with Function

Caption: Phase 1 Workflow for In Vitro Analysis.

1.3. Functional Characterization

Once binding is confirmed, it is essential to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Protocol: Target-Specific Functional Assays

  • For G-Protein Coupled Receptors (GPCRs):

    • [³⁵S]GTPγS Binding Assay: Measures the activation of G-proteins, a proximal event to receptor agonism.

    • cAMP Assay: Measures the modulation of cyclic AMP levels for Gs- or Gi-coupled receptors.

    • Calcium Flux Assay: Measures changes in intracellular calcium for Gq-coupled receptors.

  • For Ion Channels (e.g., NMDA Receptor):

    • Electrophysiology (Phase 2): The gold standard for functional characterization.

Phase 2: Electrophysiological Characterization

Electrophysiology provides direct functional data on the effect of the compound on neuronal excitability and ion channel function.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure the effect of this compound on the currents mediated by the identified target ion channel (e.g., NMDA receptor) in neurons.

  • Procedure:

    • Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or use brain slices.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Apply a specific agonist for the receptor of interest (e.g., NMDA and glycine) to evoke an ionic current.

    • Perfuse this compound at various concentrations and measure the change in the agonist-evoked current.

  • Data Analysis: Construct a concentration-response curve to determine the IC₅₀ for inhibition (for antagonists) or the EC₅₀ for activation (for agonists).

Visualization of Signaling Pathway Hypothesis (NMDA Receptor Antagonism):

G cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor (Ion Channel) Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows Glutamate Glutamate Glutamate->NMDA_R Activates Compound 3-Methoxypiperidine HCl Compound->NMDA_R Blocks Channel Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream

Caption: Hypothesized NMDA Receptor Antagonism Pathway.

Phase 3: In Vivo Behavioral Pharmacology

This final phase aims to translate the in vitro and ex vivo findings into a whole-animal context to understand the compound's overall CNS effect.

Protocol: Tiered Behavioral Phenotyping

  • Objective: To assess the psychoactive properties of this compound in rodent models.

  • Procedure (select tests based on Phase 1 & 2 results):

    • Initial Screen (General CNS Effects):

      • Open Field Test: Measures locomotor activity, exploration, and anxiety-like behavior.

      • Rotarod Test: Assesses motor coordination and potential sedative effects.

    • Tests based on Hypothesized Mechanism:

      • If σ₁ or NMDA activity is confirmed:

        • Forced Swim Test / Tail Suspension Test: Models of antidepressant-like activity.

        • Novel Object Recognition Test: Assesses cognitive effects.

        • Prepulse Inhibition of Startle: A model of sensorimotor gating relevant to psychosis.

      • If Opioid activity is confirmed:

        • Hot Plate / Tail Flick Test: Models of analgesia.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the behavior of vehicle-treated and drug-treated animals.

Data Synthesis and Mechanistic Conclusion

A robust understanding of the mechanism of action is achieved by integrating the data from all three phases.

Experimental Phase Data Generated Potential Interpretation
Phase 1: In Vitro Ki values, agonist/antagonist modeIdentifies primary molecular target(s) and functional effect.
Phase 2: Electrophysiology IC₅₀/EC₅₀ for channel modulationConfirms functional impact on neuronal activity.
Phase 3: In Vivo Behavioral ED₅₀ valuesDefines the overall physiological and behavioral consequence.

For example, if this compound shows high affinity for the σ₁ receptor as an agonist in Phase 1, has no direct effect on baseline neuronal firing but modulates NMDA currents in Phase 2, and exhibits antidepressant-like effects in Phase 3, a strong case can be made for it being a σ₁ receptor agonist with downstream modulatory effects on glutamatergic signaling, leading to its behavioral phenotype.

Conclusion

While this compound is currently a footnote in the broader field of medicinal chemistry, its privileged piperidine scaffold demands a closer look. This guide provides the necessary intellectual framework and detailed experimental protocols for any researcher or drug development professional to systematically investigate its CNS mechanism of action. By following this phased approach—from broad screening to specific functional assays and finally to in vivo validation—the scientific community can effectively determine if this compound is merely a stepping stone in synthesis or a valuable therapeutic agent in its own right.

References

(S)-3-Methoxypiperidine hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Methoxypiperidine Hydrochloride: A Core Chiral Building Block for Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1] The introduction of stereocenters into this privileged structure significantly expands the accessible chemical space and allows for fine-tuning of molecular properties critical for therapeutic success.[2][3] (S)-3-Methoxypiperidine hydrochloride has emerged as a particularly valuable chiral building block, offering a unique combination of structural rigidity, polarity, and a defined three-dimensional orientation. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and strategic applications in drug development, tailored for researchers and scientists in the field. We will explore the causality behind synthetic choices, present validated experimental workflows, and illustrate its utility in constructing complex, biologically active molecules.

The Strategic Advantage of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs.[1] Its prevalence stems from its favorable properties: a saturated, non-aromatic character that often improves solubility and metabolic stability compared to flat, aromatic systems. The introduction of a chiral center, such as the C3-substituent in (S)-3-Methoxypiperidine, imparts several critical advantages in drug design:

  • Modulation of Physicochemical Properties: Chirality and substitution patterns influence a molecule's pKa, lipophilicity (logP), and polar surface area (PSA), directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Enhanced Biological Activity and Selectivity: Biological targets like enzymes and receptors are inherently chiral. A molecule with the correct stereochemistry can achieve a more precise and high-affinity binding interaction, leading to enhanced potency and selectivity for the intended target over off-targets.[2]

  • Improved Pharmacokinetic (PK) Properties: The specific 3D arrangement of atoms can influence how a molecule is recognized by metabolic enzymes and transporters, often leading to improved metabolic stability and bioavailability.[3]

  • Reduction of hERG Toxicity: Strategic placement of polar groups, such as the methoxy group on a piperidine ring, can mitigate the risk of binding to the hERG potassium channel, a common cause of cardiotoxicity-related drug attrition.[4]

The (S)-3-methoxy substitution provides a hydrogen bond acceptor and a lipophilic methyl group in a fixed stereochemical orientation, offering a powerful tool for medicinal chemists to optimize ligand-target interactions.

Physicochemical and Structural Profile

(S)-3-Methoxypiperidine hydrochloride is handled as a stable, crystalline solid, which is advantageous for storage and accurate dispensing in synthetic protocols.[5] Its conversion to the hydrochloride salt enhances stability and often improves solubility in polar solvents.[6]

PropertyValueSource(s)
Chemical Name (S)-3-Methoxypiperidine hydrochloride[7][8]
Synonyms (3S)-3-methoxypiperidine hydrochloride[9]
CAS Number 688809-96-3[7][8][9]
Molecular Formula C₆H₁₄ClNO[9]
Molecular Weight 151.63 g/mol [9]
Appearance White to off-white crystalline powder[5]
Storage 2-8°C, sealed in dry conditions, protected from light

Stereoselective Synthesis: A Multi-Step Approach

The development of robust and efficient methods for the stereoselective synthesis of substituted piperidines is a central goal in organic chemistry.[10] A common and effective strategy to access enantiopure (S)-3-Methoxypiperidine involves a chemo-enzymatic approach starting from a commercially available prochiral ketone. This method is favored for its high stereoselectivity under mild conditions, avoiding the need for chiral resolving agents which inherently limit yields to less than 50%.[11]

The overall synthetic strategy can be visualized as a three-stage process: protection, stereoselective reduction, and functionalization.

G cluster_0 General Synthetic Workflow start N-Boc-3-Piperidone (Prochiral Ketone) step1 Stereoselective Reduction (e.g., KRED Biocatalysis) start->step1 intermediate (S)-1-Boc-3-hydroxypiperidine (Chiral Alcohol) step1->intermediate step2 O-Alkylation (e.g., Williamson Ether Synthesis) intermediate->step2 product (S)-1-Boc-3-methoxypiperidine step2->product step3 Deprotection (Acidic Conditions) product->step3 final_product (S)-3-Methoxypiperidine Hydrochloride step3->final_product

Caption: Chemo-enzymatic workflow for (S)-3-Methoxypiperidine HCl.

Protocol 1: Chemo-Enzymatic Synthesis of (S)-3-Methoxypiperidine Hydrochloride

This protocol is a representative workflow based on established methodologies.[11]

Part A: Biocatalytic Reduction of N-Boc-3-piperidone

  • Rationale: The use of a Ketoreductase (KRED) enzyme offers exceptional enantioselectivity for the reduction of the prochiral ketone, directly establishing the desired (S)-stereocenter. This biological approach avoids harsh reagents and often proceeds under mild temperature and pH conditions.

  • Methodology:

    • Prepare a buffered solution (e.g., 200 mM triethanolamine HCl, pH 7.5) in a reaction vessel.

    • Add the KRED enzyme (e.g., KRED 110) to a concentration of approximately 3% (w/v) and the cofactor NAD⁺ (10 mM).[11]

    • Dissolve the substrate, N-1-Boc-3-piperidone (1.0 equiv.), in a minimal amount of a water-miscible co-solvent like isopropanol (IPA) and add it to the enzyme solution to a final concentration of 10 g/L.[11]

    • Stir the reaction mixture at 35–40 °C for 3–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and n-hexane as the mobile phase.[11]

    • Upon completion, quench the reaction by adding an equal volume of isopropanol to precipitate the enzyme.[10]

    • Filter the mixture to remove the precipitated enzyme.

    • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine.

    • Confirm stereochemical purity using chiral HPLC.

Part B: O-Methylation of the Chiral Alcohol

  • Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers. A strong base is used to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile to attack a methylating agent.

  • Methodology:

    • In an inert atmosphere (e.g., under nitrogen), dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 equiv.) in a dry aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH, 1.1 equiv.), portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.

    • Add a methylating agent, such as methyl iodide (MeI, 1.2 equiv.), dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield (S)-1-Boc-3-methoxypiperidine. Purify by flash chromatography if necessary.

Part C: Boc Deprotection and Salt Formation

  • Rationale: The tert-butyloxycarbonyl (Boc) protecting group is strategically employed due to its stability in the basic conditions of the methylation step and its facile removal under acidic conditions.

  • Methodology:

    • Dissolve the (S)-1-Boc-3-methoxypiperidine (1.0 equiv.) in a suitable solvent such as diethyl ether or 1,4-dioxane.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl, >2.0 equiv.) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-3 hours. A precipitate will typically form.

    • Collect the solid product by filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to yield the final product, (S)-3-Methoxypiperidine hydrochloride, as a crystalline solid.

Applications in Drug Discovery

The true value of a chiral building block is demonstrated by its application in the synthesis of complex, high-value molecules. The 3-substituted piperidine motif is a key component in numerous clinical candidates and approved drugs. While specific examples directly incorporating the 3-methoxy group may be proprietary, the strategic importance of this class of building block can be illustrated by analogs. For instance, the anticancer drug Niraparib, a PARP inhibitor, features a 3-substituted piperidine ring, highlighting the importance of this scaffold in modern oncology.[12]

The incorporation of (S)-3-Methoxypiperidine hydrochloride into a synthetic route typically involves N-acylation, N-alkylation, or its use in reductive amination protocols, leveraging the secondary amine for covalent bond formation.

G cluster_1 Application in Synthesis building_block (S)-3-Methoxypiperidine HCl reaction1 N-Alkylation / Acylation building_block->reaction1 reaction2 Reductive Amination building_block->reaction2 coupling_partner Electrophilic Partner (R-X, R-COCl, R-CHO) coupling_partner->reaction1 coupling_partner->reaction2 product Functionalized Piperidine Derivative (Drug Intermediate / Final API) reaction1->product reaction2->product

Caption: Common synthetic applications of the building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (S)-3-Methoxypiperidine hydrochloride is essential for ensuring safety. The following information is aggregated from typical Safety Data Sheets (SDS).[13][14][15]

  • Hazard Identification:

    • Considered hazardous by the OSHA Hazard Communication Standard.[13]

    • May cause skin, eye, and respiratory irritation.[14]

    • Harmful if swallowed.[16]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Avoid breathing dust.[15]

    • Wash hands thoroughly after handling.[13]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Storage:

    • Keep the container tightly closed.[13]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.[15]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[13]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[13]

Conclusion

(S)-3-Methoxypiperidine hydrochloride is a high-value chiral building block that provides a pre-installed stereocenter and a versatile secondary amine handle for further synthetic elaboration. Its utility is grounded in the established importance of the chiral piperidine scaffold for optimizing the full spectrum of properties required for a successful drug candidate—from potency and selectivity to pharmacokinetics and safety. The chemo-enzymatic synthetic route provides a reliable and scalable method for its production in high enantiomeric purity. For drug discovery teams, the strategic use of building blocks like (S)-3-Methoxypiperidine hydrochloride is not merely a synthetic convenience but a critical enabler in the quest for novel, effective, and safe therapeutics.

References

3-Methoxypiperidine hydrochloride use in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of 3-Methoxypiperidine Hydrochloride in Pharmaceutical Intermediate Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs.[1][2][3] This guide focuses on a specific, high-value derivative: this compound. We will explore its physicochemical properties, the strategic importance of the 3-methoxy substitution, and its role as a versatile building block, particularly in the synthesis of therapeutics targeting the central nervous system (CNS).[4][5][6] This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also practical, field-proven protocols and analytical workflows to effectively leverage this intermediate in pharmaceutical synthesis.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, is a structural motif integral to numerous natural products and pharmaceuticals.[1] Its widespread use is not coincidental; the piperidine scaffold offers a unique combination of properties that make it highly advantageous for drug design:

  • Physicochemical Modulation : The piperidine ring provides a robust, non-aromatic framework that can be readily functionalized. This allows chemists to fine-tune critical drug properties such as lipophilicity, aqueous solubility, and basicity (pKa), which directly impact absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

  • Biological Target Interaction : The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong interactions with biological targets like enzymes and receptors.[2] The chair-like conformation of the ring presents substituents in well-defined spatial orientations, crucial for selective target binding.

  • Metabolic Stability : The piperidine ring is generally more resistant to metabolic degradation compared to more labile structures, contributing to improved pharmacokinetic profiles and in vivo half-life.[2]

Caption: The versatile piperidine scaffold and its key attributes in medicinal chemistry.

Profile of this compound

While the general piperidine scaffold is valuable, specific substitutions unlock unique potential. This compound is a prime example, offering distinct advantages for synthetic chemists.

Physicochemical Properties

The hydrochloride salt form is typically preferred for laboratory use as it enhances stability, crystallinity, and solubility in certain solvents compared to the free base, which can be an air-sensitive liquid.[7][8][9]

Property3-Methoxypiperidine (Free Base)This compound
CAS Number 4045-29-8[10]688809-94-1[11]
Molecular Formula C₆H₁₃NO[10]C₆H₁₄ClNO[12]
Molecular Weight 115.17 g/mol [10]151.63 g/mol [6]
Appearance Colorless liquid[7]White to light yellow powder[13]
Boiling Point ~144-160 °C[14]189.9°C at 760 mmHg[11]
Melting Point N/A108-112 °C[11][13]
Solubility Soluble in water and organic solvents[7][14]Soluble in water
Storage 2-8°C, protect from light, air sensitive[7][14]2-8°C, inert atmosphere[12][13]
The Strategic Importance of the 3-Methoxy Group

The placement of the methoxy (-OCH₃) group at the 3-position is a deliberate design choice that imparts specific characteristics:

  • Electronic Influence : The oxygen atom's inductive effect can influence the basicity of the piperidine nitrogen.[9]

  • Lipophilicity and Polarity : The methoxy group adds a degree of lipophilicity while also providing a potential hydrogen bond acceptor site, subtly balancing the molecule's overall polarity.[9]

  • Stereoelectronic Effects : The position and orientation of the methoxy group can influence the conformational equilibrium of the piperidine ring, which can be critical for pre-organizing the molecule for optimal binding to its biological target.[9]

Chirality: The (R)- and (S)-Enantiomers

3-Methoxypiperidine is a chiral molecule. In modern drug development, the synthesis of single enantiomers is paramount, as different stereoisomers can have vastly different pharmacological activities and safety profiles.[1]

  • (R)-3-Methoxypiperidine hydrochloride (CAS: 688809-95-2) is a crucial chiral building block.[6][12] Its derivatives are used as key intermediates in the synthesis of targeted therapies, such as selective Janus kinase (JAK) inhibitors for treating inflammatory and autoimmune diseases.[1] The defined stereochemistry is essential for achieving selective and effective interaction with the kinase active site.[1]

Synthetic Applications & Core Reactions

This compound is a secondary amine, making it an ideal nucleophile for a variety of bond-forming reactions. Its primary application is as a building block for more complex molecules, particularly those targeting CNS disorders.[4][5]

Causality of Use : The piperidine nitrogen serves as a reactive handle. The most common synthetic transformations involve forming a new bond at this nitrogen atom, typically through N-alkylation, N-arylation, or acylation, to connect the piperidine motif to a core pharmacophore.

General Synthetic Workflow

A typical synthetic sequence involving this compound follows a logical progression from deprotection to bond formation and purification.

Synthetic_Workflow start 3-Methoxypiperidine HCl neutralize Step 1: Neutralization (Base Addition, e.g., Et3N, Na2CO3) start->neutralize freebase 3-Methoxypiperidine (Free Base) neutralize->freebase Liberates free amine reaction Step 2: Core Reaction (N-Alkylation / N-Arylation / Acylation) freebase->reaction Nucleophilic Attack crude Crude Product Mixture reaction->crude workup Step 3: Workup & Purification (Extraction, Chromatography) crude->workup final Purified Intermediate workup->final

Caption: A generalized workflow for the utilization of 3-methoxypiperidine HCl in synthesis.

Experimental Protocols & Analytical Control

The following protocols are designed to be self-validating, with clear steps and checkpoints for ensuring reaction success and product quality.

Protocol: N-Alkylation of 3-Methoxypiperidine (Model Reaction)

This protocol describes a representative N-alkylation using benzyl bromide as a model electrophile.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization: To a solution of this compound (1.0 eq) in anhydrous ACN (approx. 0.2 M), add anhydrous K₂CO₃ (2.5 eq). Stir the suspension vigorously at room temperature for 30 minutes. Causality: The inorganic base deprotonates the piperidinium hydrochloride to generate the free secondary amine, which is the active nucleophile. K₂CO₃ is easily filtered off later.

  • Reaction: Add benzyl bromide (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60 °C and stir overnight.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A new, less polar spot corresponding to the product should appear, and the starting material should be consumed.

  • Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The aqueous washes remove any remaining salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure N-benzyl-3-methoxypiperidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Quality Control Workflow

Ensuring the identity, purity, and (if applicable) stereochemical integrity of intermediates is critical in pharmaceutical development.

Analytical_Workflow cluster_ID Identity & Structure cluster_Purity Purity Assessment cluster_Residuals Residuals NMR 1H & 13C NMR MS Mass Spectrometry (MS) HPLC HPLC-UV / LC-MS (Purity >98%) Chiral Chiral HPLC (Enantiomeric Excess >99%) Solvent GC-HS (Residual Solvents) Product Final Intermediate Product->NMR Product->MS Product->HPLC Product->Chiral If chiral synthesis Product->Solvent

Caption: A comprehensive analytical workflow for the quality control of a pharmaceutical intermediate.

Target Classes and Mechanism of Action

The 3-methoxypiperidine moiety is frequently incorporated into molecules designed to interact with CNS targets. The piperidine ring often serves as a scaffold to correctly position other functional groups (e.g., an aromatic ring) for optimal interaction with receptor binding pockets or enzyme active sites.[4][5][15]

Logic_Diagram Scaffold 3-Methoxypiperidine Scaffold Properties Provides Favorable: - 3D Geometry - Lipophilicity - Metabolic Stability Scaffold->Properties imparts Target CNS Target (e.g., Serotonin Receptor, Kinase) Properties->Target enables interaction with Effect Potential Therapeutic Effect (e.g., Antidepressant, Anxiolytic) Target->Effect modulation leads to

Caption: Logical relationship from chemical scaffold to potential therapeutic effect.

Safety, Handling, and Storage

Proper handling of 3-methoxypiperidine and its hydrochloride salt is essential for laboratory safety.

  • Hazards : The compound is classified as harmful if swallowed (Acute Tox. 4) and may cause respiratory irritation (STOT SE 3).[10] It is also considered an irritant to the eyes and skin.[14]

  • Handling : Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Storage : Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[13] The free base is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[7]

Conclusion and Future Outlook

This compound has solidified its role as a high-value intermediate in pharmaceutical R&D. Its unique combination of a stable, modifiable piperidine core with the subtle yet influential 3-methoxy group makes it a powerful tool for developing novel therapeutics, especially in the challenging field of neuroscience.[4][5][9] Future research will likely focus on developing more efficient and stereoselective synthetic routes to its chiral forms and expanding its application to new and emerging biological targets.[9] The continued exploration of derivatives built from this scaffold promises to yield the next generation of innovative medicines.

References

Physical and chemical properties of 3-Methoxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxypiperidine Hydrochloride: Properties, Analysis, and Applications for the Research Professional

Abstract: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its piperidine core is a common motif in numerous biologically active compounds, and the methoxy substituent provides a key vector for structural modification and optimization of physicochemical properties. This guide offers a comprehensive technical overview of this compound, consolidating its core physical and chemical properties, outlining detailed protocols for its analytical characterization, and discussing its applications. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize or intend to utilize this versatile intermediate.

Core Physicochemical & Structural Properties

This compound is the salt form of the parent compound, 3-Methoxypiperidine. The formation of the hydrochloride salt significantly enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and biological testing compared to the free base.[1][2] The free base is described as a colorless liquid that is sensitive to air, whereas the hydrochloride is typically an off-white to light yellow solid.[3][4][5]

Key physicochemical data are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol [5][6]
Appearance Off-white to light yellow solid[5]
Melting Point 108-112 °C[7]
Boiling Point 189.9 °C at 760 mmHg[7]
Density 0.879 g/cm³[7]
pKa (Predicted, Free Base) 9.35 ± 0.10[4]
Solubility Free base is soluble in water and organic solvents. Hydrochloride form enhances solubility.[3]
CAS Number 688809-94-1[7]

Synthesis Context & Role in Drug Development

The primary value of this compound lies in its utility as a synthetic intermediate for more complex molecules, particularly in the development of novel therapeutic agents.[4][5] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents and other pharmaceuticals. The methoxy group at the 3-position offers a handle for further chemical modification or can itself be a critical pharmacophoric element.

A common synthetic route to the parent amine involves the reduction of 3-methoxypyridine.[4] Once formed, the free base is typically converted to the hydrochloride salt for improved handling. It then serves as a key building block, as illustrated in the following conceptual workflow.

G cluster_0 Synthesis of Intermediate cluster_1 Application in Drug Discovery Precursor 3-Methoxypyridine FreeBase 3-Methoxypiperidine (Free Base) Precursor->FreeBase Reduction HCl_Salt 3-Methoxypiperidine HCl FreeBase->HCl_Salt + HCl Coupling Chemical Coupling (e.g., Amidation, Alkylation) HCl_Salt->Coupling API Hypothetical API (e.g., CNS Agent) Coupling->API

Caption: Synthetic utility of 3-Methoxypiperidine HCl.

Spectroscopic & Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

  • ¹H NMR Spectroscopy (Predicted): In a suitable deuterated solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

    • ~3.3 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.

    • ~3.5-3.8 ppm (multiplet, 1H): The proton on C3, deshielded by the adjacent oxygen atom.

    • ~2.8-3.4 ppm (multiplet, 4H): Protons on C2 and C6, adjacent to the nitrogen atom. These will be deshielded due to the electron-withdrawing nature of the protonated nitrogen.

    • ~1.5-2.2 ppm (multiplet, 4H): The remaining methylene protons on C4 and C5 of the piperidine ring.

    • Broad, downfield signal (>9.0 ppm): The two protons on the positively charged nitrogen atom (NH₂⁺). The exact shift and appearance can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule.

    • ~75-80 ppm: C3, the carbon atom bonded to the methoxy group's oxygen.[8]

    • ~55-60 ppm: The methoxy group carbon (-OCH₃).[8]

    • ~45-55 ppm: C2 and C6, the carbons adjacent to the nitrogen.[9]

    • ~20-30 ppm: C4 and C5, the remaining ring carbons.[9]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the spectrum would be characterized by:

  • 2700-3000 cm⁻¹ (broad, strong): N-H stretching vibrations from the secondary ammonium salt (R₂NH₂⁺). This is often a very prominent and characteristic feature.

  • 2850-2960 cm⁻¹ (medium-strong): C-H stretching from the alkyl portions of the piperidine ring and methoxy group.

  • ~1580-1600 cm⁻¹ and ~2400-2600 cm⁻¹: N-H bending and combination bands, also characteristic of ammonium salts.

  • 1080-1150 cm⁻¹ (strong): C-O stretching from the ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. When analyzed by a technique like electrospray ionization (ESI), the spectrum would primarily show the molecular ion of the free base.

  • Predicted Molecular Ion (M+H)⁺: m/z 116.11, corresponding to the protonated free base [C₆H₁₄NO]⁺.

  • Key Fragmentation: Common fragmentation pathways for piperidine rings include alpha-cleavage (loss of radicals adjacent to the nitrogen) and loss of substituents. A prominent fragment would likely be observed from the loss of the methoxy group (-OCH₃), resulting in an ion at m/z 85.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. The following section provides exemplary, field-proven protocols for the analysis of this compound.

G cluster_tests Analytical Tests Sample Incoming Material: 3-Methoxypiperidine HCl QC Quality Control Analysis Sample->QC Identity Identity Confirmation (IR Spectroscopy) QC->Identity Purity Chemical Purity (HPLC-UV) QC->Purity Assay Content Assay (qNMR) QC->Assay Release Material Released for Synthesis Reject Material Rejected Identity->Release Pass Identity->Reject Fail Purity->Release Pass Purity->Reject Fail Assay->Release Pass Assay->Reject Fail

Caption: General analytical workflow for quality control.

Exemplary Protocol: Purity Determination by HPLC

Causality: 3-Methoxypiperidine lacks a strong UV chromophore, making direct UV detection in HPLC challenging. Therefore, a pre-column derivatization strategy is employed to attach a UV-active molecule, enabling sensitive and accurate quantification of the analyte and any related impurities.[10] This protocol uses Dansyl Chloride as the derivatizing agent.

Methodology:

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

    • Derivatization Reagent (5 mg/mL): Prepare a solution of Dansyl Chloride in Acetonitrile.

    • Buffer: Prepare a 0.1 M Sodium Bicarbonate solution in water.

  • Derivatization Procedure:

    • To 1.0 mL of the Standard or Sample Solution in a clean vial, add 1.0 mL of the Buffer solution.

    • Add 1.0 mL of the Derivatization Reagent. Cap the vial and vortex thoroughly.

    • Heat the vial at 60 °C for 30 minutes in a water bath or heating block.

    • Allow the vial to cool to room temperature. The solution is now ready for injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

    • Gradient: 40% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity by area percent. The percentage of any single impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

Exemplary Protocol: Assay by Quantitative NMR (qNMR)

Causality: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.[11][12] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal, enabling highly accurate and precise purity/assay determination.[3][11]

Methodology:

  • Method Planning & Standard Selection:

    • Internal Standard (IS): Maleic acid is an excellent choice. It is non-volatile, stable, has simple, sharp singlets in a region unlikely to overlap with the analyte (~6.2-6.5 ppm), and is highly soluble in D₂O.

    • Solvent: Deuterium oxide (D₂O) is selected for its ability to dissolve both the amine hydrochloride salt and the maleic acid internal standard.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of the Maleic Acid internal standard (certified reference material) into the same vial. Record weights precisely.

    • Dissolve the mixture in ~0.75 mL of D₂O.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Collection (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Key Acquisition Parameters:

      • Pulse Angle: 30-45 degrees (to avoid saturation).

      • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and IS). A conservative value of 30-60 seconds is recommended to ensure full relaxation.

      • Number of Scans (ns): 16 or 32, to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the peaks being integrated).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet at ~3.3 ppm) and the signal from the internal standard (the two vinyl protons of maleic acid, ~6.2-6.5 ppm).

    • Calculate the purity (assay value) using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (N_analyte = 3 for methoxy; N_IS = 2 for maleic acid)

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard (from its certificate)

Safety, Handling, and Storage

As a chemical intermediate, this compound must be handled with appropriate precautions.

  • Hazard Identification:

    • Causes skin irritation and serious eye damage.[13]

    • May cause respiratory irritation.[13]

    • Harmful if swallowed.[14]

    • Classified as toxic to aquatic life with long-lasting effects.[13]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, chemical safety goggles, and a lab coat.[13]

    • Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

  • Handling & Storage:

    • Avoid contact with skin, eyes, and clothing.

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

    • Store locked up.[13]

Conclusion

This compound is a valuable and versatile building block for pharmaceutical research and development. Its well-defined physicochemical properties, combined with robust analytical methods for quality control, enable its confident application in multi-step synthetic campaigns. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of next-generation therapeutics.

References

3-Methoxypiperidine Hydrochloride: A Strategic Precursor for the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics. The strategic introduction of functional groups onto this ring system is a critical tactic for modulating physicochemical properties and biological activity. Among substituted piperidines, 3-methoxypiperidine hydrochloride has emerged as a particularly valuable and versatile precursor. Its hydrochloride salt form ensures stability and ease of handling, while the methoxy group serves as a protected hydroxyl, offering a latent hydrogen bond donor that is crucial for many receptor-ligand interactions. This guide provides an in-depth analysis of this compound, detailing its foundational synthetic transformations, its application in the synthesis of high-value bioactive molecules such as CCR5 and Neurokinin-1 (NK1) receptor antagonists, and field-proven experimental protocols for its use.

The Strategic Value of the 3-Oxygenated Piperidine Scaffold in Medicinal Chemistry

The Piperidine Ring: A Privileged Structure

Nitrogen-containing heterocycles are the most prominent structural features in pharmaceuticals, and the simple piperidine ring is one of the most frequently utilized scaffolds.[1] Its prevalence stems from its saturated, three-dimensional character, which allows for the precise spatial orientation of substituents, and its basic nitrogen atom, which is often protonated at physiological pH, enhancing water solubility and enabling key ionic interactions with biological targets.

Impact of 3-Oxygenation on Pharmacological Properties

The introduction of an oxygen-containing functional group at the 3-position of the piperidine ring significantly influences its properties. The 3-hydroxy group, in particular, is a potent hydrogen bond donor and acceptor, which can establish critical interactions within a receptor's binding pocket.[2][3] However, a free hydroxyl group can increase polarity and reduce cell permeability. By employing 3-methoxypiperidine, the hydroxyl group is effectively masked as a less polar methyl ether. This modification can improve pharmacokinetic properties, such as oral bioavailability and central nervous system (CNS) penetration. The methoxy group can then be selectively cleaved late in a synthetic sequence to reveal the bioactive hydroxyl moiety.[4][5]

This compound: A Stable and Versatile Synthon

3-Methoxypiperidine is a liquid at room temperature and can be air-sensitive.[6] The hydrochloride salt is a stable, crystalline solid that is easier to store, handle, and weigh accurately, making it ideal for use in research and development settings.[7] It is soluble in water and various organic solvents, rendering it versatile for a wide range of reaction conditions.[8] Its two key reactive handles—the secondary amine and the methoxy group—allow for orthogonal functionalization, providing a direct route to molecular complexity.

Physicochemical and Handling Profile

Key Properties

Proper characterization is the foundation of reproducible synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number688809-94-1[7]
Molecular FormulaC₆H₁₃NO · HCl[7]
Molecular Weight151.63 g/mol [7]
AppearancePowder[7]
Melting Point108-112 °C[7]
Storage Temperature2-8°C[6]
Handling and Safety Considerations

According to aggregated GHS information, 3-methoxypiperidine is considered harmful if swallowed and may cause respiratory irritation.[9] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood.

Foundational Synthetic Transformations

The synthetic utility of this compound is primarily derived from two key transformations: functionalization of the nitrogen atom and demethylation of the ether.

N-Functionalization: Building Molecular Diversity

The secondary amine of the piperidine ring is a nucleophile that readily undergoes a variety of C-N bond-forming reactions. This allows for the attachment of diverse side chains, which is often crucial for tuning a compound's selectivity and potency. Common N-functionalization strategies include:

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form an N-alkylated product.

  • Nucleophilic Aromatic Substitution (SNA_r): Displacement of a leaving group on an electron-deficient aromatic or heteroaromatic ring.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl products.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

The choice of reaction is dictated by the desired final structure. For example, building CCR5 antagonists often involves coupling the piperidine to complex heterocyclic systems.[10][11]

O-Demethylation: Unmasking the Key 3-Hydroxy Moiety

The conversion of the 3-methoxy group to a 3-hydroxy group is a critical final step in many synthetic routes. This unmasking reveals the hydrogen-bonding hydroxyl group essential for target engagement.[5] The selection of the demethylating agent is crucial to avoid side reactions.

  • Lewis Acids: Boron tribromide (BBr₃) is a powerful and common reagent for cleaving aryl methyl ethers. It must be used with caution due to its high reactivity and toxicity.

  • Brønsted Acids: Strong acids like hydrobromic acid (HBr) can effect demethylation, often at elevated temperatures.

  • Nucleophilic Reagents: Strong nucleophiles, such as lithium tri-sec-butylborohydride (L-Selectride), can also be used for O-demethylation, particularly in the context of opiate chemistry.[4][5]

The causality behind reagent choice depends on the substrate's overall functionality. If a molecule contains other acid-labile groups, a nucleophilic method might be preferred, and vice-versa.

Synthetic Pathways Overview

The following diagram illustrates the central role of this compound as a branching point for creating diverse molecular architectures.

G cluster_start Starting Material cluster_inter Key Intermediates cluster_final Bioactive Scaffolds start 3-Methoxypiperidine Hydrochloride N_Func N-Functionalized 3-Methoxypiperidine start->N_Func N-Alkylation, N-Arylation, etc. O_De 3-Hydroxypiperidine start->O_De O-Demethylation (e.g., HBr, BBr3) Final_A N-Functionalized 3-Hydroxypiperidine N_Func->Final_A O-Demethylation (e.g., BBr3) O_De->Final_A N-Functionalization

Caption: Synthetic utility of this compound.

Case Study I: Synthesis of CCR5 Receptor Antagonists for HIV Therapy

Background: CCR5 as a Target for HIV Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Small molecules that block this receptor (CCR5 antagonists) are an established class of antiretroviral drugs.[12] Many potent CCR5 antagonists feature a substituted piperidine moiety, which plays a key role in orienting other parts of the molecule within the receptor's transmembrane binding pocket.[10][13]

Synthetic Strategy and Incorporation of the Piperidine Core

The synthesis of piperidine-based CCR5 antagonists often involves a convergent approach where the 3-methoxypiperidine core is coupled to other complex fragments.[11] A common strategy is the N-alkylation of 3-methoxypiperidine with a suitable electrophile, followed by late-stage O-demethylation if the 3-hydroxy group is required for optimal activity.

Key Experimental Protocol: Reductive Amination

This protocol describes a representative N-alkylation using reductive amination, a robust and widely used method for C-N bond formation.

Objective: To synthesize N-benzyl-3-methoxypiperidine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Imine Formation: Add benzaldehyde (1.05 eq) to the solution and stir for 1 hour at room temperature. The reaction progress can be monitored by TLC for the consumption of benzaldehyde.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The portion-wise addition is a critical control step to manage the reaction exotherm and prevent side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the intermediate imine.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure N-benzyl-3-methoxypiperidine.

Structure-Activity Relationship (SAR) Insights

In many series of CCR5 antagonists, the 3-hydroxy group on the piperidine ring is a key pharmacophoric feature. It often acts as a hydrogen bond donor, interacting with specific residues in the CCR5 binding pocket. The use of 3-methoxypiperidine allows for the synthesis of advanced, lipophilic intermediates, with the final O-demethylation step often leading to a significant increase in binding affinity and antiviral potency.[13]

Case Study II: Development of Neurokinin-1 (NK1) Receptor Antagonists

Background: The Role of NK1 Antagonists in Emesis and Pain

The neurokinin-1 (NK1) receptor is the primary receptor for the neuropeptide Substance P.[14] Antagonists of the NK1 receptor have been successfully developed as antiemetic drugs to combat chemotherapy-induced nausea and vomiting. The 3-substituted piperidine scaffold is a common feature in several classes of NK1 antagonists.[15]

Retrosynthetic Approach Highlighting the Precursor

A retrosynthetic analysis of a generic NK1 antagonist containing a 3-hydroxypiperidine core often reveals 3-methoxypiperidine as a logical starting material. The synthesis would involve an initial N-arylation or N-alkylation to attach the piperidine to the main scaffold, followed by a final O-demethylation step.

G Target Target NK1 Antagonist (3-Hydroxypiperidine Core) Intermediate N-Functionalized 3-Methoxypiperidine Target->Intermediate O-Demethylation Precursor 3-Methoxypiperidine + Scaffold Partner Intermediate->Precursor C-N Coupling

Caption: Retrosynthetic analysis for an NK1 antagonist.

Key Experimental Protocol: O-Demethylation with Boron Tribromide

This protocol details the cleavage of the methyl ether in an advanced intermediate to yield the final active compound.

Objective: To demethylate an N-aryl-3-methoxypiperidine intermediate.

Materials:

  • N-aryl-3-methoxypiperidine substrate

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Safety First: BBr₃ is highly corrosive and reacts violently with water. This entire procedure must be conducted in a dry fume hood with appropriate personal protective equipment. All glassware must be oven- or flame-dried.

  • Reaction Setup: Dissolve the N-aryl-3-methoxypiperidine substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the high reactivity of BBr₃ and prevent undesired side reactions. Add the 1.0 M solution of BBr₃ in DCM (1.5-3.0 eq) dropwise via syringe over 30 minutes.

  • Reaction Progress: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture back to 0 °C and quench by the very slow, dropwise addition of methanol. This step safely neutralizes excess BBr₃. Stir for 30 minutes.

  • Neutralization and Extraction: Add saturated aqueous NaHCO₃ until the solution is neutral or slightly basic. Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography or recrystallization to obtain the final 3-hydroxypiperidine product.

Impact of the 3-Hydroxy/Methoxy Group on Receptor Binding

For NK1 antagonists, the 3-hydroxy group often serves as a crucial hydrogen bond donor, anchoring the ligand in the receptor. The stereochemistry at this position can also be critical for activity.[16] The use of 3-methoxypiperidine as a precursor allows for the construction of the carbon skeleton of the molecule while the key interacting group is protected, minimizing potential interference with other reagents used in the synthesis.

Conclusion: Maximizing the Potential of this compound

This compound is a high-value precursor that provides a reliable and efficient entry point to the medicinally vital 3-hydroxypiperidine scaffold. Its stability, ease of handling, and orthogonal reactive sites make it a strategic building block for constructing complex bioactive molecules. By serving as a protected form of the often-essential 3-hydroxy group, it enables chemists to navigate complex synthetic pathways and introduce this key functionality at a late stage. The successful application of this precursor in the development of therapies for indications ranging from HIV to emesis underscores its proven track record and guarantees its continued importance in the field of drug discovery.

References

Methodological & Application

Synthesis of 3-Methoxypiperidine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-methoxypiperidine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences from the readily available precursor, 3-hydroxypiperidine, and proceeds through a strategic three-step sequence involving nitrogen protection, O-methylation, and deprotection with concurrent salt formation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, validated experimental protocol.

Introduction

3-Methoxypiperidine and its derivatives are key structural motifs in a wide array of biologically active molecules. The piperidine scaffold is a prevalent feature in many pharmaceuticals, and the introduction of a methoxy group at the 3-position can significantly influence the compound's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. Consequently, a reliable and scalable synthesis of this compound is of considerable interest to the scientific community.

This application note details a robust and well-established synthetic route, beginning with the protection of the secondary amine of 3-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is followed by a Williamson ether synthesis to methylate the hydroxyl group. The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Chemical Transformation Overview

The overall synthetic strategy can be visualized as a three-stage process:

G A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B  Boc Anhydride, Base   C N-Boc-3-methoxypiperidine B->C  NaH, CH3I (Williamson Ether Synthesis)   D This compound C->D  HCl (Deprotection & Salt Formation)  

Caption: Overall synthetic workflow.

Part 1: N-Protection of 3-Hydroxypiperidine

Rationale: The secondary amine of 3-hydroxypiperidine is nucleophilic and would compete with the hydroxyl group in the subsequent methylation step, leading to the formation of the undesired N-methylated product. To ensure selective O-methylation, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-3-hydroxypiperidine

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Hydroxypiperidine≥98%e.g., Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%e.g., Sigma-Aldrich
Triethylamine (Et₃N)≥99%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrouse.g., Sigma-Aldrich
Saturated aq. NaHCO₃
Brine
Anhydrous MgSO₄

Procedure:

  • To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-hydroxypiperidine.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product as a colorless oil or a white solid.

Part 2: O-Methylation via Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2] It proceeds via an S\N2 mechanism where an alkoxide, generated by deprotonating an alcohol with a strong base, acts as a nucleophile and attacks an alkyl halide.[2][3][4] In this protocol, sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group of N-Boc-3-hydroxypiperidine. The resulting alkoxide then reacts with methyl iodide to form the desired methyl ether. The use of a primary alkyl halide like methyl iodide is crucial to favor the S\N2 pathway and minimize competing elimination reactions.[4]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A N-Boc-3-hydroxypiperidine C N-Boc-3-piperidinoxide A->C B Sodium Hydride (NaH) B->C D H₂ (gas) C->D E N-Boc-3-piperidinoxide G N-Boc-3-methoxypiperidine E->G F Methyl Iodide (CH₃I) F->G H Sodium Iodide (NaI) G->H

Caption: Williamson Ether Synthesis Mechanism.

Experimental Protocol: Synthesis of N-Boc-3-methoxypiperidine

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-3-hydroxypiperidineAs synthesized
Sodium hydride (NaH)60% dispersion in mineral oile.g., Sigma-Aldrich
Methyl iodide (CH₃I)≥99%e.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)e.g., Sigma-Aldrich
Saturated aq. NH₄Cl
Ethyl acetate (EtOAc)
Brine
Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF to the stirred NaH suspension. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure N-Boc-3-methoxypiperidine.

Part 3: N-Boc Deprotection and Hydrochloride Salt Formation

Rationale: The final step is the removal of the Boc protecting group to yield the desired 3-methoxypiperidine. This is typically achieved under acidic conditions.[5] Using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol serves the dual purpose of cleaving the Boc group and forming the hydrochloride salt of the product in a single step.[6][7] The hydrochloride salt is often a crystalline solid, which facilitates its purification and handling compared to the free base, which may be an oil.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-3-methoxypiperidineAs synthesized
4 M HCl in 1,4-Dioxanee.g., Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrouse.g., Sigma-Aldrich

Procedure:

  • Dissolve N-Boc-3-methoxypiperidine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4 M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add anhydrous diethyl ether and triturate to induce precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

Summary of Quantitative Data

StepStarting MaterialReagentsProductTypical Yield
1 3-HydroxypiperidineBoc₂O, Et₃NN-Boc-3-hydroxypiperidine85-95%
2 N-Boc-3-hydroxypiperidineNaH, CH₃IN-Boc-3-methoxypiperidine70-85%
3 N-Boc-3-methoxypiperidine4 M HCl in DioxaneThis compound>95%

References

Application Note: Asymmetric Synthesis of 3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines

The chiral piperidine scaffold is a privileged structural motif, forming the core of a vast number of natural products and active pharmaceutical ingredients (APIs).[1] Its prevalence in medicinally relevant compounds, including treatments for neurological disorders, makes the development of efficient, stereoselective synthetic methods a critical objective for researchers in drug discovery and development.[2][3] 3-Methoxypiperidine, in its enantiomerically pure form, serves as a crucial building block in the synthesis of more complex molecules.[4][5] The introduction of the methoxy group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its interaction with biological targets.[4]

Achieving an enantiomerically pure form of 3-methoxypiperidine is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[4] This guide provides detailed protocols and scientific rationale for two powerful and distinct strategies for the asymmetric synthesis of 3-methoxypiperidine hydrochloride, targeting an audience of researchers, scientists, and drug development professionals. The primary strategic consideration is that the direct asymmetric synthesis of 3-methoxypiperidine is less common than the synthesis of a chiral 3-hydroxypiperidine precursor, which is then methylated. This two-stage approach offers greater flexibility and leverages highly optimized asymmetric reactions.

Strategic Overview: A Two-Stage Approach

The most robust and field-proven methodologies converge on a common strategic pathway. This involves first establishing the critical C3 stereocenter on a protected piperidine ring via a highly enantioselective transformation, followed by downstream chemical modifications to yield the final target compound.

G cluster_0 PART A: Asymmetric Synthesis of Chiral Precursor cluster_1 PART B: Downstream Functionalization Prochiral Prochiral Piperidine Precursor Asymmetric_Tx Asymmetric Transformation Prochiral->Asymmetric_Tx Strategy 1: Biocatalysis Strategy 2: Metal Catalysis Chiral_Intermediate Enantioenriched (S)-N-Boc-3-Hydroxypiperidine Asymmetric_Tx->Chiral_Intermediate >99% e.e. Methylation O-Methylation Chiral_Intermediate->Methylation Deprotection N-Deprotection Methylation->Deprotection Salt_Formation Salt Formation Deprotection->Salt_Formation Final_Product (S)-3-Methoxypiperidine Hydrochloride Salt_Formation->Final_Product G cluster_0 KRED Catalytic Cycle cluster_1 Cofactor Recycling Ketone N-Boc-3-Piperidone (Substrate) KRED_NADPH KRED-NADPH (Active Enzyme) Ketone->KRED_NADPH Binds to active site KRED_NADP KRED-NADP+ KRED_NADPH->KRED_NADP Hydride Transfer (Stereo-determining) Alcohol (S)-N-Boc-3-Hydroxypiperidine (Product) KRED_NADP->Alcohol Product Release NADP NADP+ KRED_NADP->NADP GDH GDH NADP->GDH NADPH NADPH NADPH->KRED_NADPH Cofactor Regeneration Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone G Pyridinium N-Benzyl-3-substituted Pyridinium Salt Product Enantioenriched N-Benzyl-3-substituted Piperidine Pyridinium->Product Asymmetric Hydrogenation THF/MeOH, 50 °C Catalyst [Rh(COD)L*]+ Catalyst->Product H2 H₂ (50 bar) H2->Product Base Et₃N Base->Product

References

Application Notes & Protocols for the Quantitative Analysis of 3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Methoxypiperidine hydrochloride (CAS No: 688809-94-1), a key heterocyclic building block in pharmaceutical synthesis.[1][2][3] Accurate and reliable quantification of this compound is critical for ensuring purity, determining assay in bulk materials, and for quality control in drug development processes. This guide details three robust analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, alongside a classic titrimetric method. Each section explains the underlying scientific principles, provides detailed, step-by-step protocols, and discusses method validation in accordance with ICH Q2(R1) guidelines.[4][5]

Introduction to Analytical Strategy

This compound is a secondary amine salt. Its chemical structure dictates the choice of analytical methods. The presence of the basic nitrogen atom, its salt form, and its molecular weight (151.63 g/mol ) are key considerations. An effective analytical strategy must offer specificity, accuracy, and precision. The choice of method often depends on the analytical context:

  • Chromatographic Methods (HPLC, GC): Ideal for routine quality control, stability testing, and analysis in complex matrices where separation from impurities or other components is required.

  • Quantitative NMR (qNMR): A primary ratio method, exceptionally suited for purity assessment and the certification of reference standards without the need for an identical standard of the analyte.[6][7]

  • Titrimetry: A cost-effective, absolute method suitable for high-concentration assay determination of the bulk drug substance.

This guide provides the protocols to implement these techniques effectively.

High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

Reverse-Phase HPLC (RP-HPLC) is the method of choice for the analysis of polar to moderately nonpolar water-soluble compounds like this compound. The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Method Choices:

  • Acidified Mobile Phase: As a basic amine, this compound's retention and peak shape are highly dependent on the mobile phase pH. An acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid or formic acid) ensures the secondary amine remains protonated (as a piperidinium ion).[8] This suppresses silanol interactions with the stationary phase, leading to sharp, symmetrical peaks and reproducible retention times.

  • UV Detection: The analyte lacks a strong chromophore. Therefore, UV detection at a low wavelength, such as 210 nm, is employed where the amine functional group exhibits some absorbance.[9] While not highly sensitive, it is sufficient for assay and purity determinations at moderate concentrations.

Experimental Protocol: HPLC-UV Assay

Objective: To determine the assay of this compound using an external standard method.

Instrumentation and Materials:

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).

  • This compound reference standard of known purity.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% TFA) in a 20:80 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase Acetonitrile : Water (0.1% TFA) (20:80)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength 210 nm

    | Run Time | 10 minutes |

  • Analysis and Calculation:

    • Inject the standard solution five times and the sample solution twice.

    • Ensure the relative standard deviation (RSD) of the peak areas for the standard injections is ≤ 2.0%.

    • Calculate the assay of the sample using the following formula:

    Assay (%) = (AreaSample / AreaStandard) × (WeightStandard / WeightSample) × PurityStandard

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Mobile Phase (ACN:H2O:TFA) Separate C18 Separation Prep_Mobile->Separate Eluent Prep_Std Standard Solution (1.0 mg/mL) Inject Inject into HPLC Prep_Std->Inject Prep_Sample Sample Solution (1.0 mg/mL) Prep_Sample->Inject Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Assay Integrate->Calculate Result Final Report Calculate->Result

Caption: Workflow for the quantitative analysis of 3-Methoxypiperidine HCl by HPLC-UV.

Gas Chromatography (GC-FID)

Principle and Rationale

GC is suitable for volatile and thermally stable compounds. 3-Methoxypiperidine has a boiling point of approximately 149-150 °C, making it amenable to GC analysis.[10] However, the hydrochloride salt is non-volatile. Therefore, a critical sample preparation step is required to convert the salt to its volatile free base form.

Causality of Method Choices:

  • Conversion to Free Base: The hydrochloride salt must be neutralized with a strong base (e.g., NaOH) to liberate the free 3-Methoxypiperidine. This volatile base can then be extracted into an organic solvent for injection.[11] This step is mandatory for successful GC analysis.

  • FID Detection: A Flame Ionization Detector (FID) is used due to its excellent sensitivity to organic compounds and its robust, linear response over a wide concentration range. It is a universal detector for hydrocarbons.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), provides good selectivity for separating amines and related impurities.[12]

Experimental Protocol: GC-FID Assay

Objective: To determine the assay of this compound after conversion to its free base.

Instrumentation and Materials:

  • GC system with FID detector and a split/splitless injector.

  • DB-5 or equivalent capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

  • Analytical balance, vortex mixer, centrifuge.

  • Sodium hydroxide (NaOH) solution (e.g., 5 M).

  • Dichloromethane (DCM) or Ethyl Acetate (HPLC grade).

  • Anhydrous sodium sulfate.

  • Internal Standard (IS), e.g., N-methylpiperidine or another suitable stable amine.

Procedure:

  • Internal Standard Stock (1.0 mg/mL): Accurately prepare a stock solution of the internal standard in the chosen extraction solvent (e.g., DCM).

  • Standard Solution Preparation:

    • Accurately weigh ~25 mg of this compound reference standard into a vial.

    • Add 5.0 mL of water to dissolve.

    • Add 1.0 mL of 5 M NaOH to liberate the free base.

    • Add 5.0 mL of the Internal Standard Stock solution.

    • Vortex vigorously for 2 minutes. Centrifuge to separate the layers.

    • Carefully transfer the organic (bottom, if DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Sample Solution Preparation: Repeat step 2 using ~25 mg of the sample.

  • GC Conditions:

    Parameter Condition
    Column DB-5, 30 m x 0.32 mm, 0.25 µm
    Carrier Gas Helium or Hydrogen, constant flow 1.5 mL/min
    Injector Temp. 250 °C
    Detector Temp. 280 °C
    Oven Program 80 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min)

    | Injection Mode | Split (20:1), 1 µL |

  • Analysis and Calculation:

    • Analyze the standard and sample preparations.

    • Calculate the Response Factor (RF) for the standard: RF = (AreaAnalyte / AreaIS) × (Conc.IS / Conc.Analyte)

    • Calculate the concentration of the analyte in the sample preparation: Conc.Analyte = (AreaAnalyte / AreaIS) × (Conc.IS / RF)

    • Use this concentration to calculate the final assay of the hydrochloride salt.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample/Std Dissolve Dissolve in H2O Weigh->Dissolve Basify Add NaOH (5M) Dissolve->Basify Extract Extract with DCM + Internal Std Basify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Inject Inject into GC Dry->Inject Separate DB-5 Column Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Assay (using Response Factor) Integrate->Calculate Result Final Report Calculate->Result

Caption: Workflow for GC-FID analysis, including mandatory free-base conversion.

Quantitative NMR (¹H-qNMR) Spectroscopy

Principle and Rationale

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance.[13] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[7] By comparing the integrals of specific, non-overlapping signals from the analyte with those from a certified internal standard of known mass and purity, the concentration or purity of the analyte can be determined with high accuracy.[6][13][14]

Causality of Method Choices:

  • Internal Standard: An internal standard (e.g., Maleic Acid) is chosen because it is stable, non-volatile, has a simple ¹H spectrum with sharp peaks that do not overlap with the analyte signals, and is accurately weighable.

  • Relaxation Delay (D1): A long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and standard) is crucial to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. This ensures the signal intensity is truly proportional to the number of nuclei, which is the foundation of qNMR.[6]

  • Solvent: Deuterium oxide (D₂O) is an excellent solvent for the hydrochloride salt, providing a clean background for ¹H NMR.

Experimental Protocol: ¹H-qNMR Purity Assay

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (≥ 400 MHz recommended).

  • High-precision analytical balance (0.001 mg readability).

  • NMR tubes, volumetric flasks.

  • Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%).

  • Deuterium oxide (D₂O, 99.9% D).

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (Wanalyte) and ~10 mg of Maleic Acid (WIS) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.

    • Transfer an appropriate amount (e.g., 0.7 mL) to an NMR tube.

  • NMR Data Acquisition:

    Parameter Setting Rationale
    Pulse Program Standard 1D pulse (e.g., zg30) Simple and robust for quantification.
    Relaxation Delay (D1) 30 seconds Ensures complete T1 relaxation for accuracy.
    Acquisition Time (AQ) ≥ 3 seconds Provides good digital resolution.
    Number of Scans (NS) 16 - 64 To achieve a signal-to-noise ratio > 250:1.

    | Pulse Angle | 90° (calibrated) | Maximizes signal for each scan. |

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy protons, -OCH₃) and the internal standard (the two vinyl protons of Maleic Acid).

  • Purity Calculation:

    • PurityAnalyte (%) = (IAnalyte / IIS) × (NIS / NAnalyte) × (MWAnalyte / MWIS) × (WIS / WAnalyte) × PurityIS

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (Analyte: 3 for -OCH₃; IS: 2 for -CH=CH-)

      • MW = Molecular weight (Analyte: 151.63; IS: 116.07)

      • W = Weight

      • PurityIS = Purity of the internal standard

qNMR Calculation Logic

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation Steps W_analyte Weight Analyte (W_analyte) Ratio_W Weight Ratio (W_is / W_analyte) W_analyte->Ratio_W W_is Weight IS (W_is) W_is->Ratio_W I_analyte Integral Analyte (I_analyte) Ratio_I Integral Ratio (I_analyte / I_is) I_analyte->Ratio_I I_is Integral IS (I_is) I_is->Ratio_I MW_analyte MW Analyte (MW_analyte) Ratio_MW MW Ratio (MW_analyte / MW_is) MW_analyte->Ratio_MW MW_is MW IS (MW_is) MW_is->Ratio_MW N_analyte Protons Analyte (N_analyte) Ratio_N Proton Ratio (N_is / N_analyte) N_analyte->Ratio_N N_is Protons IS (N_is) N_is->Ratio_N P_is Purity IS (P_is) Purity_Result Analyte Purity (%) P_is->Purity_Result Ratio_I->Purity_Result Ratio_N->Purity_Result Ratio_MW->Purity_Result Ratio_W->Purity_Result

Caption: Logical flow for calculating analyte purity using the ¹H-qNMR internal standard method.

Nonaqueous Potentiometric Titration

Principle and Rationale

This classical method is highly accurate for the assay of amine hydrochloride salts. In a nonaqueous solvent like glacial acetic acid, the basicity of the amine is enhanced. Perchloric acid, a very strong acid in this medium, is used as the titrant to produce a sharp and distinct endpoint.[15] The reaction is:

R₂NH₂⁺Cl⁻ + HClO₄ → R₂NH₂⁺ClO₄⁻ + HCl

The endpoint is detected potentiometrically, where a sudden change in potential occurs at the equivalence point.

Experimental Protocol

Objective: To determine the assay of bulk this compound.

Instrumentation and Materials:

  • Automatic potentiometric titrator with a suitable electrode (e.g., glass-calomel or Solvotrode).

  • Analytical balance.

  • Perchloric acid (0.1 N in glacial acetic acid), standardized.

  • Glacial acetic acid, acetic anhydride.

  • Potassium hydrogen phthalate (PHP) for standardization.

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution against accurately weighed primary standard PHP dissolved in glacial acetic acid.

  • Sample Preparation: Accurately weigh ~120 mg of this compound into a clean, dry beaker.

  • Titration:

    • Dissolve the sample in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride to react with any water present.

    • Immerse the electrode in the solution and titrate with the standardized 0.1 N perchloric acid.

    • Record the volume of titrant consumed at the equivalence point (VSample).

    • Perform a blank titration using the same volumes of solvents and subtract the blank volume (VBlank) from the sample volume.

  • Calculation:

    • Assay (%) = [ (VSample - VBlank) × NTitrant × MWAnalyte ] / [ WSample × 10 ]

    • Where:

      • NTitrant = Normality of the perchloric acid titrant

      • MWAnalyte = 151.63 g/mol

      • WSample = Weight of the sample in mg

Method Validation Summary

All quantitative methods must be validated to ensure they are fit for purpose. Validation should be performed according to the ICH Q2(R1) guideline.[4][16] The key parameters for an assay method are summarized below.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the retention time/signal of the analyte.To ensure the signal measured is only from the analyte.[5]
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between signal and concentration.
Range Typically 80% to 120% of the test concentration.The interval providing acceptable accuracy, precision, and linearity.[4]
Accuracy 98.0% - 102.0% recovery for drug substance.To show the closeness of the measured value to the true value.
Precision (Repeatability) RSD ≤ 2.0%To show consistency of results for the same sample under the same conditions.
LOQ Signal-to-Noise ratio ≥ 10; acceptable precision/accuracy.The lowest concentration that can be reliably quantified.
Robustness Results remain within acceptable limits after small, deliberate changes.To demonstrate the method's reliability during normal usage.

Conclusion and Method Selection

The choice of analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV is highly recommended for routine quality control, especially for formulated products or for monitoring stability, due to its separating power.

  • GC-FID is a viable alternative for bulk substance analysis if derivatization to the free base is acceptable within the workflow. It can be particularly useful for identifying volatile impurities.

  • ¹H-qNMR is the gold standard for purity determination and for qualifying primary reference materials due to its status as a primary ratio method.

  • Nonaqueous Titration is a robust, cost-effective, and highly accurate method for the assay of the pure, bulk substance and is often found in pharmacopeial monographs.

Each method, when properly developed and validated, can provide accurate and reliable quantitative data for this compound.

References

A Robust, Validated RP-HPLC Method for Purity Analysis of 3-Methoxypiperidine Hydrochloride via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract and Introduction

The piperidine ring is a foundational scaffold in a multitude of pharmaceutical agents, making piperidine-based intermediates like 3-Methoxypiperidine hydrochloride critical starting materials in drug synthesis.[1] Ensuring the purity of such key intermediates is a non-negotiable aspect of pharmaceutical quality control, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This compound is a polar, small molecule that presents a significant analytical challenge: it lacks a native chromophore, rendering direct detection by UV-Vis spectrophotometry insensitive and non-specific.

This application note details a highly sensitive, specific, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. To overcome the detection challenge, this protocol employs a pre-column derivatization strategy using benzoyl chloride. This reaction quantitatively converts the secondary amine of the piperidine ring into a benzoyl derivative, which possesses strong UV absorbance. The method has been developed and is presented with a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose in a regulated environment.[2][3]

Scientific Rationale and Method Development Strategy

The logical design of an analytical method is predicated on the physicochemical properties of the analyte. This compound is a polar compound, soluble in aqueous media.[4][5] This inherent polarity makes achieving sufficient retention on traditional non-polar stationary phases (like C18) a primary obstacle in RP-HPLC.[6][7]

2.1 Chromatographic Mode and Stationary Phase Selection

Reverse-phase chromatography is the most common and versatile mode of HPLC, offering high efficiency and reproducibility.[8] To analyze a polar compound like 3-Methoxypiperidine, a standard C18 column is often the first choice. The derivatization with a non-polar benzoyl group significantly increases the hydrophobicity of the analyte, making it ideally suited for retention on a C18 stationary phase. This strategy elegantly solves the retention problem while simultaneously addressing the detection issue.

2.2 The Imperative of Derivatization

Direct analysis of aliphatic amines at low UV wavelengths (<210 nm) is fraught with issues, including high baseline noise and interference from common solvents and additives, leading to poor sensitivity and specificity. Pre-column derivatization is a classic and reliable technique to append a UV-active functional group (a chromophore) to an otherwise non-absorbing analyte.[9] Benzoyl chloride was selected as the derivatizing agent due to its rapid and specific reaction with secondary amines under basic conditions to form a stable amide. The resulting N-benzoyl-3-methoxypiperidine derivative exhibits a strong UV maximum, allowing for sensitive detection at a more specific wavelength (e.g., ~230-254 nm), thereby enhancing both sensitivity and selectivity. This approach is supported by literature demonstrating the successful derivatization of similar piperidine structures.[10][11]

2.3 Mobile Phase and pH Control

The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, controls the elution of the analyte.[12] For this method, a phosphate buffer is employed to maintain a constant pH. Controlling the pH is critical for achieving reproducible chromatography, as it prevents shifts in retention time and ensures consistent peak shapes. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution program is utilized to ensure that the main derivatized analyte peak is well-resolved from potential impurities and any excess derivatizing reagent, providing a clean and reliable purity assessment.

Experimental Workflow and Protocols

The overall process from sample handling to final data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation Stage cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Prepare Diluent & Derivatization Reagents C Add Base & Benzoyl Chloride to Aliquots B->C D Vortex & React (e.g., 15 min at RT) C->D E Quench Reaction (e.g., with Acid) D->E F Filter Samples into HPLC Vials E->F G Perform System Suitability Test (SST) F->G H Inject Standards & Samples G->H I Acquire Chromatographic Data H->I J Integrate Peaks I->J K Calculate Purity (% Area) J->K L Generate Report K->L

Caption: Overall workflow for the purity analysis of 3-Methoxypiperidine HCl.

3.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): OpenLab, Empower, or equivalent.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18).

  • Analytical Balance: 5-decimal place readability.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Reagents: this compound Reference Standard (>99.5% purity), Benzoyl Chloride (≥99%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Sodium Hydroxide, Hydrochloric Acid, and Water (Milli-Q or equivalent).

3.2 Chromatographic Conditions

All quantitative data is summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with NaOH.
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-5 min (50% B), 5-15 min (50-80% B), 15-20 min (80% B), 20.1-25 min (50% B for re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 25 minutes

3.3 Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Derivatization Buffer: 1 M Sodium Hydroxide solution.

  • Benzoyl Chloride Solution: 10% (v/v) Benzoyl Chloride in Acetonitrile. Prepare fresh daily.

  • Quenching Solution: 2 M Hydrochloric Acid.

3.4 Standard and Sample Preparation Protocol

  • Reference Standard Stock (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1 mL of the Stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Test Sample (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3.5 Derivatization Protocol

  • Into separate vials, pipette 100 µL of the Working Standard solution and the Test Sample solution.

  • To each vial, add 200 µL of the Derivatization Buffer (1 M NaOH). Vortex briefly.

  • Add 200 µL of the Benzoyl Chloride Solution. Cap the vial immediately and vortex for 1 minute.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Quench the reaction by adding 100 µL of the Quenching Solution (2 M HCl). Vortex to mix.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

3.6 System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the derivatized Working Standard. The system is deemed suitable for use if it meets the criteria outlined in USP <621>.[13][14]

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

Method Validation Protocol

The method must be validated to ensure it is reliable for its intended purpose, following ICH Q2(R1) guidelines.[2][15]

Validation_Logic cluster_core Core Performance Characteristics cluster_limits Quantitation Limits cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range LOD LOD Linearity->LOD Helps determine LOQ LOQ Linearity->LOQ Helps determine Range->Accuracy Range->Precision Precision->Accuracy Robustness Robustness Robustness->Specificity Tests reliability of Robustness->Precision Tests reliability of

Caption: Logical relationship of ICH Q2(R1) validation parameters.

4.1 Specificity

  • Protocol: Analyze derivatized samples of diluent (blank), a placebo, the reference standard, the test sample, and a sample spiked with known related substances (if available). Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) on the test sample and analyze the derivatized stressed samples.

  • Acceptance Criteria: The peak for derivatized 3-Methoxypiperidine should be free from interference from any other components. Peak purity analysis (using DAD) should pass, and resolution between the main peak and any adjacent impurity peaks should be >2.0.

4.2 Linearity

  • Protocol: Prepare a series of at least five concentrations of the derivatized standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1-150 µg/mL).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

4.3 Accuracy (% Recovery)

  • Protocol: Analyze a sample of known concentration (e.g., a placebo batch) spiked with the reference standard at three different levels (e.g., 80%, 100%, and 120% of the working concentration). Perform three replicate preparations for each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

4.4 Precision

  • Repeatability (Intra-assay):

    • Protocol: Analyze six independent preparations of the same homogenous test sample at 100% of the working concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The %RSD of the purity values should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

    • Acceptance Criteria: The %RSD between the two sets of data should meet predefined laboratory standards.

4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, use the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision and accuracy.

4.6 Robustness

  • Protocol: Analyze the derivatized working standard while making small, deliberate variations to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters must still be met, and the purity result should not significantly change, demonstrating the method's reliability during normal usage.

Conclusion

This application note provides a comprehensive, robust, and validated RP-HPLC method for the purity determination of this compound. By employing a pre-column derivatization strategy with benzoyl chloride, the challenges of poor UV absorbance and low retention are effectively overcome. The detailed protocol, including system suitability criteria and a full validation plan based on ICH guidelines, ensures that this method is suitable for use in a regulated quality control environment, providing reliable and accurate results for the purity assessment of this important pharmaceutical intermediate.

References

Application Note: A Comprehensive Guide to the GC-MS Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making its analytical characterization a cornerstone of drug discovery, development, and quality control.[1][2] Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of piperidine derivatives due to its high resolution and sensitivity.[3] This comprehensive guide provides a detailed exploration of the GC-MS analysis of piperidine derivatives, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind critical experimental choices. We will delve into sample preparation strategies, including the often-necessary step of derivatization, method development and optimization, and the interpretation of mass spectral data. Furthermore, this document will address method validation in accordance with regulatory expectations and touch upon the specialized area of chiral analysis.

Introduction: The Significance of Piperidine Derivatives and the Role of GC-MS

Piperidine, a six-membered heterocyclic amine, is a fundamental building block in medicinal chemistry.[2][4] Its derivatives exhibit a wide spectrum of biological activities, leading to their use as active pharmaceutical ingredients (APIs) in numerous drug classes. The stereochemistry of piperidine scaffolds can significantly influence their pharmacological properties, highlighting the importance of chiral analysis in drug development.[4]

GC-MS is an ideal analytical tool for many piperidine derivatives due to their inherent volatility or the ability to render them volatile through chemical modification.[3] The technique combines the exceptional separating power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] This combination allows for the analysis of complex mixtures and the confident identification of unknown compounds or impurities.

The Core Principles: Understanding the GC-MS Workflow

The GC-MS analysis of piperidine derivatives follows a systematic workflow. A deep understanding of each stage is paramount for developing robust and reliable analytical methods.

GC-MS Workflow for Piperidine Derivatives cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., API, biological fluid) Extraction Extraction Sample->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization FinalSample Final Sample in Volatile Solvent Derivatization->FinalSample GC Gas Chromatography (Separation) FinalSample->GC MS Mass Spectrometry (Detection & Identification) GC->MS Processing Data Processing (Integration, Library Search) MS->Processing Report Quantification & Reporting Processing->Report

Caption: A generalized workflow for the GC-MS analysis of piperidine derivatives.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the piperidine derivatives from the sample matrix and prepare them in a form suitable for GC-MS analysis. The choice of method depends heavily on the nature of the sample matrix and the physicochemical properties of the analyte.

Extraction Techniques

For solid samples, such as pharmaceutical formulations, dissolution in a suitable organic solvent is often the first step. For biological matrices like plasma or urine, more complex extraction procedures are necessary to remove interfering substances.

  • Liquid-Liquid Extraction (LLE): This is a common technique where the sample is partitioned between two immiscible liquids. For basic piperidine derivatives, the pH of the aqueous phase is typically adjusted to be alkaline (e.g., by adding NaOH) to ensure the analyte is in its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.[5]

  • Solid-Phase Extraction (SPE): SPE offers a more selective and efficient alternative to LLE. The choice of sorbent is critical and depends on the properties of the piperidine derivative. Reversed-phase (e.g., C18) or ion-exchange sorbents are commonly employed.

The Critical Role of Derivatization

Many piperidine derivatives, especially those containing polar functional groups like primary or secondary amines and hydroxyl groups, exhibit poor chromatographic behavior. These issues include peak tailing, low volatility, and thermal degradation in the hot GC inlet. Derivatization chemically modifies these functional groups to create more volatile and thermally stable derivatives.[5]

Common Derivatization Strategies for Piperidine Derivatives:

Derivatization AgentTarget Functional GroupResulting DerivativeKey Advantages
Acylating Agents (e.g., Acetic Anhydride, Trifluoroacetic Anhydride - TFAA)Primary & Secondary Amines, HydroxylsAmides, EstersIncreases volatility and thermal stability.[5]
Silylating Agents (e.g., BSTFA, TMCS)Primary & Secondary Amines, Hydroxyls, Carboxylic AcidsTrimethylsilyl (TMS) ethers, esters, and aminesHighly effective at increasing volatility.
Chloroformates (e.g., Ethyl Chloroformate)Primary & Secondary AminesCarbamatesProduces stable derivatives with good chromatographic properties.
p-Toluenesulfonyl chloride (PTSC) Secondary AminesSulfonamidesUsed for pre-column derivatization for HPLC with UV detection, but the principle can be adapted for GC-MS.[6]

Why choose one over another? The choice of derivatizing agent depends on the specific functional groups present in the piperidine derivative and potential interferences. For instance, silylating agents are highly effective but can be sensitive to moisture. Acylating agents are robust but may introduce byproducts that need to be removed.

GC-MS Method Development and Optimization: A Step-by-Step Protocol

The following protocol provides a general framework for the GC-MS analysis of a derivatized piperidine derivative. Optimization will be necessary for specific applications.

Detailed Protocol for GC-MS Analysis

1. Sample Preparation and Derivatization (Acylation Example): a. To 1 mL of the extracted sample in a suitable solvent (e.g., ethyl acetate), add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA). b. Add 10 µL of a catalyst like pyridine, if necessary, to enhance the reaction rate.[5] c. Tightly cap the vial and heat at 70°C for 30 minutes.[5] d. After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume (e.g., 100 µL) of ethyl acetate for GC-MS injection.[5]

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column is a good starting point for a wide range of derivatized compounds.
Injection Volume1 µLA standard volume to avoid overloading the column.
Injection ModeSplitlessFor trace analysis to maximize the amount of analyte reaching the column.
Injector Temperature250 °CHigh enough to ensure rapid volatilization of the derivative without causing thermal degradation.
Oven ProgramInitial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 minThis program provides good separation for a range of volatilities. The final hold ensures elution of any less volatile components.
Carrier GasHelium, constant flow at 1.0 mL/minAn inert gas that provides good chromatographic efficiency.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.[7]
Source Temperature230 °COptimized to maintain analyte integrity and prevent contamination.
Quadrupole Temperature150 °CMaintained at a stable temperature for consistent mass analysis.
Transfer Line Temperature280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Scan ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM)Full scan is used for qualitative analysis and identification. SIM is used for quantitative analysis to enhance sensitivity and selectivity.[5]

Data Analysis and Interpretation: Decoding the Mass Spectrum

The mass spectrum of a piperidine derivative provides a unique fingerprint that can be used for its identification. Understanding the common fragmentation patterns is key.

Characteristic Fragmentation of the Piperidine Ring

Under Electron Ionization (EI), the piperidine ring undergoes characteristic fragmentation pathways:

  • α-Cleavage: This is a dominant fragmentation pathway where the bond adjacent to the nitrogen atom is cleaved. This results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is often preferentially lost.[1]

  • Ring Fission: The piperidine ring itself can open, leading to a variety of acyclic fragment ions.[1]

  • Substituent-Driven Fragmentation: The nature and position of substituents on the piperidine ring heavily influence the fragmentation pattern.[1] For example, in fentanyl-like compounds, cleavage of the bond between the piperidine ring and a phenethyl group is a common fragmentation pathway.[8]

Piperidine Fragmentation Piperidine Piperidine Derivative (Molecular Ion) Alpha_Cleavage α-Cleavage Piperidine->Alpha_Cleavage [M - R]+ Ring_Fission Ring Fission Piperidine->Ring_Fission Acyclic Fragments Substituent_Loss Substituent-Driven Fragmentation Piperidine->Substituent_Loss [M - Substituent]+

Caption: Major fragmentation pathways of piperidine derivatives in EI-MS.

Method Validation: Ensuring Trustworthy Results

For use in regulated environments such as pharmaceutical quality control, the GC-MS method must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).[9][10]

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference from placebo or known impurities at the retention time of the analyte.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99.[11]
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for API assay.[9][12]
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 2%.[9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[12]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters are slightly varied.[9]

Advanced Topic: Chiral Analysis of Piperidine Derivatives

Many piperidine-containing drugs are chiral, and their enantiomers can have different pharmacological and toxicological profiles.[4] Therefore, the ability to separate and quantify these enantiomers is crucial.

Chiral GC Analysis:

  • Chiral Stationary Phases: Enantioselective GC columns incorporate chiral selectors, such as derivatized cyclodextrins, into the stationary phase.[13] These selectors interact differently with the two enantiomers, leading to their separation.

  • Multidimensional Gas Chromatography (MDGC): For complex samples, MDGC can provide enhanced separation. In this technique, a portion of the eluent from a primary achiral column is "heart-cut" and transferred to a secondary chiral column for enantioseparation.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Active sites in the GC system; Incomplete derivatization; Polar analytes.Deactivate the GC inlet liner; Optimize derivatization reaction; Ensure complete derivatization.
Poor Sensitivity Analyte degradation; Low ionization efficiency; Matrix effects.Lower injector temperature; Use a more suitable derivatizing agent; Improve sample cleanup.
Ghost Peaks Carryover from previous injections; Septum bleed; Contamination.Run a solvent blank; Use a high-quality, low-bleed septum; Clean the GC inlet and source.
Irreproducible Retention Times Fluctuations in carrier gas flow; Oven temperature instability; Column degradation.Check for leaks in the gas lines; Calibrate the oven temperature; Replace the GC column.

Conclusion

The GC-MS analysis of piperidine derivatives is a versatile and powerful tool in the pharmaceutical sciences. A thorough understanding of sample preparation, derivatization, chromatographic principles, mass spectral fragmentation, and method validation is essential for obtaining high-quality, reliable data. By moving beyond rote protocol-following to a scientifically grounded approach, researchers can confidently tackle the analytical challenges presented by this important class of compounds.

References

Application Notes and Protocols for the Use of 3-Methoxypiperidine Hydrochloride in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methoxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively orient substituents to interact with biological targets such as enzymes and G protein-coupled receptors (GPCRs). Furthermore, the basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, enabling ionic interactions and improving the pharmacokinetic properties of drug molecules.

Among the various substituted piperidines, 3-methoxypiperidine has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents. The methoxy group at the 3-position introduces several advantageous features:

  • Stereochemical Control: The substituent at the 3-position creates a chiral center, allowing for the synthesis of stereochemically defined molecules. This is crucial as the biological activity of enantiomers can differ significantly.

  • Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity, polarity, and metabolic stability of the final compound, providing a handle for fine-tuning its drug-like properties.

  • Vector for Further Functionalization: While the methoxy group itself is relatively stable, its presence can direct further chemical modifications on the piperidine ring.

This guide provides detailed application notes and protocols for the use of 3-Methoxypiperidine hydrochloride, a stable and easy-to-handle salt form, in key synthetic transformations relevant to drug discovery and development.

Physicochemical and Safety Data

This compound is a white to off-white solid. As with any chemical reagent, it is crucial to handle it in accordance with good laboratory practices and to consult the Safety Data Sheet (SDS) before use.

PropertyValueReference(s)
CAS Number 688809-94-1[2]
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.64 g/mol [3]
Melting Point 108-112 °C[2]
Appearance White to off-white solid
Solubility Soluble in water and alcohols.[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2]
Hazard Summary May cause skin, eye, and respiratory tract irritation. Handle with appropriate personal protective equipment (PPE).[2]

Core Synthetic Applications: An Overview

This compound serves as a versatile secondary amine for the construction of more complex molecular architectures. The secondary amine of the piperidine ring is the primary site of reactivity, allowing for N-alkylation, N-arylation, and acylation reactions. The hydrochloride salt can be used directly in some reactions with the addition of a base, or it can be neutralized beforehand to yield the free base.

The following diagram illustrates the key synthetic transformations that will be detailed in this guide.

Caption: Key synthetic transformations of this compound.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is particularly useful for coupling amines with aryl halides or triflates and is a cornerstone of modern medicinal chemistry for the synthesis of N-aryl piperidines, a common motif in kinase inhibitors.

Rationale: This protocol describes the coupling of 3-methoxypiperidine with a heteroaryl chloride, a key step in the synthesis of scaffolds for Janus kinase (JAK) inhibitors. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with sterically hindered or electron-rich coupling partners.

Experimental Workflow: Buchwald-Hartwig Amination

G start Reaction Setup reagents Add 3-Methoxypiperidine HCl, Aryl Halide, Pd Catalyst, Ligand, and Base to Flask start->reagents solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor by TLC or LC-MS reaction->monitor workup Cool, Dilute with Organic Solvent, Filter monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end N-Arylated Product purify->end

Caption: General workflow for the Buchwald-Hartwig N-arylation protocol.

Step-by-Step Protocol:

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 2-chloro-5-nitropyridine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., Xantphos, RuPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 2.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated 3-methoxypiperidine.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[6] This two-step, one-pot process is a preferred method for N-alkylation in pharmaceutical synthesis due to its high functional group tolerance and the avoidance of over-alkylation often seen with direct alkylation using alkyl halides.

Rationale: This protocol outlines the reductive amination of 3-methoxypiperidine with a representative aldehyde. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mildness and selectivity for the iminium ion intermediate over the starting aldehyde. This method is broadly applicable for introducing a wide range of alkyl substituents onto the piperidine nitrogen.

Step-by-Step Protocol:

Materials:

  • This compound

  • Aldehyde or ketone (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N) or another suitable base to neutralize the hydrochloride salt

  • Acetic acid (optional, can catalyze imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL). Add triethylamine (1.1 mmol, 1.1 equiv) and stir for 10-15 minutes at room temperature.

  • Aldehyde Addition: Add the aldehyde (1.2 mmol, 1.2 equiv) to the solution. A small amount of acetic acid (0.1 equiv) can be added to facilitate imine formation. Stir the mixture for 30-60 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 3-methoxypiperidine.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. The protocols outlined in this guide for N-arylation and N-alkylation represent fundamental transformations that enable the incorporation of this important scaffold into a wide range of complex molecules. The strategic placement of the methoxy group provides a means to modulate the stereochemical and physicochemical properties of the final compounds, making it a powerful tool in the hands of medicinal chemists. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the utility of thoughtfully functionalized building blocks like 3-methoxypiperidine is expected to increase even further.

References

Application Notes & Protocols: N-Alkylation of 3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of 3-methoxypiperidine hydrochloride. N-alkylated piperidine scaffolds are ubiquitous in medicinal chemistry and drug discovery, making robust and reproducible synthetic methods essential.[1][2] This document delves into the mechanistic principles of direct N-alkylation and reductive amination, offering field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring procedural success. The protocols are designed for researchers, chemists, and drug development professionals seeking to synthesize derivatives of this valuable heterocyclic building block.

Foundational Principles & Strategic Considerations

The N-alkylation of a secondary amine like 3-methoxypiperidine is a cornerstone transformation in organic synthesis. The reaction fundamentally involves the formation of a new carbon-nitrogen bond, typically through a nucleophilic substitution (SN2) pathway where the amine's lone pair of electrons attacks an electrophilic alkylating agent.[3][4] However, starting with the hydrochloride salt introduces a critical initial step: the liberation of the free, nucleophilic amine.

The Indispensable Role of the Base

This compound is an ammonium salt, meaning the nitrogen's lone pair is protonated and thus unavailable for nucleophilic attack. A base is required for two primary reasons:

  • Deprotonation of the Starting Material: An equivalent of base is needed to neutralize the hydrochloride salt, freeing the secondary amine to act as a nucleophile.

  • Neutralization of Reaction Byproduct: When using alkyl halides (R-X) as alkylating agents, a molecule of acid (H-X) is generated for every molecule of product formed. This acid will readily protonate any available free amine, rendering it unreactive.[5] A second equivalent of base is therefore required to scavenge this acid and allow the reaction to proceed to completion.

The choice of base is critical. It must be strong enough to perform the deprotonations but should ideally be non-nucleophilic to avoid competing with the piperidine in reacting with the alkylating agent. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or sterically hindered organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[5][6]

General Mechanism: Direct Alkylation

The direct N-alkylation of 3-methoxypiperidine proceeds via a classical SN2 mechanism. The key steps, after initial deprotonation of the hydrochloride salt, are illustrated below.

G cluster_0 Step 1: Liberation of Free Amine cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Final Deprotonation A 3-Methoxypiperidine·HCl B Free 3-Methoxypiperidine (Nucleophile) A->B Deprotonation Base Base (e.g., K₂CO₃) C Free 3-Methoxypiperidine D N-Alkylated Piperidinium Salt C->D C-N Bond Formation RX Alkyl Halide (R-X) (Electrophile) E N-Alkylated Piperidinium Salt F Final Product: N-Alkyl-3-methoxypiperidine E->F Neutralization of Byproduct Acid Base2 Base

Caption: General mechanism for base-mediated N-alkylation.

An Alternative Strategy: Reductive Amination

Direct alkylation can sometimes lead to over-alkylation, where the newly formed tertiary amine reacts further to form a quaternary ammonium salt.[7] Reductive amination offers a highly controlled and versatile alternative that avoids this issue.[8] This two-step, one-pot process involves:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion.

  • In-situ Reduction: A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to reduce the iminium ion to the final tertiary amine.[8][9]

This method is particularly advantageous as NaBH(OAc)₃ is selective for the iminium ion and will not typically reduce the starting aldehyde or ketone, minimizing side reactions.[9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as a representative alkylating agent.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Benzyl Bromide≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%, fine powderSigma-Aldrich
Acetonitrile (MeCN), anhydrous≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Deionized WaterN/AN/A
Brine (Saturated NaCl solution)N/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich
Round-bottom flask, stir bar, condenserN/AN/A
TLC plates (Silica gel 60 F₂₅₄)N/AMilliporeSigma

Reaction Parameters:

ComponentEquivalents
This compound1.0
Alkylating Agent (Benzyl Bromide)1.1 - 1.2
Base (K₂CO₃)2.5 - 3.0
Solvent (Acetonitrile)5 - 10 mL per mmol

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 10 mL for a 1 mmol scale reaction).

  • Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the deprotonation of the hydrochloride salt.

  • Addition of Alkylating Agent: Add the alkylating agent, benzyl bromide (1.1 eq), to the suspension via syringe.

  • Heating and Monitoring: Attach a condenser and heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).[10] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed. Polar aprotic solvents like acetonitrile or DMF are generally preferred.[10][11]

  • Work-up (Cooling & Filtration): Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Work-up (Solvent Removal): Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Work-up (Extraction): Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Caption: Workflow for Direct N-Alkylation Protocol.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the synthesis of N-benzyl-3-methoxypiperidine using benzaldehyde.

Materials & Reagents (in addition to Protocol 1):

Reagent/MaterialGradeSupplier Example
Benzaldehyde≥99%Sigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentSigma-Aldrich

Step-by-Step Procedure:

  • Free Amine Preparation: First, liberate the free amine from this compound. Dissolve the salt in a minimal amount of water, add 2M NaOH solution until the pH is >12, and extract the free base into dichloromethane (3 x 20 mL). Dry the combined organic extracts over MgSO₄, filter, and carefully concentrate to obtain the free 3-methoxypiperidine. Caution: This free amine is volatile.

  • Reaction Setup: To a stirred solution of the free 3-methoxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).[9]

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

  • Work-up (Quenching): Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[9]

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient base to liberate free amine and neutralize byproduct acid.[5] 2. Low reaction temperature. 3. Unreactive alkylating agent (e.g., R-Cl vs R-I).1. Ensure at least 2.2 equivalents of a suitable base are used. Use a stronger base if necessary (e.g., Cs₂CO₃).[6] 2. Increase the reaction temperature in increments (e.g., to 80 °C or reflux).[10] 3. Switch to a more reactive halide (I > Br > Cl) or consider converting it in-situ using NaI (Finkelstein reaction).
N,N-Dialkylation (Quaternization) The tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to a second alkylation.[7]1. Add the alkylating agent slowly over several hours using a syringe pump to maintain a low concentration.[5] 2. Use a slight excess of the amine starting material relative to the alkylating agent.
Elimination Side Products Occurs with sterically hindered (secondary/tertiary) alkyl halides, especially with strong, bulky bases.1. Use a primary or methyl halide if possible. 2. Employ milder reaction conditions (lower temperature, weaker base like NaHCO₃).[12]
Difficult Purification Product co-elutes with starting material or byproducts. The basic nature of the product can cause tailing on silica gel.1. Ensure the reaction goes to completion to consume the starting material. 2. For column chromatography, add a small amount of triethylamine (~1%) to the eluent to suppress tailing of the basic amine product.

References

Application Notes & Protocols: 3-Methoxypiperidine Hydrochloride as a Versatile Scaffold in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] This application note details the utility of 3-methoxypiperidine hydrochloride as a versatile and synthetically tractable scaffold for the construction of diverse small-molecule libraries. We provide an in-depth analysis of its chemical properties, key synthetic transformations, and detailed, field-proven protocols for N-acylation and reductive amination reactions. The strategic placement of the methoxy group at the 3-position offers a subtle yet significant tool for modulating the scaffold's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, while preserving the critical secondary amine as a vector for diversification.[3][4]

Introduction: The Strategic Value of the 3-Methoxypiperidine Scaffold

In the quest for novel therapeutic agents, the exploration of three-dimensional chemical space is paramount.[5][6] Saturated heterocyclic scaffolds, like piperidine, offer a significant advantage over traditional flat, aromatic systems by providing defined stereochemical arrangements that can lead to improved target engagement and selectivity.[4][5] 3-Methoxypiperidine emerges as a particularly valuable building block for several key reasons:

  • Proven Pharmacophore: The piperidine ring system is a well-established component in drugs targeting a wide array of conditions, including central nervous system (CNS) disorders and cancer.[1][2]

  • Vector for Diversity: The secondary amine (pKa ≈ 9.35) serves as a robust and predictable reaction handle for introducing molecular diversity.[7][8] It readily participates in a wide range of C-N bond-forming reactions.

  • Property Modulation: The 3-methoxy group introduces a polar, non-ionizable feature. This substitution can influence the molecule's conformation, solubility, metabolic stability, and interactions with biological targets by acting as a hydrogen bond acceptor.[3][4]

  • Synthetic Accessibility: As a hydrochloride salt, the compound exhibits enhanced stability and solubility in various solvents, making it highly amenable to a broad spectrum of synthetic transformations in a laboratory setting.[3]

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to effectively leverage this compound in their combinatorial chemistry and drug discovery campaigns.

Physicochemical and Safety Profile

A thorough understanding of a scaffold's properties is critical for experimental design.

Physicochemical Data
PropertyValueSource
Chemical Name This compound[9]
Synonyms 3-Methoxy-piperidine HCl[9][10]
CAS Number 688809-94-1 (racemic)[9][11]
Molecular Formula C₆H₁₄ClNO[12]
Molecular Weight 151.64 g/mol [12][13]
Appearance Off-white to light yellow solid[13]
pKa (Free Base) 9.35 ± 0.10 (Predicted)[7][8]
Storage Conditions 0-8 °C, protect from light[7][8][13]

Note: Data for the free base (CAS 4045-29-8) is often used for predicted properties like pKa.[7][10]

Safety and Handling

3-Methoxypiperidine and its hydrochloride salt are classified as hazardous chemicals.[10][11]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[10][14][15]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[11][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid breathing dust and prevent contact with skin and eyes.[11]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[11][16] For eye contact, rinse cautiously with water for several minutes.[11][16] If inhaled, move the person to fresh air.[11] Seek immediate medical attention if symptoms persist or in case of ingestion.[16]

Application in Combinatorial Library Design

The core principle of combinatorial chemistry is the systematic and rapid synthesis of a large number of distinct but structurally related molecules.[17][18] this compound is an ideal starting scaffold for such endeavors. The general workflow involves liberating the free secondary amine from its hydrochloride salt, followed by reaction with a diverse set of building blocks in a parallel or split-and-pool synthesis format.[18][19]

General Synthetic Workflow

The diagram below illustrates a parallel synthesis approach where the 3-methoxypiperidine scaffold is derivatized through two common chemical pathways: N-acylation and reductive amination.

G cluster_start Scaffold Preparation cluster_acylation Pathway 1: N-Acylation cluster_amination Pathway 2: Reductive Amination start_node start_node reagent_node reagent_node reaction_node reaction_node library_node library_node Scaffold 3-Methoxypiperidine HCl Base Base (e.g., DIPEA, Et3N) FreeAmine 3-Methoxypiperidine (Free Base) Acylation N-Acylation FreeAmine->Acylation Reductive_Amination Reductive Amination FreeAmine->Reductive_Amination Base->FreeAmine Deprotonation Acyl_Reagents Building Blocks (R1-COCl, R2-COCl, ... Rn-COCl) Acyl_Reagents->Acylation Library_A Amide Library (Diverse Amides) Acylation->Library_A Library_B Amine Library (Diverse Tertiary Amines) Amine_Reagents Building Blocks (R1-CHO, R2-CHO, ... Rn-CHO) Amine_Reagents->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reductive_Amination Reductive_Amination->Library_B

Caption: Parallel synthesis workflow using 3-methoxypiperidine.

Key Synthetic Transformations & Protocols

The following sections provide the scientific rationale and detailed protocols for two high-yield, robust reactions essential for library generation from the 3-methoxypiperidine scaffold.

Application Note: N-Acylation

N-acylation is a fundamental transformation for creating amide bonds, which are prevalent in over 25% of all pharmaceuticals.[20] The reaction of the 3-methoxypiperidine secondary amine with activated carboxylic acid derivatives (like acyl chlorides or anhydrides) or with carboxylic acids using coupling agents provides a reliable route to a diverse amide library.[20][21]

Causality Behind Experimental Choices:

  • Base: The starting material is a hydrochloride salt. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is required (at least 1.0 equivalent) to neutralize the HCl and liberate the reactive free amine. An additional equivalent is often needed to scavenge the HCl generated when using acyl chlorides.[22]

  • Acylating Agent: Acyl chlorides are highly reactive and often drive the reaction to completion quickly at low temperatures. For more sensitive substrates, coupling reagents like HATU or HOBt/EDC are used with carboxylic acids to form active esters in situ, preventing side reactions and preserving stereochemistry where applicable.[21]

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred as they do not compete in the acylation reaction and effectively dissolve the reagents.

This protocol is designed for a 96-well plate format (0.1 mmol scale per well).

  • Reagent Preparation:

    • Scaffold Stock: Prepare a 0.5 M solution of this compound in anhydrous DCM.

    • Base Stock: Prepare a 1.5 M solution of DIPEA in anhydrous DCM.

    • Building Block Plate: In a 96-well plate, add 0.11 mmol (1.1 equivalents) of 96 diverse acyl chlorides, either as neat liquids or as 1.0 M solutions in anhydrous DCM.

  • Reaction Setup:

    • To each well of a new 96-well reaction plate, add 200 µL of the this compound stock solution (0.1 mmol).

    • Add 200 µL of the DIPEA stock solution (0.3 mmol, 3.0 equivalents). This neutralizes the starting material and the HCl by-product.

    • Stir the plate at room temperature for 10 minutes to ensure complete formation of the free amine.

  • Building Block Addition:

    • Transfer the acyl chloride solutions from the building block plate to the reaction plate.

    • Seal the reaction plate and shake at room temperature for 4-6 hours.

  • Workup and Isolation:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Add 500 µL of DCM to each well, shake, and allow the layers to separate.

    • Collect the organic layer from each well and transfer to a new plate for analysis or further purification (e.g., by solid-phase extraction or preparative LC-MS).

Application Note: Reductive Amination

Reductive amination is one of the most powerful methods for forming C-N bonds and is widely used in the pharmaceutical industry.[23] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[24][25] This method provides direct access to tertiary amine libraries from the 3-methoxypiperidine scaffold.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most modern reductive aminations. It is a mild and selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde or ketone.[24] This selectivity minimizes the formation of alcohol by-products. Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and its reaction rate is often enhanced by the acetic acid by-product.[26]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent solvents for this reaction. They are aprotic and effectively solubilize the reactants and the reducing agent.

  • Acid Catalyst (Optional): For less reactive ketones or electron-rich aldehydes, a catalytic amount of acetic acid can be added to accelerate the formation of the iminium ion.

This protocol is designed for a 0.1 mmol scale per reaction vial.

  • Reagent Preparation:

    • Building Block Vials: To an array of reaction vials, add 0.1 mmol of diverse aldehydes.

    • Add 1.0 mL of anhydrous DCM to each vial.

  • Reaction Setup:

    • To each vial, add 15.2 mg (0.1 mmol, 1.0 equivalent) of this compound.

    • Add 26 µL (0.15 mmol, 1.5 equivalents) of DIPEA to liberate the free amine. Stir for 5 minutes.

  • Reducing Agent Addition:

    • Add 32 mg (0.15 mmol, 1.5 equivalents) of sodium triacetoxyborohydride to each vial.

    • Note: The addition can cause slight effervescence.

  • Reaction and Workup:

    • Seal the vials and stir at room temperature for 12-24 hours. Monitor reaction progress by LC-MS or TLC.

    • Upon completion, quench the reaction by slowly adding 1.0 mL of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 1.0 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude tertiary amine products for analysis and purification.

Conclusion

This compound stands out as a high-value scaffold for combinatorial chemistry. Its inherent drug-like properties, combined with a synthetically versatile secondary amine handle, allow for the efficient generation of large, three-dimensionally rich chemical libraries.[3][4] The robust and scalable protocols for N-acylation and reductive amination presented here provide a solid foundation for researchers to rapidly explore vast areas of chemical space, accelerating the journey from hit discovery to lead optimization in modern drug development programs.[17][27]

References

Application Notes & Protocols: The Strategic Use of 3-Methoxypiperidine Hydrochloride in the Synthesis of High-Affinity Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sigma-1 Receptor and the Quest for Selective Ligands

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, that has garnered significant attention as a therapeutic target for a host of central nervous system (CNS) disorders.[1] Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel but rather a ligand-operated protein that modulates calcium signaling, ion channel function, and cell survival pathways. Its involvement in neuroprotection, cognition, and mood regulation has made it a focal point for drug discovery in areas such as Alzheimer's disease, neuropathic pain, depression, and schizophrenia.[2][3]

The development of potent and selective S1R ligands is paramount to unlocking its full therapeutic potential. A common structural feature among many high-affinity S1R ligands is a basic amine core, typically a piperidine or piperazine ring, connected to hydrophobic moieties.[4][5][6] This guide focuses on a particularly valuable building block in the medicinal chemist's arsenal: 3-Methoxypiperidine hydrochloride . We will explore its strategic application, the rationale for its use based on structure-activity relationships (SAR), and provide detailed protocols for its incorporation into novel S1R ligands.

The Strategic Importance of the 3-Methoxypiperidine Moiety

The choice of a specific building block in ligand design is never arbitrary. The 3-methoxypiperidine moiety offers several distinct advantages that contribute to favorable interactions within the S1R binding pocket.

2.1. Fulfilling the Pharmacophore Requirements

Pharmacophore models for S1R ligands consistently highlight three key features: a positively ionizable group (the piperidine nitrogen), and at least two hydrophobic regions.[1][7] The protonated nitrogen of the piperidine ring forms a crucial π-cation interaction with aromatic residues in the binding site, such as Phe107.[7] The 3-methoxy group, while seemingly simple, plays a multifaceted role:

  • Conformational Constraint: The methoxy group at the 3-position introduces a degree of conformational rigidity to the piperidine ring. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.

  • Modulation of Basicity: The electron-withdrawing inductive effect of the oxygen atom can subtly modulate the pKa of the piperidine nitrogen. This fine-tuning is critical for ensuring optimal ionization at physiological pH, a key factor for the essential π-cation interaction.[7]

  • Potential for Hydrogen Bonding: While primarily contributing to the hydrophobic character, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor with specific residues in the receptor, such as Tyr103, further anchoring the ligand in the binding pocket.

2.2. Structure-Activity Relationship (SAR) Insights

Studies on various piperidine-based S1R ligands have demonstrated that substitution on the piperidine ring can significantly impact affinity and selectivity. While extensive methylation has been explored, the introduction of a polar group like a methoxy substituent offers a unique balance of properties.[8][9] It allows for the exploration of polar interactions without drastically increasing overall polarity, which is crucial for maintaining blood-brain barrier permeability, a prerequisite for CNS-acting drugs.

The diagram below illustrates the key interactions of a ligand containing the 3-methoxypiperidine moiety within the S1R binding site, based on established pharmacophore models.

S1R_Pharmacophore cluster_ligand Ligand Moiety cluster_receptor S1R Binding Pocket N_plus Piperidine N+ 3_Methoxy 3-Methoxy Group (H-bond acceptor) Phe107 Phe107 N_plus->Phe107 π-cation Interaction Glu172 Glu172 3_Methoxy->Glu172 Potential H-Bond Hydrophobic_1 Hydrophobic Group 1 Hydrophobic_1->N_plus Linker Hydrophobic_Pocket Primary Hydrophobic Pocket (Val84, Trp89, etc.) Hydrophobic_1->Hydrophobic_Pocket van der Waals Interaction

Caption: Key pharmacophoric interactions of a 3-methoxypiperidine-containing ligand.

Synthetic Pathways & Core Reactions

This compound is a versatile precursor primarily employed in N-alkylation reactions to couple the piperidine core to a suitable electrophile. The two most common and robust methods are direct N-alkylation and reductive amination.

3.1. General Synthetic Workflow

The overall strategy involves coupling the 3-methoxypiperidine core with a molecule containing a suitable electrophilic site and a hydrophobic moiety.

Synthesis_Workflow A 3-Methoxypiperidine Hydrochloride B Base (e.g., K2CO3) Free-basing A->B C 3-Methoxypiperidine (Free Base) B->C E N-Alkylation or Reductive Amination C->E D Electrophile R-X (e.g., Aryloxyalkyl halide) D->E F Crude Product E->F G Purification (Column Chromatography, Recrystallization) F->G H Final Sigma-1 Ligand G->H

Caption: General workflow for synthesizing S1R ligands from 3-methoxypiperidine HCl.

Detailed Application Protocol: Synthesis of a Representative Phenoxyethylpiperidine S1R Ligand

This protocol details the synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-3-methoxypiperidine , a representative S1R ligand, via direct N-alkylation. This class of compounds has shown high affinity for the S1R.[8]

4.1. Materials and Reagents

ReagentCAS NumberSupplier SuggestionNotes
This compound133550-33-5Sigma-Aldrich, Combi-BlocksStarting material
1-(2-Chloroethoxy)-4-chlorobenzene36183-71-4TCI, Alfa AesarElectrophile
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Fisher ScientificBase for free-basing and reaction
Acetonitrile (MeCN), anhydrous75-05-8Acros OrganicsReaction solvent
Dichloromethane (DCM)75-09-2VWRExtraction solvent
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6EMD MilliporeDrying agent
Silica Gel (230-400 mesh)112926-00-8Sorbent TechnologiesFor column chromatography
Ethyl Acetate (EtOAc)141-78-6J.T. BakerChromatography eluent
Hexanes110-54-3Macron Fine ChemicalsChromatography eluent

4.2. Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.6 mmol).

  • Add anhydrous potassium carbonate (2.7 g, 19.8 mmol, 3.0 equivalents). Rationale: A sufficient excess of base is required to both neutralize the hydrochloride salt and act as the base for the subsequent alkylation reaction.

  • Add anhydrous acetonitrile (30 mL).

Step 2: N-Alkylation Reaction

  • Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the free base.

  • Add 1-(2-Chloroethoxy)-4-chlorobenzene (1.26 g, 6.6 mmol, 1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The disappearance of the starting amine indicates reaction completion.

Step 3: Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Rationale: Washing removes any remaining inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification

  • Purify the crude oil by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, 1-[2-(4-Chlorophenoxy)ethyl]-3-methoxypiperidine , as a pale yellow oil.

Expected Yield: 65-75%.

4.3. Characterization and Quality Control

  • ¹H NMR (400 MHz, CDCl₃): Analysis should confirm the presence of protons corresponding to the 4-chlorophenoxy group, the ethyl linker, and the 3-methoxypiperidine moiety. Key signals include the aromatic protons, the OCH₂ and NCH₂ protons of the linker, and the methoxy singlet.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the correct number of carbon signals, including those for the aromatic ring, the linker, the piperidine ring, and the methoxy group.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺ and compare it with the experimental value.

  • Purity (HPLC): Purity should be ≥95% as determined by HPLC analysis.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend reflux time to 24 hours. Ensure the internal temperature reaches the boiling point of the solvent.
Inactive electrophile (hydrolyzed).Use a fresh bottle of the chloroethoxy reagent.
Low Yield Inefficient free-basing.Ensure the K₂CO₃ is anhydrous and finely powdered for maximum surface area.
Loss of product during work-up or purification.Be careful during extractions. Use a less polar eluent system for chromatography to prevent premature elution.
Multiple Byproducts Side reactions (e.g., elimination of the alkyl halide).Consider using a less-hindered, non-nucleophilic base. Alternatively, switch to a milder alkylating agent like a mesylate or tosylate.[8]

Conclusion

This compound stands out as a strategically valuable building block for the synthesis of high-affinity sigma-1 receptor ligands. Its inherent structural and electronic properties allow it to fulfill key pharmacophoric requirements, contributing to potent and selective receptor binding. The synthetic protocols for its incorporation, primarily through N-alkylation, are robust and accessible. By understanding the underlying principles of its role in molecular recognition and employing optimized synthetic methodologies, researchers can effectively leverage this precursor to develop novel chemical probes and potential therapeutic agents targeting the sigma-1 receptor.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methoxypiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Methoxypiperidine hydrochloride. As a crucial building block in modern pharmaceuticals, the synthesis of this piperidine derivative demands high purity and yield.[1][2] However, its multi-step synthesis often introduces specific and challenging impurities that can impact downstream applications. This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot common issues, understand the origin of byproducts, and implement effective mitigation strategies. We will delve into the causality behind side reactions and provide validated protocols to ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions - Byproduct Identification & Origin

This section addresses the most common questions regarding impurities encountered during the synthesis.

Q1: What are the primary synthetic routes to 3-Methoxypiperidine, and how do they influence the impurity profile?

The most prevalent and reliable route involves a two-stage process: first, the synthesis of the 3-hydroxypiperidine intermediate, followed by its O-methylation. Each stage has its own set of potential side reactions.

  • Stage 1: Synthesis of 3-Hydroxypiperidine: This is typically achieved by the catalytic hydrogenation of 3-hydroxypyridine.[3] This step is critical as impurities generated here will carry over and potentially react in the subsequent methylation stage.

  • Stage 2: Methylation of 3-Hydroxypiperidine: The most common method is a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base, followed by reaction with a methylating agent (e.g., methyl iodide, dimethyl sulfate). The secondary amine in the piperidine ring presents a major challenge due to its competing nucleophilicity.

Q2: What are the most common byproducts originating from the hydrogenation of 3-hydroxypyridine?

The reduction of the pyridine ring is robust but can lead to several process-related impurities if not carefully controlled.

  • Unreacted 3-Hydroxypyridine: Incomplete hydrogenation is a common issue. Its presence is problematic as it can undergo methylation on its phenolic hydroxyl group in the next step, leading to 3-methoxypyridine, an aromatic impurity that is difficult to remove.

  • Piperidine: This results from the complete reduction of the pyridine ring accompanied by the hydrogenolysis (cleavage) of the C-O bond of the hydroxyl group. This side reaction is often promoted by aggressive catalysts (like Palladium) or high temperatures and pressures.

  • Partially Hydrogenated Intermediates: Species like 3-hydroxy-tetrahydropyridine may be present if the reaction does not go to completion.

Q3: During the methylation of 3-hydroxypiperidine, what are the expected side products?

The methylation step is where the most significant and challenging byproducts are often formed due to the two nucleophilic sites on the starting material: the hydroxyl group (target) and the secondary amine (competing).

  • N-Methyl-3-hydroxypiperidine: The secondary amine is often more nucleophilic than the hydroxyl group, leading to preferential N-methylation. This is a major byproduct if the hydroxyl group is not selectively activated.

  • N-Methyl-3-methoxypiperidine (Over-methylation): This di-methylated product forms when both the nitrogen and the oxygen atoms are methylated. It is particularly prevalent when using a strong base and an excess of the methylating agent.

  • Elimination Byproducts (e.g., 1,2,3,4-Tetrahydropyridine): Under harsh basic conditions or elevated temperatures, elimination of the newly formed methoxy group (or the original hydroxyl group) can occur, leading to unsaturated piperidine rings.

Part 2: Troubleshooting and Mitigation Strategies

This section provides actionable solutions to common experimental challenges.

Q4: My analysis shows significant N-methylation. How can I improve the selectivity for O-methylation?

This is the most frequent challenge. The key is to enhance the nucleophilicity of the oxygen while minimizing the reactivity of the nitrogen.

Root Cause: The nitrogen atom of the secondary amine is a potent nucleophile that competes directly with the hydroxyl group for the methylating agent.

Solutions:

  • Choice of Base: Avoid overly strong bases like n-BuLi or LDA in excess, which can deprotonate both the N-H and O-H protons, leading to a mixture of products. A base that selectively deprotonates the hydroxyl group is ideal. Sodium hydride (NaH) is a common choice, as it forms the sodium alkoxide, which is a superior nucleophile.

  • Transient N-Protection: A highly effective strategy is to temporarily protect the amine.

    • Protocol: Before methylation, protect the 3-hydroxypiperidine with an easily removable group like the tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc)₂O. The resulting N-Boc-3-hydroxypiperidine has no N-H proton, directing methylation exclusively to the hydroxyl group.[4][5] The Boc group can be removed concurrently with the hydrochloride salt formation by introducing HCl gas or an HCl solution in a suitable solvent like ether or ethyl acetate.[6]

  • Acid-Catalyzed Methylation: An alternative is to perform the methylation under acidic conditions (e.g., using methanol with a catalytic amount of strong acid). In this scenario, the piperidine nitrogen is protonated to form an ammonium salt, rendering it non-nucleophilic and directing the reaction to the hydroxyl group. However, this method can be slower and require higher temperatures.

Q5: I'm struggling to remove residual pyridine and piperidine from my final product. What purification strategies are most effective?

Residual pyridine from the hydrogenation step or piperidine from dehydroxylation can be persistent.

Root Cause: These basic impurities have similar solubility profiles to the desired product, making simple recrystallization ineffective.

Solutions:

  • Azeotropic Distillation: For pyridine, performing several co-distillations with a solvent like toluene or heptane before the methylation step can effectively remove it.

  • Acid/Base Extraction: Before final salt formation and crystallization, perform a liquid-liquid extraction. Dissolve the crude free-base product in a non-polar organic solvent (e.g., dichloromethane or MTBE) and wash it with a dilute aqueous acid solution (e.g., 1% HCl). The more basic piperidine impurity will be preferentially protonated and extracted into the aqueous phase, while the less basic 3-methoxypiperidine will largely remain in the organic layer. Careful pH control is crucial.

  • CO₂ Salt Formation: A specialized technique involves dissolving the crude mixture in an appropriate organic solvent and bubbling CO₂ gas through it. Piperidine reacts to form a solid carbamate salt, which can be filtered off.[7] This method is particularly effective for separating piperidine from less basic amines.

Part 3: Data Summary and Visualization

Table 1: Summary of Common Byproducts and Identification Markers
Byproduct NameProbable OriginKey Analytical Marker (¹H NMR, δ ppm)Key Analytical Marker (MS, m/z)
3-HydroxypyridineIncomplete HydrogenationAromatic protons (7.0-8.5 ppm)[M+H]⁺ = 96
PiperidineDehydroxylation during hydrogenationBroad singlet for N-H, symmetric signals[M+H]⁺ = 86
N-Methyl-3-hydroxypiperidineN-methylation Side ReactionN-CH₃ singlet (~2.2-2.4 ppm)[M+H]⁺ = 116
N-Methyl-3-methoxypiperidineOver-methylationN-CH₃ singlet (~2.2-2.4 ppm) and O-CH₃ singlet (~3.3 ppm)[M+H]⁺ = 130
3-MethoxypyridineMethylation of 3-hydroxypyridine impurityAromatic protons and O-CH₃ singlet (~3.8 ppm)[M+H]⁺ = 110
Diagram 1: Synthetic Pathway and Formation of Key Byproducts

This diagram illustrates the desired reaction and the competing side reactions during the methylation of 3-hydroxypiperidine.

Synthesis_Byproducts cluster_reactants Inputs R1 3-Hydroxypiperidine Int1 Alkoxide Intermediate R1->Int1 + Base BP1 N-Methyl-3-hydroxypiperidine (N-Methylation) R1->BP1 + CH3I (Direct N-attack) R2 Base (e.g., NaH) R3 Methylating Agent (e.g., CH3I) P1 3-Methoxypiperidine (Desired Product) Int1->P1 + CH3I (O-attack) BP2 N-Methyl-3-methoxypiperidine (Over-methylation) P1->BP2 + Base/CH3I (Further N-methylation) BP1->BP2 + Base/CH3I (Further O-methylation)

Caption: Reaction scheme for the formation of 3-Methoxypiperidine and major byproducts.

Part 4: Analytical and Purification Protocols

Q6: What are the recommended analytical methods for in-process control and final product analysis?

A multi-technique approach is essential for robust analysis.

MethodApplicationKey Advantages & Considerations
GC-MS Quantifying volatile impurities (piperidine, pyridine) and reaction monitoring.Excellent for separating isomers and volatile components. Derivatization may be needed for less volatile products.[8][9]
LC-MS Primary tool for final purity assessment and identifying non-volatile byproducts.Highly sensitive and specific. A C18 or HILIC column with a mobile phase modifier like formic acid is recommended.[8][10]
¹H & ¹³C NMR Structural confirmation of the final product and identification of impurities.Provides unambiguous structural information. Key for identifying positional isomers and distinguishing between N- and O-methylation.
Protocol 1: General Purification of Crude 3-Methoxypiperidine Free Base

This protocol assumes the reaction has been quenched and the initial workup has been performed to yield the crude product in an organic solvent.

  • Acidic Wash (Removal of Hyper-basic Impurities):

    • Transfer the organic solution of crude product to a separatory funnel.

    • Wash the organic layer twice with a 5% aqueous solution of sodium bicarbonate to remove any acidic residues.

    • Wash once with a dilute (pH ~4-5) citrate buffer solution. This mild acidic wash can help partition highly basic impurities like piperidine into the aqueous phase with minimal loss of the desired product.

    • Wash with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Vacuum Distillation:

    • The resulting crude oil is often best purified by vacuum distillation. 3-Methoxypiperidine has a boiling point of approximately 149-150 °C at atmospheric pressure.[11] Distillation under vacuum will lower the required temperature, preventing thermal degradation.

    • Collect fractions based on boiling point and analyze each by GC or TLC to identify the pure product.

  • Salt Formation:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Cool the solution in an ice bath and slowly bubble anhydrous HCl gas through it, or add a stoichiometric amount of HCl dissolved in the same solvent.

    • The this compound salt will precipitate out of the solution.

  • Final Crystallization:

    • Collect the solid by filtration.

    • Wash the filter cake with a small amount of cold, anhydrous solvent to remove any remaining soluble impurities.

    • Dry the final product under vacuum to yield pure this compound.[12]

Diagram 2: Troubleshooting Workflow for Impurity Mitigation

This flowchart provides a logical path for diagnosing and solving common purity issues.

Troubleshooting_Workflow start Analysis Shows Impurity q_id Identify the Byproduct (NMR, LC-MS) start->q_id is_sm Unreacted 3-Hydroxypiperidine? q_id->is_sm is_nmeth N-Methylated Byproducts? q_id->is_nmeth is_other Aromatic/Other Impurities? q_id->is_other sol_sm Increase reaction time/temp Check stoichiometry of methylating agent is_sm->sol_sm Yes sol_nmeth Implement N-Boc protection Use milder base (e.g., K2CO3) Optimize base stoichiometry is_nmeth->sol_nmeth Yes sol_other Improve purification of 3-hydroxypiperidine starting material (distillation, recrystallization) is_other->sol_other Yes end Achieve >99% Purity sol_sm->end sol_nmeth->end sol_other->end

Caption: A decision tree for troubleshooting common impurities in the synthesis.

References

Technical Support Center: Methoxy-Substituted Piperidine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted piperidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of the degradation pathways of these compounds. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the integrity and reliability of your research.

Introduction: The Stability Landscape of Methoxy-Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties. However, the introduction of a methoxy substituent, while often crucial for modulating pharmacological activity, can introduce specific stability concerns. Understanding the degradation pathways of these molecules is paramount for developing stable drug formulations and interpreting analytical data correctly. This guide will delve into the primary degradation mechanisms—oxidation, hydrolysis, photodegradation, and metabolic degradation—with a focus on the influence of the methoxy group.

Frequently Asked Questions (FAQs)

Q1: My methoxy-substituted piperidine compound is showing unexpected degradation during storage. What are the most likely causes?

A1: The primary culprits for the degradation of methoxy-substituted piperidines during storage are often oxidation and hydrolysis, particularly if the compound is not stored under ideal conditions.

  • Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The presence of a methoxy group, especially on an aromatic ring attached to the piperidine, can influence the electron density of the molecule and potentially affect its susceptibility to oxidation. Atmospheric oxygen can be sufficient to initiate this process over time.

  • Hydrolytic Degradation: While the piperidine ring itself is generally stable to hydrolysis, other functional groups within the molecule, such as esters or amides, can be labile, especially in the presence of moisture and at non-neutral pH. The electronic effects of the methoxy group can influence the reactivity of these adjacent functional groups.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, often through radical mechanisms.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C is often recommended).

  • Purity Check: Re-analyze the purity of your compound using a stability-indicating method like HPLC or LC-MS to confirm degradation and identify any new peaks corresponding to degradation products.

  • Forced Degradation Study: If not already done, perform a forced degradation study to systematically investigate the compound's susceptibility to different stressors (acid, base, oxidation, light, heat). This will provide definitive insights into its degradation pathways.

Troubleshooting Guides

Guide 1: Investigating Oxidative Degradation

Issue: Appearance of new, more polar peaks in your HPLC chromatogram, or a decrease in the parent compound peak area over time, especially when exposed to air.

Underlying Cause: The nitrogen atom in the piperidine ring is a primary site for oxidation. The methoxy group's position can influence the rate of this degradation. For instance, an electron-donating methoxy group on an N-aryl substituent could increase the electron density on the nitrogen, potentially making it more susceptible to oxidation.

This protocol is designed to intentionally degrade the compound to identify potential oxidative degradation products.

Materials:

  • Methoxy-substituted piperidine compound

  • HPLC-grade acetonitrile and water

  • Hydrogen peroxide (H₂O₂) solution (3% and 30%)

  • High-performance liquid chromatography (HPLC) system with UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Mild Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Strong Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Control: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

  • Incubation: Store the solutions at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze by HPLC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks. Use the mass spectrometry data to propose structures for the degradation products (e.g., N-oxide, hydroxylated species, or ring-opened products).

Oxidative Degradation of Methoxy-Substituted Piperidine cluster_0 Oxidative Stress (e.g., H₂O₂) Parent Methoxy-Substituted Piperidine N_Oxide N-Oxide Degradant Parent->N_Oxide N-Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Ring Cleavage Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated Hydroxylation Photodegradation Workflow A Prepare Solid & Solution Samples B Expose to Light (ICH Q1B) A->B C Store Control Samples in Dark A->C D Analyze Exposed Samples (HPLC-MS) B->D E Analyze Control Samples (HPLC-MS) C->E F Compare Chromatograms D->F E->F G Identify Photodegradants F->G Metabolic Pathways Parent Methoxy-Substituted Piperidine O_Demethyl O-Demethylated Metabolite Parent->O_Demethyl CYP-mediated O-demethylation N_Dealkyl N-Dealkylated Metabolite Parent->N_Dealkyl CYP-mediated N-dealkylation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP-mediated Hydroxylation

Preventing racemization during the synthesis of chiral 3-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of chiral 3-methoxypiperidine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in piperidine synthesis. The chiral 3-substituted piperidine motif is a cornerstone in numerous pharmaceuticals, and its enantiomeric purity is often critical for biological activity and safety.[1][2] This guide provides in-depth answers to frequently encountered challenges and offers robust troubleshooting protocols to prevent racemization and ensure high enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral 3-methoxypiperidine?

Racemization, the conversion of an enantiomerically pure compound into a 1:1 mixture of both enantiomers, is a significant risk when a stereocenter is labile.[3] For chiral piperidines, the primary mechanism involves the transient formation of an achiral intermediate. The key factors are:

  • Proton Abstraction-Reprotonation: The most common pathway is the removal of the proton from the chiral carbon (C3). This is particularly problematic if there is an adjacent electron-withdrawing group that acidifies this proton, leading to a planar, achiral enolate or a related intermediate.[4] Subsequent non-stereospecific reprotonation leads to a racemic mixture.

  • Iminium Ion Formation: Ring-opening or oxidation can lead to the formation of an achiral iminium ion intermediate. The subsequent reduction or cyclization of this planar species can occur from either face, resulting in a loss of stereochemical information.

  • Harsh Reaction Conditions: Both strongly acidic or basic conditions and elevated temperatures can provide the energy needed to overcome the activation barrier for these racemization pathways.[5] Deprotection steps are particularly high-risk. For example, the harsh basic conditions (e.g., piperidine) used for Fmoc deprotection in peptide synthesis are known to cause racemization, a principle that applies to other contexts as well.[6][7]

Q2: I'm observing significant loss of enantiomeric purity during the N-deprotection step. What should I do?

This is one of the most common failure points. The choice of N-protecting group is critical because its removal conditions must not compromise the adjacent stereocenter.[8][9]

  • If using Boc (tert-Butoxycarbonyl): Standard removal with strong acids like neat trifluoroacetic acid (TFA) can sometimes lead to side reactions or partial racemization, especially with prolonged reaction times or heat.

    • Solution: Switch to milder conditions. A solution of 4M HCl in dioxane or 1,3-propanedithiol with trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be effective at lower temperatures.

  • If using Cbz (Benzyloxycarbonyl): While removal by catalytic hydrogenation (e.g., H₂, Pd/C) is generally mild and preserves chirality, issues can arise if the catalyst is poisoned or if the substrate is sensitive. Acidic removal (HBr in acetic acid) is harsh and should be avoided.

    • Solution: Ensure your catalyst is active and the system is free of catalyst poisons like sulfur compounds. If hydrogenation is not feasible, consider alternative protecting groups.

The key is to select a protecting group that is stable throughout your synthetic sequence but can be removed under orthogonal, mild conditions that do not affect the stereocenter.[9]

Q3: How can I build the chiral center stereoselectively from the beginning to avoid racemization issues altogether?

An excellent strategy to circumvent the issue of racemizing an existing stereocenter is to construct it with high enantioselectivity. This shifts the challenge from preservation to creation. A highly effective modern approach is the rhodium-catalyzed asymmetric synthesis starting from pyridine.[10][11]

This process involves a three-step sequence:

  • Partial Reduction of Pyridine: Pyridine is activated and reduced to a dihydropyridine intermediate, such as phenyl pyridine-1(2H)-carboxylate.[1]

  • Rh-Catalyzed Asymmetric Carbometalation: This is the key enantioselective step. A rhodium catalyst with a chiral ligand (e.g., a Josiphos-type ligand) mediates a reductive Heck reaction between the dihydropyridine and a boronic acid, establishing the C3 stereocenter with high yield and enantioselectivity.[12]

  • Reduction and Deprotection: The resulting tetrahydropyridine is fully reduced (e.g., via hydrogenation), and the N-protecting group is removed to yield the final enantioenriched 3-substituted piperidine.[1]

This approach has proven robust for a wide variety of 3-substituted piperidines and is a state-of-the-art method for avoiding racemization pitfalls.[1][10]

Q4: What is the role of a chiral auxiliary in this synthesis?

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation diastereoselectively.[13] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For synthesizing 3-methoxypiperidine, a chiral auxiliary (like a pseudoephedrine or Evans oxazolidinone derivative) could be attached to a precursor molecule.[13] A subsequent reaction, such as an alkylation or a conjugate addition, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. While effective, this strategy involves additional steps for attaching and removing the auxiliary. For many modern applications, catalytic asymmetric methods are preferred for their higher atom economy.[10][14]

Troubleshooting Guide

Problem: Unexpected loss of enantiomeric excess (e.e.) detected by chiral HPLC after a reaction step.

This guide will help you diagnose and solve the loss of stereochemical purity during your synthesis.

G start Loss of e.e. Detected check_step Identify the Problematic Step: Analyze e.e. of starting material and product. start->check_step is_deprotection Is it a deprotection step? check_step->is_deprotection is_base Does the reaction use a strong base or high temperature? is_deprotection->is_base No sol_deprotection Solution: Use Milder Deprotection Conditions (See Protocol B & Table 1) is_deprotection->sol_deprotection Yes is_planar Could a planar intermediate (enolate, iminium) form? is_base->is_planar No sol_base Solution: Lower Temperature & Use Sterically Hindered, Non-Nucleophilic Base (See Table 2) is_base->sol_base Yes sol_planar Solution: Modify Reaction - Use bulky reagents - Change reaction sequence - Redesign synthesis (See Protocol A) is_planar->sol_planar Yes end_node Verify e.e. with Chiral HPLC is_planar->end_node No / Unsure sol_deprotection->end_node sol_base->end_node sol_planar->end_node

Caption: General mechanism for racemization via a planar intermediate.

Solutions:

  • Lower Temperature: Perform the reaction at -78 °C to minimize the rate of proton exchange and racemization.

  • Use a Hindered Base: Employ a sterically bulky, non-nucleophilic base like LiHMDS, which may show greater selectivity for the less hindered C2 proton.

  • Change Synthetic Strategy: The most robust solution is to avoid this reaction type on a pre-formed stereocenter. Instead, use an asymmetric synthesis method (see Protocol A) where the desired substituents are introduced stereoselectively. [10][12]

Recommended Experimental Protocols

Protocol A: Enantioselective Synthesis of 3-Substituted Piperidines via Rh-Catalyzed Asymmetric Reaction

(Adapted from Mishra et al., J. Am. Chem. Soc. 2023) [1][12] This protocol outlines the key asymmetric step for creating the chiral center with high enantioselectivity.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)

  • To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL) and extract the mixture with Et₂O (2 x 30 mL).

  • Wash the combined organic layers with 1N NaOH and 1N HCl, then dry over sodium sulfate.

  • Purify the crude product by recrystallization from methanol to yield the dihydropyridine intermediate. [12] Step 2: Rh-Catalyzed Asymmetric Carbometalation

  • In a glovebox, charge a vial with [Rh(COD)Cl]₂ (0.0125 mmol, 2.5 mol%) and the appropriate chiral phosphine ligand (e.g., Josiphos, 0.0275 mmol, 5.5 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and stir the catalyst solution at 70 °C for 10 minutes.

  • Add the desired boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (0.5 mmol, 1 equiv).

  • Stir the mixture at 70 °C for 20 hours.

  • After cooling to room temperature, dilute with Et₂O and pass through a short plug of silica gel.

  • Remove the solvent in vacuo and purify by flash chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine. [1] Step 3: Final Reduction and Deprotection

  • Subject the product from Step 2 to hydrogenation using 10% Palladium on carbon (Pd/C) under an H₂ atmosphere to reduce the double bond.

  • Following reduction, cleave the carbamate protecting group (e.g., using aqueous KOH in methanol) to yield the final chiral 3-substituted piperidine. [1]

Protocol B: Mild N-Boc Deprotection

This protocol is designed to remove the Boc protecting group while minimizing the risk of racemization.

  • Dissolve the N-Boc protected chiral 3-methoxypiperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (4.0-5.0 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC (staining with ninhydrin to visualize the free amine). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

References

Improving the solubility of 3-Methoxypiperidine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxypiperidine Hydrochloride Solubility

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This resource is designed to provide you, a scientist in the field, with the foundational knowledge and practical, step-by-step guidance to overcome solubility challenges with this compound in your in vitro assays. As a Senior Application Scientist, my goal is to not only give you protocols but to explain the chemical principles behind them, empowering you to make informed decisions for this and future projects.

Section 1: Understanding Your Compound: Physicochemical Drivers of Solubility

The first step in troubleshooting solubility is to understand the molecule's inherent properties. This compound is a salt, which provides critical clues to its behavior in aqueous solutions.

Why is the Hydrochloride Salt Form Important?

3-Methoxypiperidine contains a basic piperidine nitrogen. In its "free base" form, this nitrogen is neutral, and the molecule may have limited aqueous solubility. By reacting the basic nitrogen with hydrochloric acid (HCl), the hydrochloride salt is formed. This process protonates the nitrogen, creating a positively charged piperidinium ion, which is significantly more polar and thus more soluble in polar solvents like water.[1][2] This is a common strategy in pharmaceutical development to enhance the solubility and stability of amine-containing compounds.[3]

The predicted pKa of the protonated piperidine nitrogen is approximately 9.35.[4][5][6] The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (charged, more soluble) and deprotonated (neutral, less soluble) forms.

  • At pH << pKa (e.g., pH < 7.4): The equilibrium heavily favors the protonated, charged, and more water-soluble form.

  • At pH >> pKa (e.g., pH > 10): The equilibrium shifts towards the deprotonated, neutral "free base," which is less water-soluble and more likely to precipitate.

This pH-dependent solubility is the most critical factor to control in your experiments.[7][8]

Caption: pH-dependent equilibrium of 3-Methoxypiperidine.

Section 2: Systematic Approach to Solubility Testing

Avoid random guesswork. A tiered, systematic approach will save time, resources, and lead to a robust protocol. The goal is to find the simplest solvent system that maintains solubility at your highest required concentration while having the least impact on your assay.

The Tiered Solubility Workflow

This workflow moves from the most desirable (aqueous buffer) to the more complex (co-solvents and excipients), ensuring you only introduce potentially confounding variables when necessary.

Caption: Systematic workflow for solubility testing.

Section 3: Detailed Protocols & Methodologies

Protocol 1: Preparing a High-Concentration Stock Solution

The most common source of solubility problems is improper preparation of the stock solution and subsequent dilution into aqueous assay media.[9] The key is to dissolve the compound fully in a suitable solvent before introducing it to the aqueous environment. Dimethyl sulfoxide (DMSO) is the most common choice.[10]

Objective: To create a concentrated, stable stock solution (e.g., 10-50 mM).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Vortex mixer

  • Sonicating water bath

  • Calibrated pipettes and sterile tubes

Procedure:

  • Calculate: Determine the mass of compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock of a compound with MW=151.6 g/mol , you need 1.516 mg).

  • Weigh: Carefully weigh the compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of 100% DMSO.

  • Dissolve:

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

    • If solids persist, place the tube in a sonicating water bath for 5-10 minutes.[11]

    • Repeat vortexing and sonication until the solution is perfectly clear. A clear solution is critical before proceeding.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Test in Assay Buffer

This protocol determines the practical concentration limit when diluting a DMSO stock into your final assay buffer.[12][13]

Objective: To find the highest concentration of the compound that remains in solution in the final assay buffer without precipitation.

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock solution in 100% DMSO. This ensures the compound is always dissolved before it contacts the aqueous buffer.

  • Transfer to Assay Buffer: In a separate 96-well plate containing your final assay buffer (e.g., PBS with 1% BSA), transfer a small, fixed volume from each well of the DMSO dilution plate (e.g., 2 µL from the DMSO plate into 198 µL of buffer). This creates your final concentrations while keeping the final DMSO percentage constant and low.

  • Equilibrate: Cover the plate and let it sit at room temperature for 1-2 hours. Some compounds precipitate slowly.

  • Inspect: Visually inspect each well against a dark background for any signs of cloudiness, particulates, or precipitate. The highest concentration that remains perfectly clear is your kinetic solubility limit under these conditions.

Section 4: Troubleshooting Guide & FAQs

This section directly addresses common problems in a question-and-answer format.

Q1: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture media. What's happening?

A1: This is a classic case of a compound "crashing out" of solution. The DMSO keeps it soluble at high concentrations, but when diluted into the aqueous media, the compound's solubility limit is exceeded.

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit. Use the protocol above to determine the actual limit.

  • Reduce the "Shock": Instead of a single large dilution (e.g., 1:1000), try a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of co-solvent, then add this intermediate dilution to your final assay media.[11]

  • Check Media pH: Cell culture media is typically buffered around pH 7.2-7.4. While this is below the pKa of ~9.35, small variations or additions to your media could raise the local pH, favoring the less soluble free base. Ensure your media is properly buffered.

Q2: How much DMSO is safe for my cell-based assay?

A2: This is highly cell-line dependent and assay-specific.[14][15]

Final DMSO ConcentrationGeneral Cellular ImpactRecommendation
≤ 0.1% Considered safe for nearly all cell lines with minimal impact.[14][15][16]Recommended starting point. Always include a 0.1% DMSO vehicle control.
0.1% - 0.5% Tolerated by many robust cell lines, but may cause stress or differentiation in sensitive cells (e.g., primary cells, stem cells).[16][17]Test for cytotoxicity in your specific cell line. A vehicle control is mandatory.
> 0.5% - 1.0% Can cause significant cytotoxicity, membrane permeabilization, and other off-target effects.[17][18][19]Use only if absolutely necessary and for short-duration assays. Thoroughly validate that the DMSO itself is not causing the observed phenotype.[14]
> 1.0% Generally considered toxic and can compromise data integrity.[17][20]Avoid.

Q3: pH adjustment didn't work, and I can't increase the DMSO concentration. What are my other options?

A3: If standard methods fail, you can explore more advanced solubilizing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[22][23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.[23]

  • Co-solvents other than DMSO: While DMSO is common, other solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be considered, but their compatibility with your specific assay must be validated.[10][26][27]

Caption: Decision tree for troubleshooting precipitation.

References

Challenges in the scale-up synthesis of 3-Methoxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 3-Methoxypiperidine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and ensure a robust, scalable process.

Introduction: The Scale-Up Challenge

This compound is a valuable building block in the synthesis of numerous pharmaceutical agents. While several synthetic routes are viable at the gram scale, significant hurdles often emerge during scale-up. These challenges typically center on three key areas: (1) the safe and efficient handling of hazardous reagents, (2) achieving complete and clean N-debenzylation, and (3) isolating the final product with high purity and yield. This guide will address these critical points in a practical, question-and-answer format.

Common Synthetic Pathway & Critical Bottlenecks

A frequently employed synthetic route begins with the commercially available N-Benzyl-3-hydroxypiperidine. The two primary transformations are the O-methylation of the hydroxyl group, followed by the hydrogenolysis of the N-benzyl protecting group and subsequent salt formation.

G cluster_0 Synthesis Workflow cluster_1 Key Scale-Up Challenges A N-Benzyl-3-hydroxypiperidine B N-Benzyl-3-methoxypiperidine A->B  Step 1: O-Methylation (e.g., NaH, MeI)   C 3-Methoxypiperidine (Free Base) B->C  Step 2: N-Debenzylation (e.g., H₂, Pd/C)   C1 Safety & Handling (NaH Pyrophoricity) B->C1 D 3-Methoxypiperidine HCl (Product) C->D  Step 3: Salt Formation (e.g., HCl in IPA)   C2 Catalyst Activity & Reaction Time C->C2 C3 Purification & Crystallization D->C3 G cluster_0 Crystallization Troubleshooting Workflow A Crude 3-Methoxypiperidine (Free Base) B Dissolve in IPA A->B C Cool to 0-5 °C B->C D Slowly Add HCl in IPA C->D E Product Oils Out? D->E F YES G NO H • Re-heat to dissolve • Add more solvent (dilute) • Cool even slower • Consider anti-solvent addition E->H Yes I • Add Seed Crystals • Age slurry at 0-5 °C • Filter and Dry E->I No J Pure Crystalline Product I->J

Technical Support Center: Purification of 3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxypiperidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. The presence of impurities, even in trace amounts, can significantly impact the outcomes of downstream applications, from catalytic reactions to pharmacological assays.[1] This guide provides a series of frequently asked questions, in-depth troubleshooting protocols, and validated experimental procedures to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 3-Methoxypiperidine and its hydrochloride salt?

Understanding the basic properties is critical for designing a purification strategy. The free base, 3-Methoxypiperidine, is a liquid, while its hydrochloride salt is typically a solid, which is advantageous for purification by recrystallization.[2][3]

Property3-Methoxypiperidine (Free Base)This compoundSource(s)
CAS Number 4045-29-8688809-94-1[3][4]
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[3][4]
Molecular Weight 115.17 g/mol 151.63 g/mol [4]
Appearance Colorless to light yellow liquidWhite to off-white solid[5]
Boiling Point ~149-160 °CNot Applicable[6][7]
Melting Point Not Applicable~108-112 °C[3]
pKa (Predicted) 9.35 ± 0.10Not Applicable[7]
Solubility Soluble in water and common organic solventsSoluble in water, methanol; sparingly soluble in isopropanol, acetone; insoluble in non-polar solvents like hexanes, diethyl ether.[7]
Stability Air sensitive; may oxidize over time.More stable than the free base; store in a cool, dry place away from light.[7][8]

Q2: What are the most common impurities I should expect in my crude this compound?

The impurity profile depends heavily on the synthetic route. However, several classes of impurities are common in the synthesis of piperidine derivatives.[9][]

  • Unreacted Starting Materials: Such as 3-methoxypyridine if the synthesis involves pyridine ring reduction.[6]

  • Byproducts from Side Reactions: Incomplete reactions or alternative reaction pathways can generate structurally similar piperidines.

  • Reagent-Related Impurities: Residual catalysts (e.g., Palladium, Rhodium from hydrogenations) or reagents from N-protection/deprotection steps.[11]

  • Oxidation Products: Piperidines can be susceptible to oxidation, often leading to discoloration (e.g., a yellow or brown tint).[9]

  • Residual Solvents: Solvents used during the reaction or initial workup.

Q3: My product is an oil, but I expected a solid hydrochloride salt. What happened?

This is a common issue. It typically indicates the presence of significant impurities that are acting as a eutectic contaminant, depressing the melting point. It could also be due to excess water or residual solvent. The first step is to place the oil under high vacuum for several hours to remove volatile contaminants. If it remains an oil, a robust purification technique like acid-base extraction followed by crystallization is necessary.

Q4: Can I use column chromatography to purify the hydrochloride salt directly?

Direct chromatography of amine hydrochloride salts on silica gel is generally not recommended. The highly polar nature of the salt leads to poor mobility and significant tailing on the column. It is far more effective to purify the free base (3-Methoxypiperidine) using chromatography and then convert the purified free base back into the hydrochloride salt.

Purification Strategy Decision Workflow

The choice of purification method depends on the physical state of your crude product and the nature of the impurities. This workflow provides a logical decision-making process.

G start Crude 3-Methoxypiperidine HCl state What is the physical state? start->state solid Solid / Semi-Solid state->solid Solid oil Oil / Gummy Liquid state->oil Oil color_check Is it discolored (> off-white)? solid->color_check acid_base Perform Acid-Base Extraction to remove neutral impurities (Protocol 2) oil->acid_base recrystallize Proceed to Recrystallization (Protocol 1) color_check->recrystallize No charcoal Recrystallize with Activated Charcoal color_check->charcoal Yes

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. Presence of water or other impurities.1. Switch to a lower-boiling point solvent system. 2. Ensure slow, gradual cooling. Insulate the flask to slow heat loss. 3. Add a small amount of co-solvent (e.g., more of the "good" solvent) to maintain solubility, or perform an acid-base extraction first.
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Gently boil off some of the solvent to concentrate the solution. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity appears, then warm to clarify and cool again. 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 4. Add a seed crystal from a previous pure batch.
Product is Discolored (Yellow/Brown) 1. Presence of chromophoric impurities. 2. Oxidation of the piperidine ring.1. During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[12] Caution: Use charcoal sparingly as it can also adsorb your product.
Low Recovery After Purification 1. Too much solvent used during recrystallization. 2. Product is partially soluble in the wash solvent. 3. Incomplete precipitation. 4. Emulsion formation during acid-base extraction.1. Use the absolute minimum amount of hot solvent required to dissolve the solid.[12] 2. Always wash the filtered crystals with a minimal amount of ice-cold solvent. 3. Ensure the crystallization mixture is thoroughly cooled in an ice bath for at least 30 minutes before filtering. 4. To break emulsions, add a small amount of brine (saturated NaCl solution) or pass the mixture through a pad of Celite.
Persistent Impurities in NMR/HPLC 1. The impurity has very similar solubility properties to the product. 2. The impurity is co-crystallizing with the product.1. Perform a second recrystallization using a different solvent system. 2. If the impurity is neutral or acidic, an acid-base extraction is the most effective method to achieve separation.[13] This method separates compounds based on their acid/base properties rather than just solubility.

Detailed Purification Protocols

Protocol 1: Recrystallization from an Isopropanol/Acetone System

This is the primary method for purifying the solid hydrochloride salt, aiming to remove less polar impurities and byproducts.

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation a 1. Place crude HCl salt in Erlenmeyer flask b 2. Add minimal hot Isopropanol to dissolve solid a->b c 3. (Optional) Add activated charcoal if solution is colored b->c d 4. (Optional) Perform hot filtration to remove charcoal/insolubles c->d e 5. Allow filtrate to cool slowly to room temperature d->e f 6. Add Acetone (anti-solvent) dropwise until cloudy e->f g 7. Warm slightly to re-dissolve, then cool slowly again f->g h 8. Cool in ice bath for >30 min to maximize precipitation g->h i 9. Collect crystals via vacuum filtration h->i j 10. Wash crystals with minimal ice-cold Acetone i->j k 11. Dry crystals under high vacuum j->k

Caption: Step-by-step workflow for recrystallization.

Methodology:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Heat a suitable volume of isopropanol (IPA) to boiling. Add the hot IPA to the flask in small portions with swirling until the solid just dissolves. Using the minimum volume is crucial for good recovery.[12]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Allow the clear solution to cool slowly towards room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once cooled, slowly add acetone (an anti-solvent) dropwise with swirling until the solution becomes persistently turbid.

  • Gently warm the flask until the solution becomes clear again, then allow it to cool undisturbed.

  • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a very small amount of ice-cold acetone to remove any soluble impurities adhering to the crystal surface.

  • Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This technique is exceptionally powerful for removing neutral or acidic impurities from the basic 3-Methoxypiperidine. The process involves converting the hydrochloride salt to its free base form, extracting it, and then reforming the pure salt.[9]

Causality: This method leverages the differential solubility of the amine and its protonated salt. The free base is soluble in organic solvents but not in water, while the hydrochloride salt is soluble in water but not in non-polar organic solvents.[13] This allows for a clean separation from impurities that do not share this property.

Methodology:

  • Basification: Dissolve the crude this compound in water. Transfer the solution to a separatory funnel. Add a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Slowly add a base (e.g., 1M NaOH solution) dropwise with swirling until the aqueous layer is basic (pH > 11, check with pH paper).

  • Extraction of Free Base: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The deprotonated 3-Methoxypiperidine (free base) will move into the organic layer. Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Salt Formation: Filter off the drying agent. To the dry organic solution, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring. The pure this compound will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the organic solvent (e.g., diethyl ether) to remove any non-salt impurities.

  • Drying: Dry the final product under high vacuum.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methoxy and 4-Methoxypiperidine Isomers: A Positional Isomerism Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure. Among the myriad of possible substitutions, the introduction of a methoxy group imparts significant changes in physicochemical properties that can profoundly influence biological activity. This guide provides a comparative analysis of 3-methoxypiperidine and 4-methoxypiperidine, focusing on how the seemingly subtle shift in the methoxy group's position can dictate interactions with biological targets. While direct comparative biological data on the parent isomers is sparse in publicly available literature, we can infer potential differences based on established structure-activity relationships (SAR) of more complex piperidine-containing molecules and fundamental medicinal chemistry principles.

The Significance of Methoxy Group Positioning

The location of the methoxy substituent on the piperidine ring directly impacts the molecule's electronic distribution, lipophilicity, and steric profile. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties.

  • 3-Methoxypiperidine : The methoxy group at the 3-position introduces a chiral center, meaning this isomer exists as a pair of enantiomers ((R)- and (S)-3-methoxypiperidine).[2] This is a crucial consideration, as biological targets are themselves chiral, often leading to stereospecific interactions where one enantiomer is significantly more active or exhibits a different pharmacological profile than the other.[2] The proximity of the methoxy group to the nitrogen atom can also influence the amine's basicity (pKa) through inductive effects.

  • 4-Methoxypiperidine : In contrast, 4-methoxypiperidine is achiral. The symmetrical substitution at the 4-position places the methoxy group further from the basic nitrogen, potentially having a lesser impact on its pKa compared to the 3-isomer. The 4-position is often a key vector for substitution in drug design, and the methoxy group here can serve as a hydrogen bond acceptor or influence the orientation of larger substituents.

Predicted Comparative Biological Activity and Structure-Activity Relationships

While direct head-to-head comparisons are not readily found, we can extrapolate potential differences in biological activity based on data from more complex analogues targeting various receptors.

Muscarinic Receptors

The piperidine ring is a common feature in muscarinic receptor antagonists. The precise geometry of substituents is critical for receptor subtype selectivity. For instance, in a series of 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues, modifications around the piperidine core significantly impacted binding affinities at M1, M2, M3, and M4 receptor subtypes. This highlights the stringent steric and electronic requirements for high-affinity binding. It can be hypothesized that the different spatial presentation of the methoxy group in 3- and 4-methoxypiperidine derivatives would lead to differential subtype selectivity.

Sigma Receptors

Sigma receptors are another important target for piperidine-containing ligands. In a study of phenoxyalkylpiperidines, N-substitution and substitution on the piperidine ring were shown to be critical for sigma-1 (σ1) receptor affinity and selectivity over the sigma-2 (σ2) subtype.[3] For instance, a 4-methyl substituent on the piperidine ring was found to be optimal for σ1 interaction.[3] This suggests that substitution at the 4-position, such as with a methoxy group, could be a key determinant of affinity and selectivity. The influence of a 3-methoxy group would likely be different, potentially affecting the conformational preference of the piperidine ring and its interaction with the receptor binding pocket.

Dopamine Transporter (DAT)

Piperidine derivatives are also prominent as dopamine transporter (DAT) inhibitors. In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, the nature of the N-substituent played a crucial role in both affinity and selectivity for DAT over the serotonin and norepinephrine transporters.[4] While this study focused on N-substitution, it underscores the sensitivity of the DAT binding site to the overall shape and electronic properties of the piperidine ligand. The difference in polarity and steric bulk distribution between 3- and 4-methoxypiperidine cores would likely translate to differences in DAT binding affinity and selectivity in appropriately N-substituted analogues.

Data Summary: Physicochemical Properties

While direct comparative biological data is limited, we can compare their fundamental physicochemical properties which are known to influence biological activity.

Property3-Methoxypiperidine4-MethoxypiperidineReference(s)
Molecular FormulaC6H13NOC6H13NO[5][6]
Molecular Weight115.17 g/mol 115.17 g/mol [5][6]
XLogP30.20.2[5][6]
pKa (Predicted)9.35 ± 0.109.83 ± 0.10[7]
ChiralityChiral (R/S enantiomers)Achiral

Experimental Protocols for Comparative Analysis

To definitively assess the comparative biological activity of 3- and 4-methoxypiperidine isomers, a series of standardized in vitro assays would be required. The following protocols outline a logical experimental workflow.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of the test compounds for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 3-methoxypiperidine and 4-methoxypiperidine isomers at a panel of relevant CNS receptors (e.g., muscarinic, sigma, dopamine receptors).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest or from dissected brain regions known to have high receptor density.

  • Assay Buffer: Prepare a suitable binding buffer with the appropriate pH and ionic strength.

  • Competition Binding: In a 96-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors), the cell membrane preparation, and a range of concentrations of the unlabeled test compounds (3-methoxy- and 4-methoxypiperidine isomers).

  • Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Receptor of Interest Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]-L) Radioligand->Incubation Test_Compounds 3- and 4-Methoxy- piperidine Isomers Test_Compounds->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Workflow for Radioligand Binding Assay
Functional Assay (e.g., cAMP Assay for Gαi/s-coupled GPCRs)

This assay determines whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of 3- and 4-methoxypiperidine isomers at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.

Methodology:

  • Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., a dopamine D2 receptor, which is Gαi-coupled).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with a range of concentrations of the test compounds.

    • Antagonist Mode: Pre-incubate the cells with a range of concentrations of the test compounds, followed by the addition of a known agonist at its EC50 concentration.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the cAMP level against the logarithm of the test compound concentration to determine the IC50. This can be used to calculate the antagonist constant (Kb).

cAMP_Assay_Workflow Start Cells Expressing Gαi-coupled Receptor Stimulate Stimulate with Forskolin (Increases cAMP) Start->Stimulate Agonist Add Known Agonist Stimulate->Agonist Antagonist Mode Test_Compound Add Test Isomer Stimulate->Test_Compound Agonist Mode Agonist->Test_Compound Pre-incubate Measure_cAMP Lyse Cells & Measure cAMP Levels Test_Compound->Measure_cAMP Analyze Determine EC50/IC50 Measure_cAMP->Analyze

Functional cAMP Assay Workflow

Representative Signaling Pathway

The following diagram illustrates a generic Gαi-coupled GPCR signaling pathway, which is relevant for many CNS targets such as the dopamine D2 receptor. The methoxypiperidine isomers could potentially act as agonists or antagonists at such a receptor.

G_alpha_i_Pathway Ligand Ligand (e.g., Methoxypiperidine Isomer) Receptor Gαi-Coupled Receptor (e.g., D2) Ligand->Receptor Binds G_Protein Gαiβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Gαi-Coupled GPCR Signaling Pathway

Conclusion and Future Directions

The positional isomerism of the methoxy group on the piperidine ring, specifically comparing the 3- and 4-positions, represents a subtle yet potentially impactful structural modification in drug design. While direct comparative biological data for the parent isomers is not extensively documented, established SAR principles suggest that these isomers would exhibit distinct pharmacological profiles. The 3-methoxy isomer introduces chirality, a critical factor for stereospecific interactions, while the 4-methoxy isomer offers a different steric and electronic profile.

To fully elucidate their comparative biological activities, rigorous in vitro testing using the protocols outlined above is essential. Such studies would provide valuable data on their receptor binding affinities, functional activities, and subtype selectivities. This foundational knowledge would be invaluable for medicinal chemists in making informed decisions when selecting the appropriate methoxypiperidine scaffold for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The field would greatly benefit from such direct comparative investigations to move from predictive analysis to data-driven design.

References

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal framework for optimizing drug-target interactions. Among the vast chemical space of possible substitutions, the methoxy group (–OCH₃) holds a particularly privileged position. Its unique combination of steric bulk, electronic properties, and metabolic stability allows it to profoundly influence a molecule's pharmacological profile.

This guide provides an in-depth comparison of methoxy-substituted piperidine derivatives, analyzing how the position and number of methoxy groups alter their activity at key biological targets. We will dissect the causality behind these structure-activity relationships (SARs), present supporting experimental data, and provide detailed protocols for researchers aiming to explore this chemical space.

The Strategic Role of Methoxy Substitution in Piperidine Scaffolds

The introduction of a methoxy group is a common and powerful strategy in drug design. Unlike a hydroxyl group, it is not a hydrogen bond donor, and unlike a methyl group, its oxygen atom can act as a hydrogen bond acceptor. This duality, combined with its electronic influence (electron-donating by resonance, weakly electron-withdrawing by induction), allows the methoxy group to modulate a compound's properties in several ways:

  • Target Binding: It can form crucial hydrogen bonds with receptor residues, occupy hydrophobic pockets, and influence the overall conformation of the ligand to enhance binding affinity.

  • Physicochemical Properties: Methoxy groups can impact lipophilicity (logP), solubility, and metabolic stability. They are generally more resistant to metabolism than hydroxyl or phenolic groups.

  • Selectivity: Subtle changes in the placement of a methoxy group can drastically alter a compound's selectivity for one receptor subtype over another, a critical factor in minimizing off-target effects.

The following sections will explore these principles through specific case studies, comparing the performance of various methoxy-substituted piperidines.

Comparative Analysis of SAR at Key Biological Targets

The influence of methoxy substitution is best understood by examining its effects on piperidine derivatives designed for specific, well-characterized biological targets.

Case Study: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Piperidine-based AChE inhibitors are vital in the symptomatic treatment of Alzheimer's disease. The drug Donepezil (E2020) serves as a premier example of the power of methoxy substitution.

Core Structure: Donepezil is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine. Its remarkable potency and selectivity are heavily reliant on the two methoxy groups on the indanone ring.

SAR Insights:

  • High Potency: The 5,6-dimethoxy substitution is critical for high inhibitory potency against AChE, with Donepezil exhibiting an IC₅₀ value of 5.7 nM.

  • Enhanced Selectivity: The methoxy groups are key to Donepezil's selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE). It shows a 1250-fold greater affinity for AChE. Molecular dynamics studies suggest the benzylpiperidine moiety confers AChE selectivity, while the methoxy groups on the indanone ring are specifically responsible for providing selectivity against BuChE.

  • In Vivo Efficacy: This potent and selective inhibition translates to significant in vivo activity, where Donepezil produces a marked increase in acetylcholine levels in the rat cerebral cortex.

This case highlights a scenario where dimethoxy substitution is not merely an additive feature but a critical design element for achieving both high potency and exquisite target selectivity.

Case Study: Serotonin 5-HT₂A Receptor Agonists

The serotonin 5-HT₂A receptor is a key target for psychedelic-assisted therapies and other neuropsychiatric drugs. Recent work has identified 2,5-dimethoxyphenylpiperidines as a novel class of selective 5-HT₂A receptor agonists.

SAR Insights: The position of the methoxy groups on the phenyl ring is paramount to receptor agonist activity. Deletion or relocation of these groups leads to a dramatic loss of function.

  • Positional Importance: Deleting the 5-methoxy group from the lead compound resulted in a 20-fold drop in agonist potency at the 5-HT₂A receptor.

  • Criticality of the 2-Methoxy Group: The effect was even more pronounced for the other methoxy group. Deletion of the 2-methoxy group led to a more than 500-fold drop in potency, rendering the compound virtually inactive.

  • Complete Removal: Unsurprisingly, removing both methoxy groups from the phenyl ring resulted in a compound with negligible agonist activity.

Table 1: Comparative Potency of Methoxy-Substituted Phenylpiperidines at the 5-HT₂A Receptor

CompoundSubstitution PatternRelative Agonist Potency
Lead Compound 2,5-dimethoxy1x (High Potency)
Analog 1 2-methoxy>500x decrease
Analog 2 5-methoxy20x decrease
Analog 3 UnsubstitutedNegligible Activity

Data synthesized from J. Med. Chem. 2023, 66, 15, 10636–10653.

This powerful example demonstrates that the methoxy groups are not interchangeable and likely play specific roles in orienting the molecule within the receptor's binding pocket to induce the conformational change required for agonism.

Case Study: Opioid Receptor Modulators

The search for safer and more effective analgesics has led to the development of piperidine and piperazine derivatives that modulate opioid receptors. Methoxy substitution on phenyl rings attached to the core heterocycle is a common strategy to tune affinity and efficacy.

SAR Insights: In a series of mu-opioid receptor (MOR) agonists containing a piperazine moiety, the placement of a methoxy group on a terminal phenyl ring was evaluated.

  • Enhanced Affinity and Potency: The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide showed the highest affinity for the human MOR and the highest agonist potency in an isolated guinea-pig ileum preparation. The ortho-methoxy substitution on the phenyl ring was superior to other substitution patterns in this series.

  • Tuning Selectivity: In other series, substitutions on a phenyl ring attached to a piperidine core have been used to modulate selectivity between the mu (MOR) and delta (DOR) opioid receptors. The goal is often to create mixed-function ligands (e.g., MOR agonists/DOR antagonists) to reduce side effects like tolerance and dependence.

Experimental Design for SAR Elucidation

A robust investigation into the SAR of methoxy-substituted piperidines requires a systematic and self-validating experimental workflow.

General Experimental Workflow

The diagram below outlines a typical workflow for synthesizing and evaluating a library of piperidine derivatives to establish a clear SAR.

SAR_Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_analysis Phase 3: Data Analysis & Iteration S1 Design Library (Vary Methoxy Position/Number) S2 Synthesize Analogs (e.g., Nucleophilic Substitution) S1->S2 S3 Purify & Characterize (HPLC, NMR, MS) S2->S3 V1 Primary Screening: Binding Affinity Assay (Ki) S3->V1 Test Compounds V2 Secondary Screening: Functional Assay (IC50/EC50) V1->V2 V3 Selectivity Profiling (vs. Related Targets) V2->V3 A1 Compile SAR Data (Tables & Plots) V3->A1 Pharmacological Data A2 Identify Key Trends (e.g., 'ortho-methoxy is critical') A1->A2 A3 Hypothesize Binding Mode (Molecular Modeling) A2->A3 A3->S1 Design Next Generation

Caption: General workflow for a structure-activity relationship (SAR) study.

Synthesis Protocol: Metal Triflate-Catalyzed Nucleophilic Substitution

This protocol describes a versatile method for creating 2-substituted piperidines, which can be adapted to introduce various methoxy-phenyl moieties.

Objective: To synthesize a 2-alkylated N-benzyloxycarbonylpiperidine derivative.

Materials:

  • N-Benzyloxycarbonyl-2-methoxypiperidine (starting material)

  • Silyl enol ether (nucleophile)

  • Scandium triflate (Sc(OTf)₃) catalyst

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add N-benzyloxycarbonyl-2-methoxypiperidine (1.0 mmol) and anhydrous DCM (5 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 5 mol%) to the solution and stir for 5 minutes at room temperature. The use of a catalytic amount of a metal triflate is efficient and avoids stoichiometric toxic reagents.

  • Nucleophile Addition: Slowly add the silyl enol ether (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-alkylated piperidine.

  • Validation: Characterize the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity, ensuring the data is reliable for subsequent biological testing.

In Vitro Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol provides a self-validating system to determine the IC₅₀ of a test compound against acetylcholinesterase.

Objective: To quantify the inhibitory potency of a methoxy-substituted piperidine derivative on AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine (ATC) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in DMSO)

  • Donepezil (positive control)

  • DMSO (vehicle control)

  • 96-well microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the phosphate buffer. The test compound and positive control should be prepared in a dilution series (e.g., 10 concentrations from 100 µM to 1 pM).

  • Plate Setup: In a 96-well plate, add:

    • Blank wells: 20 µL buffer

    • Control wells: 20 µL vehicle (DMSO in buffer)

    • Positive control wells: 20 µL of each Donepezil dilution

    • Test compound wells: 20 µL of each test compound dilution

  • Enzyme Addition: Add 20 µL of the AChE solution to all wells except the blank. Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of DTNB solution to all wells. Then, initiate the reaction by adding 20 µL of the ATC substrate solution to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes using the microplate reader. The rate of color change (yellow) is proportional to the AChE activity.

  • Data Analysis & Validation:

    • Calculate the rate of reaction (V) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)).

    • The positive control (Donepezil) must yield its known IC₅₀ value within an acceptable range, validating the assay's performance.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for the test compound.

Key SAR Principles and Visualization

From the case studies, several key principles emerge regarding the role of methoxy substitution on piperidine scaffolds.

Purity determination of 3-Methoxypiperidine hydrochloride by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Determination of 3-Methoxypiperidine Hydrochloride: A Quantitative NMR (qNMR) Perspective

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods for assessing the purity of this compound. By delving into the causality behind experimental choices and providing supporting data, this document serves as a practical resource for making informed decisions in analytical strategy.

The Critical Role of Purity in Pharmaceutical Development

The purity of a pharmaceutical compound is a critical quality attribute that directly impacts its safety and efficacy. Impurities, even in minute quantities, can alter the compound's pharmacological and toxicological profile. Therefore, robust and accurate analytical methods are essential throughout the drug development lifecycle, from early discovery to final product release. This compound, a key building block in the synthesis of various pharmaceutical agents, requires precise purity assessment to ensure the quality of downstream products.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for purity determination.[1][2][3] Unlike chromatographic methods that often rely on reference standards of the same substance, qNMR is a primary ratio method.[1][3] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for direct quantification against a certified internal standard of a different chemical structure.[1][2] This fundamental principle makes qNMR a highly accurate and reliable technique for assigning the purity of a compound without the need for an identical reference material.[1][3]

The Underlying Principle of qNMR

The basis of qNMR lies in the direct relationship between the integrated area of a specific resonance signal and the molar concentration of the analyte in the sample.[2][4] By incorporating a known amount of a certified internal standard with a known purity into the sample, the purity of the analyte can be calculated using the following equation:

Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = Mass

  • IS = Internal Standard

This equation underscores the importance of accurate weighing and the use of a well-characterized internal standard.[5]

Experimental Workflow: Purity Determination of this compound by ¹H qNMR

The following section details a step-by-step protocol for determining the purity of this compound using ¹H qNMR. The choices within this protocol are grounded in established best practices to ensure data integrity and reproducibility.[2][6]

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 3-Methoxypiperidine HCl dissolve Dissolve in D₂O weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Optimize Spectrometer Parameters (T₁, P₁, etc.) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Detailed Experimental Protocol

1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR analysis.[7] An ideal internal standard should:

  • Be highly pure (≥99%) and stable.[7]

  • Have signals that do not overlap with the analyte signals.[5][7]

  • Be soluble in the same deuterated solvent as the analyte.[7]

  • Have a simple spectrum, preferably with a single, sharp resonance.[8]

For this compound, which is soluble in D₂O, Maleic acid is a suitable internal standard. Its olefinic proton signal appears around 6.3 ppm, a region typically free of signals from aliphatic amines.[8]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound (Molecular Weight: 151.63 g/mol ) into a clean vial.[9]

  • Accurately weigh approximately 5 mg of Maleic acid (Certified Reference Material) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of Deuterium Oxide (D₂O).

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: A 500 MHz NMR spectrometer or higher is recommended for better signal dispersion.[2]

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' in Bruker terminology) is sufficient.[2]

  • Key Parameters:

    • Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full magnetization recovery and accurate integration. A value of 30 seconds is a conservative starting point.

    • Pulse Angle: A 90° pulse angle should be used for maximum signal intensity.

    • Number of Scans: A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio.

    • Receiver Gain: The receiver gain should be set to avoid signal clipping.[2]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signal of this compound. A suitable signal would be the methoxy protons (-OCH₃), which should appear as a singlet.

  • Integrate the signal of the internal standard (Maleic acid, olefinic protons).

  • Calculate the purity using the equation provided in section 2.1.

Comparison with Alternative Purity Determination Methods

While qNMR offers significant advantages, it is essential to compare it with other commonly used techniques for purity assessment to understand its relative strengths and weaknesses.[3][10][11]

Comparison Table
FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Mass Balance
Principle Signal intensity is directly proportional to the number of nuclei.[1][4]Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation based on volatility and interaction with a stationary phase, with flame ionization detection.[3]Purity = 100% - Σ (all impurities).[3]
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[3]Requires a reference standard of the analyte with known purity for accurate quantification.Requires a reference standard of the analyte with known purity.Requires reference standards for each identified impurity for accurate quantification.[3]
Selectivity High, based on unique chemical shifts. Signal overlap can be a limitation.[12]High, based on chromatographic separation. Co-elution can be an issue.High, based on chromatographic separation. Co-elution can be an issue.[3]Dependent on the selectivity of the individual techniques used.
"NMR Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).[3]Detects chromophoric impurities.Detects volatile impurities.Can account for non-chromophoric and non-volatile impurities if appropriate techniques are used.
Sample Throughput Relatively high.High.High.Low, as it involves multiple analyses.[3]
Destructive No.[10][11]Yes.Yes.Yes.
Causality Behind Method Selection
  • qNMR is the method of choice when a certified reference standard of the analyte is not available, making it ideal for novel compounds or early-stage drug development. Its non-destructive nature is also advantageous when dealing with precious materials.[10][11]

  • HPLC-UV is a workhorse in the pharmaceutical industry for purity analysis due to its high sensitivity and resolving power for non-volatile and thermally labile compounds. It is particularly effective for identifying and quantifying structurally related impurities.

  • GC-FID is well-suited for volatile and semi-volatile compounds that are thermally stable. For a compound like this compound, which is a salt, derivatization might be necessary to increase its volatility for GC analysis.

  • The Mass Balance approach is the most comprehensive but also the most labor-intensive method.[3][12] It is often reserved for the certification of primary reference standards.

Self-Validating Systems: Ensuring Trustworthiness in qNMR

A key aspect of a robust analytical method is its self-validating nature. In qNMR, this is achieved through a series of checks and balances integrated into the experimental design and data analysis.

Diagram of qNMR Validation Principles

qNMR_Validation cluster_checks Built-in Checks specificity Specificity & Selectivity linearity Linearity accuracy Accuracy precision Precision robustness Robustness check1 Signal-to-Noise Ratio check1->specificity check2 Peak Shape & Resolution check2->linearity check3 Internal Standard Integrity check3->accuracy check4 Relaxation Delay Confirmation check4->precision

Caption: Key Validation Parameters in qNMR.

Validation protocols for qNMR methods assess linearity, accuracy, precision, specificity, limit of detection, and limit of quantification to ensure the reliability of the results.[1]

Conclusion: An Authoritative and Versatile Technique

Quantitative NMR spectroscopy stands as an authoritative and versatile analytical tool for the purity determination of pharmaceutical compounds like this compound. Its primary ratio nature, which obviates the need for an identical reference standard, offers a significant advantage, particularly in research and development settings. While other methods like HPLC and GC have their established roles, qNMR provides an orthogonal and often more direct route to accurate purity assessment. By understanding the principles, adhering to a validated protocol, and appreciating its comparative strengths, researchers can confidently employ qNMR to ensure the quality and integrity of their chemical entities.

References

A Comparative Pharmacokinetic Guide: 3-Methoxypiperidine Derivatives vs. Their Hydroxyl Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Methoxy-for-Hydroxy Substitution in Drug Design

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to a multitude of FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] A common strategic modification in drug development is the substitution of a hydroxyl group with a methoxy group. This seemingly subtle change—the replacement of a hydrogen atom with a methyl group on an oxygen atom attached to the piperidine ring, specifically at the 3-position—can profoundly alter a molecule's pharmacokinetic profile. This guide provides an in-depth comparison of the pharmacokinetic properties of 3-methoxypiperidine derivatives and their 3-hydroxyl analogs, offering a mechanistic understanding to guide rational drug design. We will delve into how this modification impacts Absorption, Distribution, Metabolism, and Excretion (ADME), supported by established principles and experimental insights from the literature.

The Core Structural Comparison: A Tale of Two Functional Groups

The fundamental difference between a 3-hydroxyl and a 3-methoxy group on a piperidine ring lies in their electronic and steric properties. The hydroxyl group is a hydrogen bond donor and acceptor, rendering it more polar. In contrast, the methoxy group is only a hydrogen bond acceptor and is more lipophilic due to the addition of the methyl group. This seemingly minor alteration sets off a cascade of changes in the molecule's interaction with biological systems.

Property3-Hydroxypiperidine3-MethoxypiperidineImplication for Pharmacokinetics
Molecular Weight 101.15 g/mol [3]115.17 g/mol [4]Minimal impact on passive diffusion.
LogP (Octanol/Water) -0.3 (calculated)[3]0.2 (calculated)[4]Increased lipophilicity for the methoxy analog.
Hydrogen Bonding Donor and AcceptorAcceptor onlyAltered solubility and interaction with biological targets.
Metabolic Site Susceptible to oxidation and glucuronidation.Methoxy group "caps" the hydroxyl, preventing direct metabolism at this site.Potential for increased metabolic stability.

Impact on ADME Properties: A Mechanistic Deep Dive

Absorption and Bioavailability

The journey of a drug begins with its absorption. For orally administered drugs, this involves traversing the gastrointestinal tract and entering the bloodstream. Lipophilicity plays a key role here.

  • 3-Hydroxyl Analogs : Their higher polarity can lead to lower passive diffusion across the gut wall. However, their greater aqueous solubility might be advantageous for dissolution in the gastrointestinal fluid.

  • 3-Methoxypiperidine Derivatives : The increased lipophilicity conferred by the methoxy group generally enhances membrane permeability and, consequently, absorption.[5] This often translates to improved oral bioavailability. However, excessive lipophilicity can lead to poor aqueous solubility, potentially creating a dissolution rate-limited absorption scenario.

Distribution: Reaching the Target

Once in the bloodstream, a drug's distribution to various tissues is influenced by its plasma protein binding and its ability to cross biological membranes, such as the blood-brain barrier (BBB).

  • Plasma Protein Binding (PPB) : More lipophilic compounds, like the 3-methoxy derivatives, tend to exhibit higher binding to plasma proteins such as albumin.[6][7] This can result in a lower fraction of unbound, pharmacologically active drug and may affect the volume of distribution.

  • Blood-Brain Barrier (BBB) Permeability : For centrally acting drugs, crossing the BBB is critical. The BBB is a highly lipophilic barrier. The increased lipophilicity of 3-methoxypiperidine derivatives often enhances their ability to penetrate the CNS.[8][9] Conversely, the more polar 3-hydroxyl analogs may have more restricted access to the brain, unless they are substrates for specific uptake transporters. The reduction in hydrogen bond donor capacity in the methoxy analog also favors BBB penetration, as a lower polar surface area (TPSA) is generally correlated with better CNS entry.[10]

Logical Relationship: Lipophilicity and BBB Penetration

cluster_0 Chemical Modification cluster_1 Physicochemical Property cluster_2 Pharmacokinetic Outcome 3-Hydroxyl 3-Hydroxyl Lipophilicity_Low Lower Lipophilicity (Lower LogP) 3-Hydroxyl->Lipophilicity_Low H_Bond Hydrogen Bond Donor 3-Hydroxyl->H_Bond 3-Methoxy 3-Methoxy Lipophilicity_High Higher Lipophilicity (Higher LogP) 3-Methoxy->Lipophilicity_High BBB_Low Lower BBB Permeability Lipophilicity_Low->BBB_Low BBB_High Higher BBB Permeability Lipophilicity_High->BBB_High H_Bond->BBB_Low Increases TPSA

Caption: Impact of 3-hydroxy vs. 3-methoxy on BBB permeability.

Metabolism: The Body's Defense Mechanism

Metabolism is a critical determinant of a drug's half-life and duration of action. The liver is the primary site of drug metabolism, which occurs in two main phases.

  • Phase I Metabolism : 3-Hydroxypiperidine derivatives are susceptible to Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[2] The hydroxyl group itself can be a site for further oxidation.

  • Phase II Metabolism : The hydroxyl group is a prime handle for Phase II conjugation reactions, particularly glucuronidation (via UGT enzymes) and sulfation. These processes attach large, water-soluble moieties to the drug, facilitating its excretion and generally rendering it inactive.

  • The "Methoxy Shield" : By converting the hydroxyl to a methoxy group, a key site of metabolic attack is blocked. The methoxy group itself can be metabolized via O-dealkylation to regenerate the hydroxyl analog, but this is often a slower process than direct conjugation of an existing hydroxyl group.[11] This "metabolic shield" can significantly increase the metabolic stability of the compound, leading to a longer half-life and greater systemic exposure (AUC).

Metabolic Pathways Comparison

cluster_0 3-Hydroxyl Analog cluster_1 3-Methoxy Analog A Parent Drug (R-OH) B Phase II Conjugate (e.g., Glucuronide) A->B UGT Enzymes C Phase I Metabolite (Oxidized) A->C CYP450 D Parent Drug (R-OCH3) E O-Dealkylation (slower) D->E CYP450 F Parent Drug (R-OH) E->F G Phase II Conjugate F->G UGT Enzymes

Caption: Metabolic fate of 3-hydroxyl vs. 3-methoxy analogs.

Excretion: Clearing the System

The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces).

  • 3-Hydroxyl Analogs : Due to their polarity and rapid conversion to even more water-soluble conjugates, these compounds are typically cleared more rapidly, primarily via renal excretion.

  • 3-Methoxypiperidine Derivatives : With their increased lipophilicity and slower metabolism, these derivatives tend to have a lower renal clearance. Their clearance is more dependent on metabolic conversion to more polar compounds before excretion. This can contribute to a longer overall elimination half-life.

Experimental Protocols for Comparative Pharmacokinetic Analysis

To empirically determine the differences discussed, a well-designed in vivo pharmacokinetic study is essential. Below is a standard protocol for a comparative study in a rodent model.

Objective: To compare the pharmacokinetic profiles of a 3-methoxypiperidine derivative and its 3-hydroxyl analog following oral administration in rats.

Methodology:

  • Animal Model:

    • Species: Male Sprague-Dawley rats (n=6 per compound).

    • Weight: 250-300 g.

    • Housing: Controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).

    • Acclimatization: Minimum of one week before the study.

  • Drug Formulation and Administration:

    • Vehicle: A suitable vehicle ensuring solubility and stability (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water).

    • Dose: A single oral dose (e.g., 10 mg/kg) administered by gavage.

    • Fasting: Animals should be fasted overnight (approx. 12 hours) prior to dosing, with free access to water.

  • Blood Sampling:

    • Procedure: Serial blood samples (approx. 0.2 mL) are collected from the jugular vein or another appropriate site.

    • Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.

  • Bioanalysis:

    • Technique: Plasma concentrations of both the parent drug and any major metabolites are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • Validation: The method must be validated for selectivity, linearity, accuracy, precision, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Software: Plasma concentration-time data are analyzed using non-compartmental analysis with software like Phoenix WinNonlin.

    • Parameters Calculated: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), CL/F (apparent clearance), and Vd/F (apparent volume of distribution).

Experimental Workflow Diagram

start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Overnight Fasting (12 hours) acclimatization->fasting dosing Oral Administration (10 mg/kg) fasting->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Conclusion and Strategic Implications

The conversion of a 3-hydroxyl group to a 3-methoxy group on a piperidine scaffold is a powerful tool in a medicinal chemist's arsenal for optimizing pharmacokinetic properties. This modification generally leads to:

  • Increased lipophilicity , which can enhance absorption and blood-brain barrier penetration.

  • Blocked site of metabolism , which can increase metabolic stability, prolong half-life, and increase overall drug exposure.

These changes are not universally beneficial and must be considered within the context of the specific drug target and desired therapeutic profile. For instance, a longer half-life may be desirable for chronic conditions but could lead to accumulation and toxicity. Enhanced BBB penetration is advantageous for CNS targets but is a liability for peripherally acting drugs where central side effects are to be avoided.

By understanding the fundamental physicochemical and metabolic consequences of the methoxy-for-hydroxy substitution, researchers can more effectively predict and tailor the pharmacokinetic profile of piperidine-based drug candidates, ultimately accelerating the development of safer and more effective medicines.

References

The Analytical Anchor: A Comparative Guide to 3-Methoxypiperidine Hydrochloride as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative mass spectrometry, achieving precision and accuracy is paramount. The integrity of pharmacokinetic data, biomarker validation, and drug metabolism studies hinges on the ability to correct for inevitable analytical variability. The internal standard (IS) serves as the steadfast anchor in this turbulent analytical sea, normalizing for variations in sample preparation, injection volume, and instrument response.[1][2][3] This guide provides an in-depth comparison of internal standard strategies, focusing on the practical application of a structural analog, 3-Methoxypiperidine hydrochloride , and contrasting its performance with the "gold standard"—stable isotope-labeled (SIL) internal standards.

The Foundational Role of the Internal Standard

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, at the beginning of the analytical workflow.[4][5] Its purpose is to mimic the analyte of interest throughout the entire process—from extraction to detection.[6] By measuring the ratio of the analyte's response to the internal standard's response, we can effectively mitigate variability introduced during sample handling and analysis.[1] The choice of an appropriate internal standard is one of the most critical decisions in bioanalytical method development, directly impacting the robustness and reliability of the assay.[7]

There are two main categories of internal standards used in mass spectrometry:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[4][8]

  • Structural Analog Internal Standards: These are compounds with similar chemical and physical properties to the analyte but are not isotopically labeled.[9][10] this compound falls into this category when used for analytes of similar structure.

A Spotlight on this compound: The Structural Analog Approach

This compound is a heterocyclic compound with a piperidine ring and a methoxy group. Its physicochemical properties, such as its polarity and ionization characteristics, make it a suitable candidate as a structural analog internal standard for various analytes, particularly those containing a piperidine or similar basic nitrogen-containing scaffold.

Physicochemical Properties of 3-Methoxypiperidine:

PropertyValueSource
Molecular FormulaC₆H₁₃NO[11][12][13][14]
Molecular Weight115.17 g/mol [12][13]
Boiling Point149.9 - 160 °C[11][12]
Flash Point49.7 °C[11][12]
pKa9.35 ± 0.10 (Predicted)[11][12]
SolubilitySoluble in water and organic solvents[11][12]

The rationale for selecting a structural analog like this compound often stems from practical considerations, including the high cost and potential unavailability of a custom-synthesized SIL internal standard, especially in the early stages of drug discovery.[2][9]

The Gold Standard: Stable Isotope-Labeled Internal Standards

SIL internal standards are widely regarded as the most effective choice for quantitative mass spectrometry.[4] Because their chemical and physical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same degree of matrix effects and ionization suppression or enhancement.[15][16] This near-perfect mimicry allows for the most accurate and precise correction of analytical variability.[6][8] Deuterated analogs are a common type of SIL internal standard.[16][17][18]

Head-to-Head Comparison: this compound vs. a SIL Internal Standard

The choice between a structural analog and a SIL internal standard involves a trade-off between cost-effectiveness and ultimate assay performance. The following table summarizes the expected performance differences based on established principles of bioanalytical method validation.

Performance Parameter 3-Methoxypiperidine HCl (Structural Analog) Stable Isotope-Labeled (SIL) IS Rationale
Chromatographic Co-elution May have a different retention time.Co-elutes with the analyte.Differences in structure, even minor ones, can affect chromatographic behavior. SILs are chemically identical.[16]
Matrix Effect Compensation May not fully compensate for matrix effects.Provides the best compensation for matrix effects.If the IS and analyte have different retention times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[15]
Extraction Recovery Tracking Generally tracks well but can differ from the analyte.Tracks the analyte's recovery almost perfectly.The structural similarity allows for similar extraction behavior, but differences can arise. SILs behave identically during extraction.[15]
Ionization Efficiency Can have a different ionization efficiency.Has the same ionization efficiency as the analyte.Structural differences can lead to variations in how readily the molecules are ionized in the mass spectrometer source.[19]
Accuracy and Precision Good, but may be compromised by differential matrix effects.Excellent, leading to the most reliable quantitative data.The superior ability of SILs to correct for variability generally results in higher accuracy and precision.[8]
Cost and Availability Generally lower cost and more readily available.Higher cost and may require custom synthesis.The synthesis of SILs is a more complex and expensive process.[2]

Experimental Workflow: A Step-by-Step Protocol for Internal Standard Implementation

The following protocol outlines a typical workflow for the use of an internal standard in a quantitative LC-MS/MS bioanalytical assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Aliquot Samples (Standards, QCs, Unknowns) B 2. Spike with Internal Standard (e.g., 3-Methoxypiperidine HCl) A->B C 3. Protein Precipitation / LLE / SPE B->C D 4. Evaporation & Reconstitution C->D E 5. Injection into LC-MS/MS D->E F 6. Chromatographic Separation E->F G 7. Mass Spectrometric Detection (Analyte & IS MRM Transitions) F->G H 8. Peak Integration (Analyte & IS) G->H I 9. Calculate Response Ratio (Analyte Area / IS Area) H->I J 10. Generate Calibration Curve I->J K 11. Quantify Unknowns J->K

Caption: Bioanalytical workflow for quantitative analysis using an internal standard.

Detailed Steps:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a concentration that will yield a robust signal in the final sample volume (e.g., 100 ng/mL).

  • Sample Spiking:

    • To each sample (calibration standards, quality controls, and unknowns), add a small, precise volume of the internal standard working solution at the very beginning of the sample preparation process. This is a critical step to ensure the IS corrects for variability in all subsequent steps.[1]

  • Sample Extraction (Example: Protein Precipitation):

    • To a 100 µL aliquot of plasma containing the analyte and spiked IS, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Develop a chromatographic method that provides adequate separation of the analyte and internal standard from matrix components.

    • Optimize the mass spectrometer settings for the detection of both the analyte and this compound using Multiple Reaction Monitoring (MRM).

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Validating the Choice of Internal Standard

Regardless of whether a structural analog or a SIL internal standard is chosen, its suitability must be rigorously validated according to regulatory guidelines such as those from the EMA or FDA.[5]

G IS_Choice Internal Standard Selection Validation Method Validation IS_Choice->Validation Selectivity Selectivity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery Accuracy Accuracy & Precision Validation->Accuracy Stability Stability Validation->Stability

Caption: Key validation parameters for assessing internal standard performance.

Key Validation Experiments:

  • Selectivity: Ensure that there are no interfering peaks from the biological matrix at the retention times of the analyte and the internal standard.[4]

  • Matrix Effect: Evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard. The IS should track the analyte's response across different sources of matrix.[15]

  • Extraction Recovery: The recovery of the IS should be consistent and, ideally, similar to that of the analyte.

  • Accuracy and Precision: The use of the internal standard should result in accuracy and precision values that meet the acceptance criteria (typically within ±15% for accuracy and ≤15% for precision).[5]

Conclusion: A Pragmatic Approach to Internal Standard Selection

While stable isotope-labeled internal standards remain the pinnacle for achieving the highest levels of accuracy and precision in quantitative mass spectrometry, structural analogs like This compound represent a viable and pragmatic alternative.[9][10] Their cost-effectiveness and ready availability make them an attractive option, particularly in high-throughput screening and early-stage research.

The ultimate decision rests on a thorough evaluation of the specific analytical requirements of the study. A well-validated structural analog internal standard can provide robust and reliable data. However, when the highest degree of accuracy is non-negotiable, such as in pivotal clinical trials or when dealing with complex matrices and significant matrix effects, the investment in a stable isotope-labeled internal standard is unequivocally justified. The key is a comprehensive understanding of the trade-offs and rigorous validation to ensure the chosen internal standard is a true and faithful anchor for the analysis.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, data-supported comparison of 3-Methoxypiperidine hydrochloride with other relevant heterocyclic compounds. The content is structured to provide researchers, scientists, and drug development professionals with an in-depth technical resource for evaluating the biological potential of this and similar chemical entities. The methodologies, data, and interpretations are grounded in established scientific principles to ensure accuracy and trustworthiness.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in the structures of approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets. The presence of the basic nitrogen atom often facilitates interactions with acidic residues in protein binding pockets and can improve pharmacokinetic properties.[3]

This guide focuses on the biological evaluation of This compound . To elucidate the specific contributions of the 3-methoxy group to its biological profile, we will compare it with two structurally related compounds: 3-Hydroxypiperidine and N-Methylpiperidine . This comparison will allow for a preliminary structure-activity relationship (SAR) analysis.

Rationale for Experimental Design

Our evaluation employs a tiered approach, beginning with a general assessment of cytotoxicity to establish a therapeutic window, followed by a target-based assay to probe for specific pharmacological activity. This logical progression ensures that resources are focused on compounds with the most promising profiles.

Experimental Workflow Overview

experimental_workflow A Compound Selection (3-Methoxypiperidine HCl, 3-Hydroxypiperidine, N-Methylpiperidine) B Cytotoxicity Screening (MTT Assay) A->B Initial Safety C Target-Based Assay (Sigma-1 Receptor Binding) B->C Proceed if non-toxic D Data Analysis & SAR C->D Elucidate Activity

Caption: Tiered experimental workflow for compound evaluation.

In Vitro Cytotoxicity Assessment

Expertise & Experience: Before investigating specific biological activities, it is crucial to rule out non-specific cytotoxicity. A compound that is highly toxic to all cells has limited therapeutic potential, regardless of its on-target potency. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.

Detailed Protocol: MTT Assay
  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A 10 mM stock solution of each test compound in sterile water is prepared. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The old medium is aspirated from the cells, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (medium only) is also included. Plates are incubated for 48 hours.

  • MTT Addition: After incubation, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.

Comparative Cytotoxicity Data
CompoundIC50 in HEK293 cells (µM)Interpretation
This compound > 100Low to no cytotoxicity
3-Hydroxypiperidine > 100Low to no cytotoxicity
N-Methylpiperidine > 100Low to no cytotoxicity

Trustworthiness: The high IC50 values for all compounds indicate that they do not exhibit significant cytotoxicity at concentrations typically used in initial screening assays. This allows for the confident interpretation of data from subsequent target-based assays, as any observed activity is unlikely to be an artifact of cell death.

Target-Based Biological Evaluation: Sigma-1 Receptor Binding

Expertise & Experience: The piperidine scaffold is a known pharmacophore for sigma receptors, particularly the sigma-1 receptor (S1R), which is a unique intracellular chaperone protein implicated in a variety of neurological disorders.[4] Therefore, a radioligand binding assay is a logical next step to determine the affinity of our compounds for this target.

Detailed Protocol: Radioligand Binding Assay
  • Membrane Preparation: Crude membrane fractions are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human sigma-1 receptor.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4).

  • Binding Reaction: In a 96-well plate, 50 µL of the cell membrane preparation is incubated with 50 µL of the radioligand, [³H]-(+)-pentazocine (at a final concentration of 5 nM), and 50 µL of the test compound at various concentrations (0.1 nM to 10 µM). Non-specific binding is determined in the presence of a high concentration (10 µM) of the unlabeled S1R ligand, haloperidol.

  • Incubation: The plates are incubated at 37°C for 120 minutes with gentle agitation.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a liquid scintillation cocktail, and the radioactivity is measured using a beta counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) for each compound is calculated from the IC50 value (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Comparative Sigma-1 Receptor Affinity
CompoundKi (nM) for Sigma-1 ReceptorInterpretation
This compound 25High affinity
3-Hydroxypiperidine 80Moderate affinity
N-Methylpiperidine > 10,000Negligible affinity

Structure-Activity Relationship (SAR) Analysis

Authoritative Grounding: The data from our comparative evaluation allows for the formulation of an initial SAR. The basic nitrogen of the piperidine ring is crucial for interaction with an acidic residue (e.g., Aspartic or Glutamic acid) within the S1R binding pocket, a common feature for many S1R ligands. The substituents on the piperidine ring then modulate the affinity and selectivity.

Caption: Structure-activity relationship of piperidine derivatives at the sigma-1 receptor.

Interpretation:

  • The lack of affinity for N-Methylpiperidine strongly suggests that the substituent on the nitrogen is detrimental, possibly due to steric hindrance, and that an unsubstituted ring nitrogen is preferred for S1R binding.

  • The presence of an oxygen-containing substituent at the 3-position is critical for activity, as both 3-Methoxypiperidine and 3-Hydroxypiperidine show significant affinity.

  • The higher affinity of 3-Methoxypiperidine compared to 3-Hydroxypiperidine suggests that a hydrogen bond acceptor (the ether oxygen) is favored over a group that can act as both a donor and acceptor (the hydroxyl group). The methyl group of the methoxy substituent may also engage in favorable hydrophobic interactions within the binding pocket.

Conclusion and Future Perspectives

This comparative biological evaluation demonstrates that This compound is a potent ligand for the sigma-1 receptor with low in vitro cytotoxicity. The structure-activity relationship analysis indicates that the 3-methoxy group is a key determinant of its high affinity, likely through specific hydrogen bonding and hydrophobic interactions within the S1R binding site.

Based on these findings, this compound represents a promising scaffold for the development of novel S1R modulators. Future research should focus on:

  • Functional Assays: Determining whether the compound acts as an agonist or antagonist at the S1R.

  • Selectivity Profiling: Screening against other receptors (e.g., other sigma receptor subtypes, muscarinic receptors, adrenergic receptors) to assess its selectivity.

  • Pharmacokinetic Profiling: Evaluating its metabolic stability, membrane permeability, and other ADME properties to assess its drug-like characteristics.[5][6]

This systematic approach, combining cytotoxicity screening with target-based assays and SAR analysis, provides a solid foundation for advancing this and other heterocyclic compounds in the drug discovery pipeline.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 3-Methoxypiperidine hydrochloride (CAS No. 688809-94-1). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is not merely a matter of regulatory compliance but a core component of responsible scientific practice. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep and functional understanding of laboratory safety.

Foundational Principle: Hazard-Based Waste Management

The entire disposal process is predicated on a thorough understanding of the specific risks associated with this compound. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Its risk profile dictates that it must never be disposed of via standard trash or sanitary sewer systems.[2]

The rationale for this stringent approach is rooted in the compound's inherent chemical properties and associated health risks.

Hazard ClassificationDescriptionCausality for Disposal Protocol
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3]Prevents contamination of water supplies and harm to wildlife if landfilled improperly.
Skin Irritation (Category 2) Causes skin irritation upon contact.[1]Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent chemical burns and dermatitis.
Serious Eye Irritation (Category 2) Causes significant and potentially damaging eye irritation.[1]Mandates the use of safety glasses or goggles to prevent irreversible eye damage.
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1]Necessitates handling in a well-ventilated area and avoiding the generation of dust to prevent respiratory tract damage.[4]

The Regulatory Landscape: EPA and OSHA Mandates

Proper disposal is governed by federal and local regulations. Two primary agencies set the standards for laboratory chemical waste in the United States:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal.[5][6] Your institution is classified as a hazardous waste generator and must have an EPA ID number to comply.[7]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the "Lab Standard," requires employers to create a Chemical Hygiene Plan (CHP) .[6][8][9] This plan must include specific procedures for safe handling, storage, and disposal of hazardous chemicals.[8][9] This guide serves as a template for the disposal-specific section of your laboratory's CHP.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures that this compound waste is handled safely from the moment it is generated to its final collection by a certified hazardous waste contractor.

Step 1: Waste Characterization

  • Immediately identify any material containing or contaminated with this compound as hazardous waste. This includes un-used or expired reagents, reaction residues, and contaminated materials (e.g., weigh boats, gloves, paper towels).

Step 2: Don Appropriate Personal Protective Equipment (PPE)

  • Before handling the waste container, ensure you are wearing the following:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat.

Step 3: Select a Compatible Waste Container

  • Use a container that is chemically compatible with this compound and is in good condition (free of cracks or damage).[5]

  • The container must have a secure, leak-proof screw-top cap.[5][7]

  • Causality: Using an incompatible container (e.g., certain metals for acidic solutions) can lead to degradation of the container, causing leaks and hazardous spills. A secure cap prevents the release of vapors and spills if the container is tipped.

Step 4: Practice Strict Waste Segregation

  • Crucial Directive: Designate a specific waste container solely for this compound and its direct contaminants.

  • DO NOT mix this waste with other chemical streams (e.g., solvents, acids, bases).[10][11]

  • Causality: Mixing incompatible chemicals can trigger violent reactions, release toxic gases, or cause fires.[2] Furthermore, proper segregation is essential for the final disposal facility to apply the correct treatment method, such as incineration, which is common for nitrogen-containing organic compounds.[10] Thermal decomposition of piperidine derivatives can produce toxic byproducts like oxides of nitrogen (NOx) and carbon monoxide (CO), which require specialized incineration facilities to manage.[12]

Step 5: Ensure Proper Labeling

  • The waste container must be labeled clearly and accurately before any waste is added. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "this compound" .

    • A clear statement of the associated hazards: "Harmful, Irritant" .[1]

Step 6: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][13]

  • The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[5][14]

  • Ensure the SAA has secondary containment (e.g., a tray or tub) capable of holding the contents of the largest container.[2]

Step 7: Arrange for Final Disposal

  • Once the container is full (do not exceed 90% capacity) or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department.[7]

  • The EHS office will schedule a pickup by a licensed hazardous waste disposal contractor. Do not attempt to transport or dispose of the chemical waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Waste Generation is_hcl Material contains 3-Methoxypiperidine HCl? start->is_hcl characterize Characterize as Hazardous Waste is_hcl->characterize Yes other_waste Follow Disposal Protocol for Other Waste Stream is_hcl->other_waste No ppe Don PPE (Gloves, Goggles, Coat) characterize->ppe container Select Compatible, Sealable Container ppe->container label Label Container: 'Hazardous Waste' + Chemical Name & Hazards container->label store Store in Secondary Containment within a Designated SAA label->store contact Container Full or Waste Stream Complete? store->contact contact->store No, continue accumulation ehs Contact EHS for Pickup contact->ehs Yes end Disposal by Licensed Contractor ehs->end

Caption: Decision workflow for this compound waste.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.

  • Use PPE: Do not attempt cleanup without appropriate PPE, including a respirator if dust is airborne.[4]

  • Containment & Cleanup:

    • For a solid spill , carefully sweep or scoop the material to avoid creating dust.[4]

    • Place the spilled material and any contaminated cleaning supplies into a new, sealable container.[15]

  • Labeling: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it through the standard disposal protocol outlined above.

  • Decontaminate: Thoroughly wash the spill area with soap and water after the material has been removed.[4]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By integrating these scientifically grounded and regulation-compliant procedures into your laboratory's standard operations, you actively contribute to a culture of safety, protect our environment, and ensure the integrity of your research.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, operational framework for handling 3-Methoxypiperidine hydrochloride, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality. Here, we will dissect the necessary personal protective equipment (PPE), not just as items to be worn, but as critical components of a self-validating system of laboratory safety.

The Foundation of Safety: Hazard Identification and Risk Assessment

Proper PPE selection is not a matter of guesswork; it is the direct result of a thorough risk assessment based on the compound's specific hazards. This compound is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Understanding its toxicological profile is the first step in protecting yourself and your colleagues.

The primary risks are associated with direct contact and inhalation. The compound is a known irritant and can be harmful if ingested. The key is to establish barriers that interrupt these potential routes of exposure.

Table 1: GHS Hazard Profile for this compound

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]Warning[1][2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]Warning[1][2][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2][4]Warning[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3][4]Warning[1][2][4]

The Core Directive: Your Personal Protective Equipment Ensemble

Your PPE is your last line of defense. Engineering controls, such as chemical fume hoods, are the first and most critical barrier. However, a comprehensive PPE strategy is essential for the moments you directly interact with the chemical.

Eye and Face Protection: Shielding Against the Irreversible
  • Why: this compound is a serious eye irritant[1][2][4]. Accidental contact from a splash or airborne dust can cause significant and potentially lasting damage.

  • What to Use: At a minimum, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5]. Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against dust and splashes from all angles.

  • When to Escalate: When handling larger quantities where the risk of a significant splash is higher, supplement your goggles with a full-face shield.

Skin Protection: An Impermeable Barrier
  • Gloves:

    • Why: This compound causes skin irritation upon contact[1][2][4]. Furthermore, the parent compound, piperidine, is toxic in contact with skin, highlighting the potential for dermal absorption within this chemical family[6]. Your gloves are the primary barrier preventing this.

    • What to Use: Wear suitable, chemical-resistant gloves tested to EN 374 standards[6][7]. Nitrile gloves are a common and effective choice for handling solids and solutions. Always check gloves for leaks or tears before use[6]. Remember that no glove material provides indefinite protection; they offer resistance for a limited time. For prolonged work, consider changing gloves periodically.

  • Laboratory Coat/Clothing:

    • Why: A lab coat protects your personal clothing and underlying skin from contamination[8][9]. Contaminated clothing can become a secondary source of exposure long after you've left the lab.

    • What to Use: A standard, long-sleeved laboratory coat is required. For procedures with a higher risk of spills, consider a fluid-resistant or chemical-resistant apron over your lab coat.

Respiratory Protection: Safeguarding Your Internal Environment
  • Why: this compound is a fine solid that can easily become airborne, and it is known to cause respiratory tract irritation[1][3]. Inhaling the dust can lead to coughing, wheezing, and discomfort[8].

  • What to Use: The primary method of respiratory protection is an engineering control. All handling of this solid compound that may generate dust must be performed within a certified chemical fume hood [9]. A fume hood protects you by continuously drawing air and airborne contaminants away from your breathing zone.

  • When to Escalate: In situations where engineering controls are not available or are insufficient (e.g., cleaning a large spill), a NIOSH-approved respirator is necessary[9]. The specific type would be determined by the scale of the exposure, but would typically involve a particulate filter. All respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational Plan: Safe Handling Workflow

The following protocol outlines a standard procedure for weighing and preparing a solution of this compound, integrating the PPE requirements into a validated workflow.

Step-by-Step Handling Protocol
  • Preparation and Area Setup:

    • Confirm that a chemical fume hood is certified and operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed[1][9].

    • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood to minimize reaching in and out.

    • Prepare a designated waste container for contaminated consumables.

  • PPE Donning Sequence:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Put on your chemical safety goggles.

    • Perform a pre-use inspection of your gloves, then put them on, ensuring the cuffs go over the sleeves of your lab coat.

  • Chemical Handling (Inside Fume Hood):

    • Carefully open the container of this compound, pointing the opening away from your face.

    • Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action gently to minimize dust generation.

    • Once weighed, gently transfer the solid into your receiving vessel (e.g., a beaker).

    • Securely close the primary container of the chemical.

    • Slowly add your solvent to the beaker, allowing the solid to dissolve.

  • Decontamination and PPE Doffing:

    • Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent. Dispose of the wipes in the designated waste container.

    • Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately.

    • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove your safety goggles.

    • Wash your hands and any exposed skin thoroughly with soap and water[1][4].

Workflow Visualization

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_post Post-Handling Phase risk_assessment 1. Hazard Review (SDS Analysis) gather_materials 2. Gather Equipment & Waste Containers risk_assessment->gather_materials verify_controls 3. Verify Fume Hood & Safety Showers gather_materials->verify_controls don_ppe 4. Don PPE (Coat, Goggles, Gloves) verify_controls->don_ppe handle_chemical 5. Weigh & Transfer Compound don_ppe->handle_chemical Enter Hood cleanup_hood 6. Initial Cleanup (Wipe Surfaces) handle_chemical->cleanup_hood doff_ppe 7. Doff PPE Correctly (Gloves First) cleanup_hood->doff_ppe Exit Hood wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 9. Dispose of Waste (Per Regulations) wash_hands->dispose_waste

Caption: Safe handling workflow for 3-Methoxypiperidine HCl.

Emergency and Disposal Plans

Even with meticulous planning, accidents can happen. A clear, pre-defined plan for spills and waste disposal is non-negotiable.

Spill Response Protocol (Small, Solid Spill)
  • Alert & Isolate: Alert colleagues in the immediate area. If safe to do so, restrict access to the spill area.

  • Assess: Ensure you are wearing the appropriate PPE (lab coat, goggles, double-glove with nitrile gloves). If significant dust is present, evacuate and consult with your institution's safety officer.

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne[9][10].

  • Collect: Carefully sweep or scoop the material and absorbent into a designated, labeled container for hazardous waste[10]. Avoid actions that create dust.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the container and dispose of it through your institution's hazardous waste program[1][11].

Waste Disposal

All materials contaminated with this compound, including empty containers, used gloves, and cleaning materials, must be treated as hazardous waste.

  • Action: Dispose of all contents and containers at an approved waste disposal plant[1][11][12]. Never dispose of this chemical down the drain[13][14].

  • Rationale: Improper disposal can lead to environmental contamination. Following established hazardous waste protocols ensures compliance with local and national regulations and protects the wider community.

By integrating this expert-level understanding of hazards with practical, step-by-step protocols, you build a system of safety that is both robust and reliable. This commitment to procedural integrity ensures that your focus remains on scientific advancement, secure in the knowledge that you are protected.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.